Farnesylcysteine
Description
S-farnesylcysteine has been reported in Euglena gracilis with data available.
structural component of Saccharomyces cerevisiae mating hormone a-facto
Properties
IUPAC Name |
(2R)-2-amino-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2S/c1-14(2)7-5-8-15(3)9-6-10-16(4)11-12-22-13-17(19)18(20)21/h7,9,11,17H,5-6,8,10,12-13,19H2,1-4H3,(H,20,21)/b15-9+,16-11+/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSLNQMKLROGCL-BCYUYYMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCSCC(C(=O)O)N)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CSC[C@@H](C(=O)O)N)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316758 | |
| Record name | Farnesylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Farnesylcysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011627 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
68000-92-0 | |
| Record name | Farnesylcysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68000-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Farnesylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068000920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Farnesylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-FARNESYL CYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59S52SU9NV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Farnesylcysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011627 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
what is the role of farnesylcysteine in protein prenylation
An In-depth Technical Guide on the Core Role of Farnesylcysteine in Protein Prenylation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Protein prenylation is a critical post-translational modification that involves the covalent attachment of isoprenoid lipids, primarily farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), to cysteine residues of target proteins. The formation of a this compound moiety is a key step in this process, profoundly impacting the protein's hydrophobicity, subcellular localization, and function. This modification is catalyzed by a series of enzymes, beginning with protein farnesyltransferase (FTase), and is essential for the biological activity of numerous signaling proteins, most notably members of the Ras superfamily of small GTPases. Dysregulation of farnesylation is implicated in various diseases, including cancer and progeroid syndromes, making the enzymes in this pathway significant targets for therapeutic intervention. This technical guide provides a detailed overview of the enzymatic cascade leading to this compound formation and subsequent modifications, the functional consequences for protein signaling, comprehensive experimental protocols for studying this process, and a summary of relevant quantitative data.
The Pathway of this compound Formation and Processing
The journey from a newly synthesized polypeptide to a mature, membrane-associated farnesylated protein involves a conserved, three-step enzymatic cascade that occurs in the cytosol and at the membrane of the endoplasmic reticulum (ER).
Step 1: Farnesylation by Protein Farnesyltransferase (FTase)
The initial and committing step is the transfer of a 15-carbon farnesyl group from FPP to a cysteine residue located within a C-terminal "CaaX box" motif of the target protein[1][2][3].
-
Enzyme: Protein Farnesyltransferase (FTase), a heterodimeric zinc metalloenzyme composed of an α- and a β-subunit[2].
-
Substrate Recognition: FTase recognizes proteins with a CaaX motif, where 'C' is the cysteine to be farnesylated, 'a' is typically an aliphatic amino acid, and 'X' determines the specificity. For FTase, the 'X' is commonly serine, methionine, glutamine, alanine, or cysteine[4].
-
Catalytic Mechanism: The reaction proceeds via an ordered sequential mechanism where FTase first binds to FPP, followed by the protein substrate[4][5]. The cysteine's sulfhydryl group performs an S_N2 attack on the C1 of FPP, displacing the pyrophosphate group and forming a stable thioether linkage[1]. This reaction is irreversible and significantly increases the protein's hydrophobicity[4][6].
Step 2: Proteolytic Cleavage by Ras-Converting Enzyme 1 (Rce1)
Following farnesylation, the protein translocates to the endoplasmic reticulum, where the terminal three amino acids ('-aaX') are cleaved off.
-
Enzyme: Ras-converting enzyme 1 (Rce1), an ER-resident endoprotease[7][8].
-
Function: This cleavage exposes the now C-terminal this compound, preparing it for the final modification step[8][9].
Step 3: Carboxyl Methylation by Isoprenylcysteine Carboxyl Methyltransferase (Icmt)
The final step in the canonical pathway is the methylation of the newly exposed carboxyl group of the this compound.
-
Enzyme: Isoprenylcysteine carboxyl methyltransferase (Icmt), an integral membrane protein in the ER[10][11].
-
Mechanism: Icmt utilizes S-adenosyl-L-methionine (AdoMet) as the methyl donor to catalyze the esterification of the this compound's α-carboxyl group[8][10]. This modification neutralizes the negative charge at the C-terminus, further increasing the protein's affinity for cellular membranes[8].
Diagram of the Protein Farnesylation Pathway
References
- 1. Farnesyltransferase - Wikipedia [en.wikipedia.org]
- 2. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protein farnesyltransferase: kinetics of farnesyl pyrophosphate binding and product release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JCI - Fighting cancer by disrupting C-terminal methylation of signaling proteins [jci.org]
- 8. Isoprenylcysteine carboxy methyltransferase (ICMT) is associated with tumor aggressiveness and its expression is controlled by the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Roles of S-farnesyl-L-cysteine: A Technical Guide for Researchers and Drug Development Professionals
Abstract
S-farnesyl-L-cysteine (SFC) is a critical post-translational modification that plays a pivotal role in a multitude of cellular processes. This technical guide provides an in-depth exploration of the biological functions of SFC, from its fundamental role in protein prenylation to its emerging potential as a therapeutic target. We delve into the intricate signaling pathways modulated by SFC, present key quantitative data on its interactions and effects, and provide detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of protein lipidation and its implications in health and disease.
Introduction
S-farnesyl-L-cysteine is a naturally occurring isoprenoid-modified amino acid that is a key intermediate in the post-translational modification of a significant number of cellular proteins.[1] This modification, termed farnesylation, involves the covalent attachment of a 15-carbon farnesyl group to a cysteine residue within a C-terminal "CaaX" motif of a target protein. Farnesylation is essential for the proper subcellular localization and function of many signaling proteins, including the Ras superfamily of small GTPases, which are critical regulators of cell growth, differentiation, and apoptosis.[2]
The biological significance of S-farnesyl-L-cysteine and its derivatives extends beyond its role in protein anchoring. Analogs of SFC have demonstrated a range of bioactive properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][3] These compounds can modulate various signaling pathways, making them attractive candidates for the development of novel therapeutics. This guide aims to provide a detailed overview of the current understanding of S-farnesyl-L-cysteine's biological functions and the experimental approaches to investigate them.
The Core Biology of S-farnesyl-L-cysteine: Protein Prenylation
The primary and most well-understood function of S-farnesyl-L-cysteine is its central role in the protein farnesylation pathway. This multi-step process is crucial for the maturation and function of a wide array of cellular proteins.
The Farnesylation Pathway
Protein farnesylation is a three-step enzymatic process that occurs at the C-terminus of proteins containing a CaaX box motif, where 'C' is cysteine, 'a' is typically an aliphatic amino acid, and 'X' can be a variety of amino acids.[4]
-
Farnesyl Transferase (FTase) Action: The process is initiated by the enzyme farnesyltransferase (FTase), which recognizes the CaaX motif and catalyzes the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to the cysteine residue, forming a stable thioether bond.[4]
-
Proteolytic Cleavage: Following farnesylation, the '-aaX' tripeptide is proteolytically cleaved by a specific endoprotease, Ras-converting enzyme 1 (RCE1).[5]
-
Carboxyl Methylation: The newly exposed farnesylated cysteine is then carboxyl-methylated by the enzyme isoprenylcysteine carboxyl methyltransferase (ICMT).[1][5]
This series of modifications increases the hydrophobicity of the protein's C-terminus, facilitating its association with cellular membranes, particularly the plasma membrane and the endoplasmic reticulum. This membrane localization is a prerequisite for the biological activity of many farnesylated proteins.
Key Signaling Pathways Modulated by S-farnesyl-L-cysteine
S-farnesyl-L-cysteine and its analogs exert their biological effects by influencing a variety of critical signaling pathways. These pathways are central to cell proliferation, inflammation, and survival.
Ras Signaling and Cancer
The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are prime examples of proteins whose function is critically dependent on farnesylation.[6] Oncogenic mutations in Ras are found in a high percentage of human cancers.[7][8] Farnesylation enables Ras proteins to anchor to the inner leaflet of the plasma membrane, a prerequisite for their activation and subsequent engagement of downstream effector pathways, such as the Raf-MEK-ERK and PI3K-Akt signaling cascades, which drive cell proliferation and survival.[5] S-farnesyl-L-cysteine analogs can interfere with Ras processing and localization, thereby inhibiting its oncogenic activity.
Inflammatory Signaling
Isoprenylcysteine (IPC) analogs, including derivatives of S-farnesyl-L-cysteine, have demonstrated potent anti-inflammatory properties.[9] They can modulate signaling pathways downstream of G-protein coupled receptors (GPCRs) and Toll-like receptors (TLRs).[9] For instance, N-acetyl-S-farnesyl-L-cysteine (AFC) has been shown to inhibit the production of pro-inflammatory chemokines such as CXCL1, CXCL8, and CCL2 in endothelial cells.[10] Furthermore, derivatives like N-acetylglutaminoyl-S-farnesyl-L-cysteine (SIG-1191) can suppress UVB-induced inflammation by blocking the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[11] This anti-inflammatory activity is, in some cases, mediated through the inhibition of the MEK/ERK pathway.[12]
Quantitative Data on S-farnesyl-L-cysteine and its Analogs
The following tables summarize key quantitative data related to the biological activity of S-farnesyl-L-cysteine and its derivatives.
Table 1: Inhibition of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) by S-farnesyl-L-cysteine Analogs
| Compound | IC₅₀ (µM) | Reference |
| Adamantyl derivative (7c) | 12.4 | [1] |
| Cysmethynil | 2.4 | [1] |
Table 2: Inhibition of Farnesyltransferase (FTase) by Peptide Analogs
| Peptide | Kᵢ (µM) | Reference |
| Pen–Val–Ile–Met | 32-fold more tightly to FTase than to GGTase-I | [5] |
Table 3: Anti-inflammatory Activity of S-farnesyl-L-cysteine Analogs
| Compound | Target | IC₅₀ | Cell Type | Inducer | Reference |
| N-Succinyl-S-farnesyl-L-cysteine (SFC) | IL-6 release | 10 pM | Keratinocytes | UVB | [2] |
| N-Succinyl-S-farnesyl-L-cysteine (SFC) | TNF-α release | 100 pM | Keratinocytes | UVB | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biological functions of S-farnesyl-L-cysteine.
Farnesyltransferase (FTase) Inhibition Assay
This protocol describes a common method for measuring the inhibition of FTase activity.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against FTase.
Materials:
-
Recombinant human FTase
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, FPP (e.g., 0.5 µM), and the dansylated peptide substrate (e.g., 1 µM).
-
Add varying concentrations of the test compound to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding FTase (e.g., 50 nM) to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~500 nm.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable curve-fitting software.
Ras Activation Pulldown Assay
This protocol details a method to measure the levels of active, GTP-bound Ras.
Objective: To determine the effect of S-farnesyl-L-cysteine analogs on the activation state of Ras.
Materials:
-
Cells expressing the Ras protein of interest
-
Lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, protease inhibitors)
-
GST-Raf1-RBD (Ras-binding domain) fusion protein immobilized on glutathione-agarose beads
-
Wash buffer (e.g., lysis buffer without protease inhibitors)
-
SDS-PAGE sample buffer
-
Anti-Ras antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Culture and treat cells with the S-farnesyl-L-cysteine analog of interest.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate the cleared lysates with GST-Raf1-RBD beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads three times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-Ras antibody, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative amount of active Ras.
Mass Spectrometry for Identification of Farnesylated Proteins
This protocol provides a general workflow for the identification of farnesylated proteins from a complex biological sample.
Objective: To identify proteins that are post-translationally modified by farnesylation.
Materials:
-
Cell or tissue sample
-
Lysis buffer with protease and phosphatase inhibitors
-
Trypsin
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Protein database for sequence searching
Procedure:
-
Lyse the cells or tissue to extract total protein.
-
(Optional) Enrich for farnesylated proteins using affinity chromatography or chemical probes.
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using trypsin.
-
Separate the peptides by reverse-phase liquid chromatography.
-
Analyze the eluting peptides by tandem mass spectrometry (MS/MS).
-
Search the acquired MS/MS spectra against a protein database to identify the peptides and their corresponding proteins.
-
Identify farnesylated peptides by the characteristic mass shift of the farnesyl group (+204.187 Da) on cysteine residues.
Conclusion and Future Directions
S-farnesyl-L-cysteine is a cornerstone of a fundamental post-translational modification process with far-reaching implications for cellular signaling and human health. The ability of SFC analogs to modulate the activity of key proteins like Ras and to interfere with inflammatory cascades highlights their significant therapeutic potential. The continued development of sophisticated analytical techniques, such as advanced mass spectrometry and chemical biology tools, will undoubtedly uncover new farnesylated proteins and further elucidate the complex regulatory networks governed by this lipid modification. Future research should focus on the design of more potent and selective SFC-based inhibitors and the exploration of their efficacy in preclinical models of cancer, inflammatory disorders, and other diseases where farnesylation plays a pathogenic role. This in-depth understanding will be instrumental in translating the basic science of S-farnesyl-L-cysteine into novel and effective clinical interventions.
References
- 1. Profiling of C-terminal prenylated proteins using tandem mass tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Verification Required - Princeton University Library [oar.princeton.edu]
- 3. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]
- 4. neweastbio.com [neweastbio.com]
- 5. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 6. N-Succinyl-S-Farnesyl-L-Cysteine (SFC): A Novel Isoprenylcysteine Analog with In Vitro Anti-Inflammatory Activity and Clinical Skin Protecting Properties [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Farnesyl-L-cysteine analogs can inhibit or initiate superoxide release by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. collaborate.princeton.edu [collaborate.princeton.edu]
- 10. researchgate.net [researchgate.net]
- 11. Mass spectrometry cleavable strategy for identification and differentiation of prenylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
An In-depth Technical Guide to Farnesylcysteine and the Ras Protein Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Ras family of small GTPases are central regulators of cellular signaling pathways that control proliferation, differentiation, and survival. Their activity is intrinsically linked to their localization at the inner leaflet of the plasma membrane, a process critically dependent on a series of post-translational modifications initiated by farnesylation. This modification, catalyzed by the enzyme farnesyltransferase (FTase), results in the covalent attachment of a 15-carbon farnesyl isoprenoid to a cysteine residue within the C-terminal CAAX motif of the nascent Ras protein. Subsequent enzymatic steps cleave the terminal three amino acids and methylate the newly exposed farnesylcysteine, completing the anchor required for membrane association. Given that approximately 30% of all human cancers harbor activating mutations in Ras genes, disrupting its membrane localization by inhibiting farnesylation has been a major focus of anticancer drug development.[1][2][3] This guide provides a detailed examination of the Ras signaling cascade, the biochemistry of farnesylation and the resulting this compound modification, and the therapeutic strategies designed to target this essential process. We will explore quantitative data on key inhibitors, detail relevant experimental protocols, and provide visual diagrams of the core pathways and workflows.
The Ras Protein Signaling Pathway
Ras proteins function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[4] This cycle is tightly regulated by upstream signals originating from cell surface receptors like receptor tyrosine kinases (RTKs) and G-protein-coupled receptors (GPCRs).[5][6]
Activation and Downstream Effectors: Upon ligand binding to a receptor, guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS), are recruited to the plasma membrane. GEFs facilitate the exchange of GDP for GTP on Ras, inducing a conformational change that allows active Ras to bind and activate a multitude of downstream effector proteins.[7] The two most prominent effector pathways are:
-
The RAF-MEK-ERK (MAPK) Pathway: Active Ras recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF) at the membrane. This initiates a phosphorylation cascade where RAF phosphorylates and activates MEK (MAPK/ERK Kinase), which in turn phosphorylates and activates ERK (Extracellular signal-Regulated Kinase).[7] Activated ERK translocates to the nucleus to phosphorylate transcription factors, leading to the expression of genes involved in cell proliferation, differentiation, and survival.[7]
-
The PI3K-AKT-mTOR Pathway: Ras can also directly bind and activate the p110 catalytic subunit of Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, leading to the activation of AKT. Activated AKT regulates numerous cellular processes, including cell survival (by inhibiting apoptosis), cell growth, and metabolism, often through the mTOR complex.[3][6]
Mutations in Ras often lock the protein in a constitutively active, GTP-bound state, leading to persistent downstream signaling and uncontrolled cell growth, a hallmark of cancer.[1][4]
Ras Post-Translational Processing and this compound Formation
Newly synthesized Ras proteins are cytosolic and must undergo a series of enzymatic modifications at their C-terminus to facilitate membrane anchoring.[5][8] This process is centered around the "CAAX" motif (C=Cysteine, A=aliphatic amino acid, X=any amino acid).
-
Farnesylation: The first and rate-limiting step is the covalent attachment of a 15-carbon farnesyl pyrophosphate (FPP) group to the cysteine residue of the CAAX box.[1][8] This reaction is catalyzed by the enzyme farnesyltransferase (FTase) .[9] The addition of this hydrophobic farnesyl tail provides the initial affinity for the membrane of the endoplasmic reticulum (ER).[5][8]
-
Proteolysis: Once associated with the ER, the protein Ras-converting enzyme 1 (RCE1) recognizes the farnesylated protein and proteolytically cleaves the terminal three amino acids ("-AAX").[5][8]
-
Carboxymethylation: The enzyme isoprenylcysteine carboxyl methyltransferase (ICMT) then adds a methyl group to the carboxyl terminus of the now-exposed this compound.[5][9]
This three-step process generates the mature, membrane-associated this compound C-terminus. For some Ras isoforms like H-Ras and N-Ras, a second signal, palmitoylation, is required for proper trafficking from the Golgi to the plasma membrane.[5] K-Ras4B, however, utilizes a polybasic region near its C-terminus as its second membrane-targeting element.[5]
Therapeutic Targeting of Ras Farnesylation
The absolute requirement of farnesylation for Ras function made FTase a prime target for anticancer drug development.[1][9][10] The strategy revolves around Farnesyltransferase Inhibitors (FTIs), which are designed to block the first step of Ras processing, thereby preventing its membrane localization and subsequent signaling.[11][12]
However, the clinical success of FTIs has been limited. A key reason is that in the presence of FTIs, the Ras isoforms most frequently mutated in cancer (K-Ras and N-Ras) can be alternatively prenylated by a related enzyme, geranylgeranyltransferase I (GGTase I).[5][8] This alternative modification, attaching a 20-carbon geranylgeranyl group, is sufficient for membrane localization and function, allowing the cancer cells to bypass the FTI-induced blockade.[8]
This has led to the exploration of other strategies, including:
-
Dual FTase/GGTase-I inhibitors. [13]
-
Inhibitors of downstream enzymes like ICMT.
-
This compound analogs , such as S-farnesylthiosalicylic acid (FTS), which do not block farnesylation but are thought to dislodge already-processed Ras from its membrane effector binding sites.[14][15]
Quantitative Data on Farnesyltransferase Inhibitors
The potency of various FTIs has been extensively characterized. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's effectiveness.
| Inhibitor | Target Enzyme | IC₅₀ Value (nM) | Notes / Reference |
| Tipifarnib (R115777) | FTase | 0.86 | Potent and selective FTase inhibitor.[16] |
| Lonafarnib (SCH66336) | FTase (H-Ras) | 1.9 | Orally active FTI.[16] |
| FTase (K-Ras) | 5.2 | [16] | |
| FTase (N-Ras) | 2.8 | [16] | |
| FTI-277 | FTase | ~10 | Peptidomimetic inhibitor.[17] |
| L-778,123 | FTase | 2.0 | Dual inhibitor of FTase and GGTase-I.[16] |
| GGTase-I | 98 | [16] | |
| Manumycin (UCF1-C) | Yeast FTase | 5,000 (5 µM) | Natural product inhibitor, competitive with FPP. Ki = 1.2 µM.[18][19] |
| Yeast GGTase-I | 180,000 (180 µM) | Shows preference for FTase over GGTase-I.[18] |
Key Experimental Protocols
Evaluating the efficacy of compounds that target Ras farnesylation requires a suite of specialized assays to measure enzyme activity, protein processing, and downstream cellular effects.
In Vitro Farnesyltransferase (FTase) Activity Assay
This assay directly measures the enzymatic activity of FTase and is used to determine the IC₅₀ values of inhibitors.
-
Principle: Quantifies the transfer of a labeled farnesyl group from farnesyl pyrophosphate (FPP) to a protein or peptide substrate (e.g., recombinant H-Ras).
-
Methodology (Radiometric):
-
Reaction Mixture: Prepare a reaction buffer containing purified FTase, a Ras substrate (e.g., recombinant H-Ras or a CAAX peptide), and the test inhibitor at various concentrations.
-
Initiation: Start the reaction by adding [³H]-labeled FPP. Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination & Separation: Stop the reaction and separate the [³H]-farnesylated protein from the unincorporated [³H]FPP. This is typically done by spotting the reaction mixture onto filter paper and precipitating the protein with trichloroacetic acid (TCA), followed by washing to remove free [³H]FPP.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter. The amount of radioactivity is directly proportional to FTase activity.
-
Analysis: Plot FTase activity against inhibitor concentration to calculate the IC₅₀ value.
-
-
Methodology (Fluorometric):
-
Principle: Uses a dansylated peptide substrate. The fluorescence properties of the dansyl group change upon farnesylation, allowing for a continuous, non-radioactive readout.[20]
-
Procedure: The FTase enzyme, dansyl-peptide substrate, FPP, and inhibitor are mixed in a microplate.[20] The reaction is monitored kinetically by reading the fluorescence intensity over time (e.g., λex/em = 340/550 nm).[20]
-
Cell-Based Ras Processing (Gel-Shift) Assay
This assay determines whether an inhibitor can block Ras farnesylation inside intact cells.
-
Principle: Unfarnesylated Ras has a slightly higher molecular weight and different conformation, causing it to migrate more slowly on an SDS-PAGE gel compared to its farnesylated counterpart.
-
Methodology:
-
Cell Treatment: Culture cancer cells (e.g., MiaPaCa-2) and treat them with varying concentrations of the test FTI or a vehicle control for 24-48 hours.[21]
-
Lysis: Harvest and lyse the cells to release total cellular proteins.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose). Probe the membrane with a primary antibody specific for a Ras isoform (e.g., anti-K-Ras) or a general farnesylation marker like HDJ-2.[21]
-
Detection: Use a labeled secondary antibody (e.g., HRP-conjugated) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: The appearance of a slower-migrating (higher molecular weight) band in FTI-treated samples indicates the accumulation of unprocessed, unfarnesylated Ras, confirming the inhibitor's intracellular activity.[21]
-
Conclusion and Future Perspectives
The formation of this compound via post-translational modification is an indispensable step for the biological function of Ras proteins. This dependency has established the Ras processing pathway, particularly the enzyme FTase, as a rational target for cancer therapy. While first-generation Farnesyltransferase Inhibitors demonstrated potent preclinical activity, their clinical efficacy was hampered by the ability of cancer cells to utilize an alternative geranylgeranylation pathway.
Current and future research in this field is focused on several key areas:
-
Combination Therapies: Combining FTIs with GGTIs to achieve a complete blockade of Ras prenylation.[13] Additionally, combining FTIs with inhibitors of downstream pathways, such as MEK or mTOR inhibitors, is a promising strategy to overcome resistance.[22]
-
Targeting Downstream Enzymes: Developing potent and specific inhibitors for RCE1 and ICMT as alternative ways to disrupt Ras processing.
-
Novel Ras Antagonists: Further investigation into this compound mimetics like FTS that can disrupt Ras-effector interactions at the membrane, independent of prenylation inhibition.[14]
-
Targeting Other Farnesylated Proteins: The anticancer effects of FTIs may not be solely due to the inhibition of Ras processing. Other farnesylated proteins, such as RhoB, are also affected and contribute to the therapeutic outcome.[23][24] Understanding and exploiting these "off-target" effects is an active area of investigation.
References
- 1. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The development of protein farnesyltransferase inhibitors as signaling-based anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesyl transferase inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. addgene.org [addgene.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. anygenes.com [anygenes.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemistry and biology of Ras farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 12. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of farnesyl:protein transferase and geranylgeranyl:protein transferase inhibitor combinations in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Ras antagonist S-farnesylthiosalicylic acid induces inhibition of MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Farnesyltransferase as a target for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Identification of Ras farnesyltransferase inhibitors by microbial screening. | Semantic Scholar [semanticscholar.org]
- 20. bioassaysys.com [bioassaysys.com]
- 21. Design and Evaluation of Bivalent K‐Ras Inhibitors That Target the CAAX Binding Site and the Acidic Surface of Farnesyltransferase and Geranylgeranyltransferase I - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. Evidence that farnesyltransferase inhibitors suppress Ras transformation by interfering with Rho activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ras biochemistry and farnesyl transferase inhibitors: a literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]
The Farnesylcysteine Moiety: A Journey from Discovery to Therapeutic Target
An In-depth Guide to the History and Core Methodologies in Farnesylcysteine Research
Introduction
This compound is a post-translationally modified amino acid that represents a critical anchor for a diverse range of cellular proteins, enabling their localization to cellular membranes and facilitating their involvement in key signaling pathways. The discovery of this lipid modification, known as farnesylation, and the subsequent elucidation of its role in protein function have paved the way for significant advancements in our understanding of cell biology and the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the discovery and history of this compound research, detailing the pivotal experiments, core methodologies, and the evolution of our understanding of its significance, particularly in the context of cancer biology and signal transduction.
The Dawn of Protein Prenylation: Unveiling a New Modification
The field of this compound research began with the groundbreaking discovery that proteins could be covalently modified by isoprenoid lipids, a class of molecules previously known for their roles in cholesterol biosynthesis. The seminal moment in this discovery was the identification of a 15-carbon farnesyl group attached to proteins via a stable thioether linkage to a cysteine residue.
The Ras Connection: A Paradigm Shift in Cancer Biology
The trajectory of this compound research was irrevocably altered by the discovery that Ras proteins, a family of small GTPases that are mutated in approximately 30% of human cancers, require farnesylation to function.[1] This modification is catalyzed by the enzyme farnesyltransferase (FTase) , which recognizes a specific C-terminal amino acid sequence on its target proteins known as the CAAX box (where C is cysteine, A is an aliphatic amino acid, and X is the terminal amino acid).[2][3]
It was established that farnesylation is the first and most critical step in a series of post-translational modifications that increase the hydrophobicity of Ras proteins, thereby facilitating their attachment to the inner surface of the plasma membrane.[1][2] This membrane localization is an absolute prerequisite for Ras to engage with its downstream effectors and relay signals that control cellular growth, proliferation, and differentiation.[1][4] The realization that oncogenic Ras activity was dependent on farnesylation immediately positioned FTase as a prime target for anticancer drug development.[1][5]
Post-Farnesylation Processing: Maturation of the Signal
Following the addition of the farnesyl group, the protein undergoes two additional enzymatic modifications to form the mature this compound terminus:
-
Proteolytic Cleavage: The three terminal amino acids (the "AAX" of the CAAX box) are cleaved off by a specific endoprotease, Ras converting CAAX endopeptidase 1 (RCE1).[2]
-
Carboxyl Methylation: The newly exposed carboxyl group of the this compound is then methylated by isoprenylcysteine carboxyl methyltransferase (ICMT).[2][6]
These sequential modifications are crucial for the proper localization and function of Ras and other farnesylated proteins.
References
- 1. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Farnesyltransferase inhibitors as anticancer agents: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. collaborate.princeton.edu [collaborate.princeton.edu]
Farnesylcysteine: A Core Post-Translational Modification in Cellular Signaling and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesylcysteine is a crucial lipophilic post-translational modification (PTM) that involves the covalent attachment of a 15-carbon farnesyl group to a cysteine residue within a target protein. This modification is a key step in a multi-step process known as prenylation. Farnesylation plays a pivotal role in mediating protein-protein and protein-membrane interactions, which are essential for the proper localization and function of a variety of signaling proteins. Dysregulation of this pathway is implicated in numerous diseases, most notably cancer and progeroid syndromes, making the enzymes and substrates of the farnesylation pathway attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its biochemical synthesis, key protein targets, roles in signaling and disease, and detailed experimental protocols for its study.
The Biochemistry of this compound Formation
The formation of a this compound residue is a multi-step enzymatic process that occurs in the cytoplasm and at the membrane of the endoplasmic reticulum. The process targets proteins containing a C-terminal "CaaX" box motif, where 'C' is cysteine, 'a' is typically an aliphatic amino acid, and 'X' can be one of several amino acids.
-
Farnesylation: The initial and rate-limiting step is the transfer of a farnesyl pyrophosphate (FPP) group to the cysteine residue of the CaaX motif. This reaction is catalyzed by the enzyme farnesyltransferase (FTase) .[1][2]
-
Proteolysis: Following farnesylation, the "-aaX" tripeptide is proteolytically cleaved from the C-terminus by a specific protease, such as Ras-converting enzyme 1 (RCE1). This leaves the farnesylated cysteine as the new C-terminal residue.[3]
-
Carboxylmethylation: The newly exposed this compound is then carboxylmethylated by isoprenylcysteine carboxyl methyltransferase (ICMT). This final step increases the hydrophobicity of the C-terminus and is thought to further promote membrane association.[3][4]
It is important to note that for some proteins, like K-Ras and N-Ras, if farnesylation is inhibited, an alternative prenylation pathway involving geranylgeranyltransferase I (GGTase I) can occur.[5]
Key Protein Targets and Signaling Pathways
Farnesylation is a critical modification for several key signaling proteins. The two most extensively studied examples are the Ras family of small GTPases and Lamin A.
Ras Proteins and the Ras-Raf-MEK-ERK Signaling Pathway
The Ras proteins (H-Ras, K-Ras, and N-Ras) are small GTPases that act as molecular switches in signal transduction pathways, regulating cell proliferation, differentiation, and survival.[1][6] Farnesylation is essential for anchoring Ras proteins to the plasma membrane, a prerequisite for their activation and subsequent downstream signaling.[2]
Mutations in RAS genes are found in approximately 30% of all human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell growth.[1][6] The most well-characterized downstream effector pathway of Ras is the Raf-MEK-ERK (MAPK) cascade.
Lamin A and Progeroid Syndromes
Lamin A, a component of the nuclear lamina, is synthesized as a precursor, prelamin A. Prelamin A undergoes farnesylation, which is crucial for its initial targeting to the inner nuclear membrane.[7][8] In a subsequent step, the farnesylated C-terminus is cleaved off by the zinc metalloproteinase ZMPSTE24 to produce mature, non-farnesylated Lamin A.[7][9]
In Hutchinson-Gilford Progeria Syndrome (HGPS), a rare and fatal premature aging disorder, a mutation in the LMNA gene leads to the production of a truncated and permanently farnesylated form of prelamin A called progerin.[8][10] The accumulation of farnesylated progerin at the nuclear envelope disrupts nuclear architecture and function, leading to the severe phenotypes associated with HGPS.[11]
Quantitative Data
The development of farnesyltransferase inhibitors (FTIs) has been a major focus of research for the treatment of cancers and HGPS. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50).
| Farnesyltransferase Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Tipifarnib (R115777) | BxPC-3 | Pancreatic Carcinoma | 200 | [12] |
| MCF7 | Breast Carcinoma | 50 | [12] | |
| CCRF-CEM | Leukemia | < 500 | [13] | |
| T-cell lymphoma lines (sensitive) | T-cell Lymphoma | < 100 | [14][15] | |
| Lonafarnib (SCH66336) | Lung adenocarcinoma (KRAS-G12C mutant) | Lung Adenocarcinoma | ~10-100 (normalized sensitivity) | [16] |
| α-HFPA | CEM | Acute Lymphoblastic Leukemia | ~100 | [17] |
Experimental Protocols
A variety of experimental techniques are employed to study protein farnesylation. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Farnesyltransferase Activity Assay
This protocol describes a non-radioactive, fluorescence-based assay to measure FTase activity, adaptable from commercially available kits.[7][18]
Materials:
-
FTase enzyme preparation
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 10 µM ZnCl2, 5 mM DTT)
-
Black, flat-bottom 384-well plate
-
Fluorescence plate reader (λex/em = 340/550 nm)
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature. Prepare a working solution of the dansylated peptide substrate and FPP in the assay buffer.
-
Sample Preparation: Prepare serial dilutions of the FTase enzyme or cell lysates containing FTase in assay buffer.
-
Reaction Initiation: To each well of the 384-well plate, add 5 µL of the enzyme preparation.
-
Addition of Working Reagent: Prepare a master mix of the working reagent containing the dansylated peptide and FPP in assay buffer. Add 25 µL of the working reagent to each well to initiate the reaction. Mix gently by tapping the plate.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at time zero. Incubate the plate at 37°C for 60 minutes and then measure the final fluorescence. Alternatively, for kinetic measurements, read the fluorescence every 5-10 minutes for 60 minutes.
-
Data Analysis: Calculate the change in fluorescence over time. The rate of increase in fluorescence is proportional to the FTase activity.
Protocol 2: Detection of Protein Farnesylation by Western Blot
This protocol is used to assess the farnesylation status of a target protein, often by observing a mobility shift on an SDS-PAGE gel upon treatment with an FTI.[19][20][21]
Materials:
-
Cell culture reagents
-
Farnesyltransferase inhibitor (e.g., Tipifarnib)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with the FTI or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. A shift in the apparent molecular weight of the target protein in FTI-treated samples compared to controls can indicate a change in farnesylation status.
Protocol 3: Quantification of Farnesylated Peptides by LC-MS/MS
This protocol provides a general framework for the targeted quantification of a farnesylated peptide from a protein of interest using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][22]
Materials:
-
Cell lysates or purified protein
-
Trypsin (MS-grade)
-
Reduction and alkylation reagents (DTT and iodoacetamide)
-
LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole)
-
Reversed-phase LC column
-
Solvents for LC (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)
-
Isotope-labeled synthetic farnesylated peptide standard
Procedure:
-
Sample Preparation:
-
Protein Extraction: Extract proteins from cells or tissues.
-
Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Tryptic Digestion: Digest the proteins with trypsin overnight at 37°C.
-
-
LC Separation:
-
Inject the digested peptide mixture onto a reversed-phase LC column.
-
Separate the peptides using a gradient of increasing organic solvent concentration. Farnesylated peptides will be more hydrophobic and thus have longer retention times.[2]
-
-
MS/MS Analysis:
-
Ionize the eluting peptides using electrospray ionization (ESI).
-
Perform tandem mass spectrometry in a targeted manner (e.g., Multiple Reaction Monitoring - MRM) for the specific precursor-to-product ion transition of the farnesylated peptide of interest and its isotope-labeled internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Generate a standard curve using known concentrations of the synthetic farnesylated peptide.
-
Quantify the absolute amount of the farnesylated peptide in the sample.
-
Experimental Workflow Visualization
The study of this compound as a post-translational modification typically follows a structured workflow, from initial hypothesis to detailed molecular analysis.
References
- 1. youtube.com [youtube.com]
- 2. Liquid chromatographic analysis and mass spectrometric identification of farnesylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic and pharmacological modulation of lamin A farnesylation determines its function and turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein preparation for LC-MS/MS analysis [protocols.io]
- 5. scholarworks.sjsu.edu [scholarworks.sjsu.edu]
- 6. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [repository.kaust.edu.sa]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Lamin A, farnesylation and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The farnesyl transferase inhibitor, tipifarnib, is a potent inhibitor of the MDR1 gene product, P-glycoprotein, and demonstrates significant cytotoxic synergism against human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of tipifarnib sensitivity biomarkers in T-cell acute lymphoblastic leukemia and T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cell signaling pathways step-by-step [mindthegraph.com]
- 18. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. bio-rad.com [bio-rad.com]
- 21. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Absolute quantification of farnesylated Ras levels in complex samples using liquid chromatography fractionation combined with tryptic digestion and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Processing of Farnesylcysteine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The post-translational modification of proteins by farnesylation, the attachment of a 15-carbon isoprenoid lipid, is a critical process for the proper localization and function of a multitude of signaling proteins, most notably members of the Ras superfamily of small GTPases. The farnesyl group, attached to a cysteine residue at or near the C-terminus, undergoes a series of enzymatic processing steps that are crucial for the biological activity of these proteins. This technical guide provides an in-depth exploration of the core enzymatic machinery responsible for the processing of farnesylcysteine, a key intermediate in the maturation of farnesylated proteins. Understanding these enzymatic steps is paramount for the development of therapeutic strategies targeting diseases driven by aberrant signaling from farnesylated proteins, such as cancer.
Core Enzymes in this compound Processing
The enzymatic processing of this compound primarily involves three key enzymes that act in a sequential manner: Isoprenylcysteine Carboxyl Methyltransferase (Icmt), Prenylcysteine Methylesterase (Pcmt), and this compound Lyase (FCLY), also known as Prenylcysteine Oxidase (PCYOX) in mammals.
Isoprenylcysteine Carboxyl Methyltransferase (Icmt)
Following the farnesylation of the cysteine residue within the C-terminal CAAX motif of a protein and subsequent endoproteolytic removal of the "-AAX" tripeptide, the newly exposed this compound becomes a substrate for Isoprenylcysteine Carboxyl Methyltransferase (Icmt)[1][2]. Icmt is an integral membrane protein located in the endoplasmic reticulum[2]. It catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of the α-carboxyl group of the this compound residue[1][2]. This methylation neutralizes the negative charge of the carboxyl group, thereby increasing the hydrophobicity of the C-terminus and promoting the association of the farnesylated protein with cellular membranes, a critical step for its signaling function[1].
Prenylcysteine Methylesterase (Pcmt)
The methylation of this compound is a reversible process. The demethylation is catalyzed by a Prenylcysteine Methylesterase (Pcmt), also referred to as Prenylcysteine Alpha-Carboxyl Methylesterase (PCME)[3]. This enzyme hydrolyzes the methyl ester bond, regenerating the free carboxyl group on the this compound residue[3][4]. The reversible nature of this modification suggests a dynamic regulatory mechanism for controlling the membrane association and signaling activity of farnesylated proteins[3].
This compound Lyase (FCLY) / Prenylcysteine Oxidase (PCYOX)
This compound can also be targeted for degradation. In mammals, this is carried out by Prenylcysteine Oxidase 1 (PCYOX1), a flavin adenine dinucleotide (FAD)-dependent enzyme[5][6]. This enzyme catalyzes the oxidative cleavage of the thioether bond in this compound, yielding farnesal, L-cysteine, and hydrogen peroxide[5][7]. This process is considered a detoxification and recycling pathway, preventing the accumulation of potentially disruptive free this compound in the cell[8]. In plants, a specific this compound Lyase (FCLY) performs a similar function[8][9][10].
Signaling Pathway: The Ras Protein Processing Cascade
The enzymatic processing of this compound is a critical part of the maturation of Ras proteins, which are key regulators of cell proliferation, differentiation, and survival[11][12][13]. Aberrant Ras signaling is a hallmark of many cancers[13]. The following diagram illustrates the post-translational processing of Ras proteins, highlighting the role of this compound processing enzymes.
Figure 1: The Ras protein processing and signaling pathway.
Quantitative Data on this compound Processing Enzymes
The following tables summarize the available quantitative data for the key enzymes involved in this compound processing.
Table 1: Kinetic Parameters of this compound Processing Enzymes
| Enzyme | Organism/Source | Substrate | Km (µM) | Vmax or kcat | Reference(s) |
| This compound Lyase (FCLY) | Arabidopsis thaliana | This compound | 45 (apparent) | 417 pmol min-1 mg-1 (apparent) | [14] |
| Prenylcysteine Oxidase 1 (PCYOX1) | Human | S-farnesyl-L-cysteine | 11 ± 1 | 2.5 ± 0.1 s-1 | [14] |
| Human | S-geranylgeranyl-L-cysteine | 12 ± 2 | 2.3 ± 0.1 s-1 | [14] | |
| Isoprenylcysteine Carboxyl Methyltransferase (Icmt) | Human | Biotin-S-farnesyl-L-cysteine (BFC) | 2.1 ± 0.4 | - | [15] |
| Human | Farnesylated, Rce1-proteolyzed K-Ras | 2.1 | - | [15] | |
| Anopheles gambiae | Biotin-S-farnesyl-l-cysteine (BFC) | 1.9 ± 0.1 (Khalf) | - | [16] | |
| Tobacco (suspension cells) | N-acetyl-S-trans, trans-farnesyl-L-cysteine | 73 | - | [17] | |
| Prenylcysteine Methylesterase (Pcmt) | Porcine Liver | N-acetyl-S-farnesylcysteine methyl ester | 29 ± 2.2 | - | [18] |
| Porcine Liver | N-acetyl-S-geranylgeranylcysteine methyl ester | 15 ± 2.7 | - | [18] |
Table 2: Inhibitors of this compound Processing Enzymes
| Enzyme | Inhibitor | IC50 (µM) | Ki (µM) | Type of Inhibition | Reference(s) |
| Prenylcysteine Oxidase 1 (PCYOX1) | Farnesyl-S-propargyl | 5.1 ± 1.2 | 4.8 ± 0.4 | Non-competitive | [14] |
| Farnesyl-N-tranylcypromine | 2.2 ± 1.1 | 0.613 ± 0.095 | Competitive | [14] | |
| Isoprenylcysteine Carboxyl Methyltransferase (Icmt) | S-farnesylthioacetic acid (FTA) | - | 2.2 ± 0.6 | Competitive (vs. BFC) | [19] |
| S-adenosyl-L-homocysteine (AdoHcy) | - | 3.5 ± 1.0 | Competitive (vs. AdoMet) | [19] | |
| N-acetyl-S-farnesyl-L-cysteine methylester (AFCME) | - | 1.9 ± 0.6 | Non-competitive (vs. BFC) | [19] | |
| Phenoxyphenyl amide analog 1a | 6.2 ± 0.7 | 1.4 ± 0.2 (KIC), 4.8 ± 0.5 (KIU) | Mixed | [9] | |
| Phenoxyphenyl amide analog 1b | 2.3 ± 0.3 | 0.5 ± 0.07 (KIC), 1.9 ± 0.2 (KIU) | Mixed | [9] | |
| Sulfonamide-modified farnesyl cysteine analog 6ag | 8.8 ± 0.5 | - | - | [20] | |
| Adamantyl derivative 7c | 12.4 | - | - | [21] | |
| Prenylcysteine Methylesterase (Pcmt) | Ebelactone B | - | - | Inhibition observed | [21] |
Experimental Protocols
Detailed methodologies for assaying the activity of the core enzymes in this compound processing are provided below. These protocols serve as a starting point and may require optimization based on the specific experimental setup.
This compound Lyase (FCLY) / Prenylcysteine Oxidase (PCYOX) Activity Assay
This protocol is based on a coupled fluorescent assay that measures the production of hydrogen peroxide.
Materials:
-
Enzyme source (e.g., purified recombinant PCYOX1, cell or tissue lysates)
-
S-farnesyl-L-cysteine (substrate)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay Buffer: 25 mM HEPES, pH 8.0, 300 mM NaCl, 5% glycerol, 0.2% CHAPS
-
96-well black microplate
-
Plate reader with fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Prepare a master mix containing HRP and Amplex® Red in the assay buffer. A typical final concentration is 0.015 mg/ml HRP and 25 µM Amplex® Red.
-
Add the enzyme source to the wells of the microplate.
-
To initiate the reaction, add the S-farnesyl-L-cysteine substrate to the wells. A range of substrate concentrations should be used to determine kinetic parameters.
-
Immediately place the plate in the plate reader and monitor the increase in fluorescence over time at 25°C.
-
The rate of reaction is determined from the linear phase of the fluorescence increase.
-
A standard curve using known concentrations of hydrogen peroxide should be generated to convert the fluorescence units to the amount of H2O2 produced.
Figure 2: Workflow for the FCLY/PCYOX activity assay.
Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Activity Assay
This protocol describes a radioactivity-based assay using a biotinylated substrate for ease of product separation.
Materials:
-
Enzyme source (e.g., microsomes from cells overexpressing Icmt)
-
Biotin-S-farnesyl-L-cysteine (BFC)
-
S-adenosyl-L-[methyl-3H]methionine ([3H]SAM)
-
Assay Buffer: 100 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT
-
Streptavidin-coated beads or plates
-
Scintillation cocktail and counter
Procedure:
-
Prepare reaction mixtures containing the assay buffer, enzyme source, and BFC in microcentrifuge tubes.
-
Initiate the reaction by adding [3H]SAM.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a quench solution (e.g., 1% SDS).
-
Transfer the reaction mixtures to streptavidin-coated wells or add streptavidin beads to capture the biotinylated product.
-
Wash the wells/beads extensively to remove unincorporated [3H]SAM.
-
Elute the captured product or directly add scintillation cocktail to the wells/beads.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
The amount of incorporated radioactivity is proportional to the Icmt activity.
Figure 3: Workflow for the Icmt radioactivity-based assay.
Prenylcysteine Methylesterase (Pcmt) Activity Assay
This protocol is based on a titrimetric method that measures the production of acid upon hydrolysis of the methyl ester.
Materials:
-
Enzyme source (e.g., purified Pcmt, cell or tissue lysates)
-
N-acetyl-S-farnesylcysteine methyl ester (substrate)
-
Reaction Buffer: A low-buffering capacity buffer, e.g., 5 mM Tris-HCl, pH 7.5
-
pH meter and micro-pH electrode
-
Micro-stir bar and stir plate
-
Standardized NaOH solution (e.g., 0.01 N)
-
Thermostatted reaction vessel
Procedure:
-
Add the reaction buffer and substrate to the thermostatted reaction vessel maintained at a constant temperature (e.g., 37°C).
-
Place the micro-pH electrode and a micro-stir bar into the solution and allow the pH to stabilize.
-
Initiate the reaction by adding the enzyme source.
-
As the methyl ester is hydrolyzed, protons are released, causing a decrease in pH.
-
Maintain the pH at the initial setpoint by the controlled addition of the standardized NaOH solution using a burette.
-
Record the volume of NaOH added over time.
-
The rate of NaOH addition is directly proportional to the Pcmt activity.
References
- 1. Evolution, structure, and drug-metabolizing activity of mammalian prenylcysteine oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of prenylcysteines by a selective cleavage reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assaying Protein Kinase Activity with Radiolabeled ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoprenylcysteine Carboxyl Methyltransferase Activity Modulates Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Stereospecificity and Kinetic Mechanism of Human Prenylcysteine Lyase, an Unusual Thioether Oxidase* 210 | Semantic Scholar [semanticscholar.org]
- 7. Pectin methylesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prenylcysteine methylesterase in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of prenylcysteines by a selective cleavage reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. protocols.io [protocols.io]
- 14. A coupled spectrophotometric enzyme assay for the determination of pectin methylesterase activity and its inhibition by proteinaceous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mutational Analysis of the Integral Membrane Methyltransferase Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Reveals Potential Substrate Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prenylcysteine alpha-carboxyl methyltransferase in suspension-cultured tobacco cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Porcine Liver Carboxylesterase Requires Polyisoprenylation for High Affinity Binding to Cysteinyl Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Probing the isoprenylcysteine carboxyl methyltransferase (Icmt) binding pocket: sulfonamide modified farnesyl cysteine (SMFC) analogs as Icmt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fractionation and characterization of protein C-terminal prenyl-cysteine methylesterase activities from rabbit brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Potential of Targeting Farnesylcysteine Metabolism
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The post-translational modification of proteins via prenylation is a critical cellular process essential for the proper localization and function of numerous signaling proteins, many of which are implicated in disease pathogenesis. The metabolism of farnesylcysteine, a key intermediate in this pathway, is orchestrated by a series of enzymes that have emerged as compelling targets for therapeutic intervention, particularly in oncology. This guide provides an in-depth overview of the core signaling pathways, the rationale for targeting key enzymes like Isoprenylcysteine Carboxyl Methyltransferase (Icmt), quantitative data on inhibitor potency, detailed experimental protocols for target validation, and workflows for drug discovery in this domain.
The this compound Metabolic Pathway
Many critical regulatory proteins, including the Ras superfamily of small GTPases, are synthesized with a C-terminal "CaaX box" motif.[1][2] This motif signals a three-step enzymatic modification sequence that facilitates membrane association, which is indispensable for their function.[1][3][4] Mutations in Ras are found in approximately 20-30% of all human cancers, making this pathway a focal point for anticancer drug development.[1][5]
The process involves:
-
Prenylation: A 15-carbon farnesyl group is attached to the cysteine residue of the CaaX box by the enzyme farnesyltransferase (FTase) .[1][6]
-
Proteolysis: The terminal three amino acids (-aaX) are cleaved by a specific endoprotease, such as Ras-converting enzyme 1 (Rce1) .[1]
-
Carboxylmethylation: The newly exposed this compound is methylated by isoprenylcysteine carboxyl methyltransferase (Icmt) , which neutralizes the negative charge of the carboxyl group and increases the protein's hydrophobicity.[1][6][7]
This sequence of modifications anchors the protein to the inner surface of the plasma membrane, enabling its participation in signal transduction cascades, such as the Raf-MEK-MAPK and PI3K pathways, that drive cellular proliferation, differentiation, and survival.[2][3][8]
Therapeutic Rationale and Key Targets
Disrupting the this compound pathway prevents the proper localization and function of oncogenic proteins. The primary targets have been the modifying enzymes themselves.
-
Farnesyltransferase (FTase) Inhibitors (FTIs): Initially developed to block Ras farnesylation, FTIs like lonafarnib and tipifarnib showed promise.[5][9] However, their clinical efficacy against Ras-driven solid tumors was limited because K-Ras and N-Ras can undergo alternative prenylation by geranylgeranyltransferase-I (GGTase-I), bypassing the FTase blockade.[1] Despite this, FTIs have found applications, such as in treating Hutchinson-Gilford progeria syndrome (HGPS), a premature aging disease caused by a farnesylated, toxic form of the protein lamin A called progerin.[6]
-
Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitors: Icmt has emerged as a high-value target because it acts downstream of both FTase and GGTase-I, making it a necessary final step for both farnesylated and geranylgeranylated proteins.[10] Inhibiting Icmt circumvents the resistance mechanism observed with FTIs.[1][11] Pharmacological or genetic inactivation of Icmt leads to the mislocalization of Ras from the plasma membrane, impairing downstream signaling and resulting in cell cycle arrest, autophagy, and apoptosis in cancer cells.[2][10][11][12]
Quantitative Data on Icmt Inhibitors
The development of small-molecule inhibitors against Icmt has yielded compounds with high potency. Their efficacy is typically measured by the half-maximal inhibitory concentration (IC50) in enzymatic assays and growth inhibition (GI50) in cell-based assays.[13][14]
Table 1: Enzymatic Potency of Selected Icmt Inhibitors
| Compound | Type | Potency Metric | Value | Reference |
|---|---|---|---|---|
| Cysmethynil | Indole-acetamide | Ki | 2.39 µM | [7] |
| Cysmethynil | Indole-acetamide | Ki* (final complex) | 0.14 µM | [7] |
| Adamantyl derivative 7c | This compound analog | IC50 | 12.4 µM | [1] |
| Analogue 75 | THP derivative | IC50 | 1.3 nM |[15] |
Table 2: Cellular Activity of Selected Icmt Inhibitors
| Compound Class | Cancer Cell Lines | Potency Metric | Value Range | Reference |
|---|---|---|---|---|
| Tetrahydropyranyl (THP) derivatives | Various | GI50 | 0.3 to >100 µM | [15] |
| Cysmethynil | Human colon cancer | Activity | Blocks anchorage-independent growth | [2] |
| Compound 8.12 (Cysmethynil analog) | Mouse Embryonic Fibroblasts | Activity | Icmt-dependent reduction in viability |[10] |
Key Experimental Protocols
Validating the activity of this compound metabolism inhibitors requires specific biochemical and cell-based assays.
In Vitro Icmt Activity Assay
This assay quantifies the enzymatic activity of Icmt by measuring the transfer of a radiolabeled methyl group to a this compound substrate.
-
Principle: The methyl donor S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) is used to track the methylation of a substrate like N-acetyl-S-farnesyl-L-cysteine (AFC). The resulting hydrophobic product is extracted and quantified.
-
Materials:
-
Purified recombinant human Icmt enzyme.
-
Substrate: N-acetyl-S-farnesyl-L-cysteine (AFC).
-
Methyl Donor: S-adenosyl-L-[methyl-³H]methionine.
-
Reaction Buffer: e.g., 50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM DTT.
-
Stop Solution: e.g., 1 M HCl in ethanol.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Pre-incubate the Icmt enzyme with various concentrations of the test inhibitor in the reaction buffer.
-
Initiate the reaction by adding the AFC substrate and [³H]SAM.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding the stop solution.
-
Add a scintillation cocktail that forms a hydrophobic phase.
-
Vortex vigorously to extract the methylated, hydrophobic product into the scintillation phase.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.[7][16][17]
-
Cell-Based Ras Localization Assay (by Western Blot)
This assay provides cellular confirmation of target engagement by observing the mislocalization of Ras from the membrane to the cytosol.
-
Principle: Correctly processed Ras is anchored in the cell membrane. Inhibition of Icmt disrupts this anchoring, causing an accumulation of Ras in the cytosolic fraction.
-
Materials:
-
Cancer cell line of interest (e.g., human colon cancer cells).
-
Test inhibitor and vehicle control (e.g., DMSO).
-
Cell lysis buffer and fractionation kit (for separating membrane and cytosolic components).
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Primary antibody against Ras (e.g., pan-Ras).
-
Secondary HRP-conjugated antibody.
-
Chemiluminescence substrate.
-
-
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle for a specified time (e.g., 48-72 hours).
-
Harvest the cells and perform subcellular fractionation to separate the membrane and cytosolic fractions via ultracentrifugation.
-
Quantify the protein concentration in each fraction.
-
Resolve equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary anti-Ras antibody, followed by the secondary antibody.
-
Visualize the bands using a chemiluminescence detection system. An increase in the Ras signal in the cytosolic fraction of inhibitor-treated cells compared to the control indicates target engagement.[2][18]
-
Cell Viability / Growth Inhibition Assay
This assay determines the effect of an inhibitor on the proliferation and viability of cancer cells.
-
Principle: Metabolic activity or ATP content, which correlates with the number of viable cells, is measured after treatment with the inhibitor.
-
Materials:
-
Cancer cell line of interest.
-
96-well cell culture plates.
-
Test inhibitor.
-
Viability reagent (e.g., CellTiter-Glo®, which measures ATP, or MTT).
-
Luminometer or spectrophotometer.
-
-
Procedure:
-
Seed cells at an appropriate density in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor (typically 8-10 concentrations).
-
Incubate for 72 hours.
-
Add the viability reagent according to the manufacturer's protocol.
-
Measure luminescence (for ATP-based assays) or absorbance (for MTT).
-
Normalize the data to vehicle-treated controls and plot the percentage of viability against inhibitor concentration.
-
Calculate the GI50 or IC50 value using a non-linear regression curve fit.[14][15]
-
Drug Discovery Workflow
A typical workflow for identifying and validating inhibitors of this compound metabolism follows a multi-stage process from initial screening to in vivo testing.
Conclusion and Future Directions
Targeting the final step of protein prenylation through the inhibition of this compound metabolism, particularly the enzyme Icmt, represents a compelling and rational approach to cancer therapy. This strategy overcomes the key resistance mechanism that limited the efficacy of first-generation farnesyltransferase inhibitors. The discovery of potent, nanomolar inhibitors of Icmt demonstrates the tractability of this target.[15] Future work will focus on optimizing the pharmacological properties of these inhibitors for clinical development, identifying predictive biomarkers to select patient populations most likely to respond, and exploring combination therapies to achieve synergistic antitumor effects. The detailed protocols and workflows provided herein serve as a foundational guide for researchers dedicated to advancing this promising therapeutic strategy.
References
- 1. Amide-substituted this compound analogs as inhibitors of human isoprenylcysteine carboxyl methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Farnesyl: proteintransferase inhibitors as agents to inhibit tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Ras signaling pathway as a target for farnesyltransferase inhibitors--a new, promising prospects in the treatment for malignant disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progeria - Wikipedia [en.wikipedia.org]
- 7. Time-dependent inhibition of isoprenylcysteine carboxyl methyltransferase by indole-based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Farnesyl protein transferase inhibitors as targeted therapies for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Isoprenylcysteine Carboxylmethyltransferase Induces Cell-Cycle Arrest and Apoptosis through p21 and p21-Regulated BNIP3 Induction in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Technical Guide to Farnesylcysteine's Role in Cancer Biology: From Signaling Pathways to Therapeutic Intervention
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesylcysteine is the C-terminal amino acid residue of proteins that have undergone farnesylation, a crucial post-translational modification. This lipid modification is essential for the proper subcellular localization and function of a variety of proteins involved in critical cellular signaling pathways. The addition of the 15-carbon farnesyl isoprenoid lipid increases the hydrophobicity of the modified protein, facilitating its attachment to cellular membranes.[1][2] Dysregulation of these signaling pathways, often driven by mutations in key farnesylated proteins like Ras, is a hallmark of many human cancers.[3][4] Consequently, the enzymes and substrates involved in the farnesylation process, leading to the formation of this compound, have become strategic targets for anticancer therapeutic development.[3] This technical guide provides an in-depth exploration of this compound's biochemistry, its profound link to cancer biology, therapeutic strategies targeting its formation, and key experimental protocols for its study.
The Biochemistry of this compound Formation: The Protein Prenylation Pathway
Proteins destined for farnesylation typically contain a C-terminal "CaaX" motif, where 'C' is cysteine, 'a' is often an aliphatic amino acid, and 'X' can be methionine, serine, glutamine, or alanine.[5] The formation of the mature, membrane-associated protein involves a sequential, three-step enzymatic process primarily occurring at the endoplasmic reticulum.
-
Farnesylation: The first and rate-limiting step is catalyzed by the zinc-dependent enzyme protein farnesyltransferase (FTase) .[6] FTase recognizes the CaaX motif and transfers a farnesyl group from farnesyl pyrophosphate (FPP) to the cysteine residue, forming a stable thioether bond.[3][7]
-
Proteolysis: Following farnesylation, the "-aaX" tripeptide is cleaved from the C-terminus by a specific endoprotease, such as Ras-converting enzyme 1 (Rce1). This cleavage exposes the newly farnesylated cysteine at the C-terminus.[5][8]
-
Carboxylmethylation: The final step is catalyzed by isoprenylcysteine carboxyl methyltransferase (ICMT) , an integral endoplasmic reticulum membrane protein.[5][9] ICMT uses S-adenosyl-L-methionine (AdoMet) as a methyl donor to esterify the free carboxyl group of the terminal this compound.[9] This methylation neutralizes the negative charge, further increasing the protein's hydrophobicity and its affinity for the plasma membrane.[9]
The Central Role of this compound in Cancer Biology
The critical link between this compound and cancer biology is primarily through the post-translational modification of the Ras family of small GTPases (H-Ras, K-Ras, N-Ras) .
Ras Proteins as Molecular Switches: Ras proteins function as pivotal molecular switches in signal transduction cascades that control cell growth, proliferation, and survival.[3][4] They cycle between an inactive GDP-bound state and an active GTP-bound state. In response to stimuli like growth factors, Ras is activated and subsequently triggers downstream effector pathways, including the RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[10][11]
Oncogenic Ras Mutations: Mutations in ras genes are among the most common oncogenic alterations in human cancers, found in approximately 30% of all tumors and with particularly high prevalence in pancreatic (>90%) and colon (50%) adenocarcinomas.[3][12] These mutations typically lock Ras proteins in a constitutively active, GTP-bound state, leading to uncontrolled proliferative signals.[3]
Farnesylation: A Prerequisite for Ras-Driven Oncogenesis: The farnesylation of Ras, leading to the C-terminal this compound, is an absolute requirement for its membrane association and subsequent transforming activity.[2][3] By anchoring to the inner surface of the plasma membrane, Ras is positioned to interact with its upstream activators and downstream effectors. Preventing this localization effectively abrogates the oncogenic function of mutant Ras.
References
- 1. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and biology of Ras farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ras biochemistry and farnesyl transferase inhibitors: a literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probing the isoprenylcysteine carboxyl methyltransferase (Icmt) binding pocket: Sulfonamide modified farnesyl cysteine (SMFC) analogs as Icmt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Progeria - Wikipedia [en.wikipedia.org]
- 8. Fighting cancer by disrupting C-terminal methylation of signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A Farnesyltransferase Inhibitor Induces Tumor Regression in Transgenic Mice Harboring Multiple Oncogenic Mutations by Mediating Alterations in Both Cell Cycle Control and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
understanding the structure of farnesylcysteine
An In-depth Technical Guide on the Core Structure of Farnesylcysteine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a crucial post-translationally modified amino acid involved in a multitude of cellular signaling pathways. This guide provides a comprehensive technical overview of its core structure, its role in key biological processes, and the experimental methodologies used for its study. Detailed protocols for its synthesis and analysis are provided, along with quantitative data and visual representations of its function in signaling cascades. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the biological significance and therapeutic potential of this compound and its related pathways.
Core Structure and Chemical Properties
This compound is a derivative of the amino acid cysteine, where a 15-carbon isoprenoid, the farnesyl group, is attached to the sulfur atom of the cysteine residue through a stable thioether linkage.[1] The systematic IUPAC name for the most common isomer is (2R)-2-amino-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoic acid.[2]
The farnesyl group is a hydrophobic moiety, which plays a critical role in anchoring farnesylated proteins to cellular membranes, a process essential for their biological function.[3][4] The double bonds at the 2- and 6-positions of the farnesyl group typically exist in the (E,E)-configuration.[2][5] The cysteine residue maintains its L-stereochemistry.[5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₁NO₂S | [2][5][6] |
| Molecular Weight | 325.51 g/mol | [2][5][6] |
| CAS Number | 68000-92-0 | [2][5][7] |
| pKa | 2.08 ± 0.10 (Predicted) | [5] |
| Physical Description | Solid | [2] |
Table 1: Physicochemical Properties of this compound
Role in Cellular Signaling Pathways
Farnesylation, the attachment of a farnesyl group to a cysteine residue within a "CaaX" box motif at the C-terminus of a protein, is a critical post-translational modification that governs the localization and function of numerous signaling proteins.[3][8] this compound is the resulting modified amino acid following the initial farnesylation step and subsequent proteolytic cleavage of the "-aaX" tripeptide.[1][9]
The Ras Signaling Pathway
The Ras family of small GTPases are key regulators of cellular proliferation, differentiation, and survival.[10][11] Their proper function is contingent on their localization to the plasma membrane, which is mediated by farnesylation.[10][12] Mutations in Ras genes are prevalent in many human cancers, making the enzymes involved in its farnesylation pathway attractive targets for anti-cancer therapies.[10]
Prelamin A Processing and Progeria
Hutchinson-Gilford Progeria Syndrome (HGPS) is a rare genetic disorder characterized by accelerated aging.[4] It is caused by a mutation in the LMNA gene, leading to the production of a truncated and permanently farnesylated form of prelamin A, called progerin.[4][5] The accumulation of progerin at the nuclear lamina disrupts nuclear architecture and function, leading to the premature aging phenotype.[4][13] Understanding the processing of prelamin A, which involves the formation of a this compound residue, is crucial for developing therapies for HGPS, such as farnesyltransferase inhibitors.[9][14]
References
- 1. Solid-phase synthesis of prenylcysteine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid and simple HPLC-UV method for the determination of inhibition characteristics of farnesyl transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for organelle-specific cysteine capture and quantification of cysteine oxidation state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Permanently Farnesylated Prelamin A, Progeria and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Farnesylthiosalicylic acid inhibits mammalian target of rapamycin (mTOR) activity both in cells and in vitro by promoting dissociation of the mTOR-raptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Protein Prenylation in Progeria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. OBM Genetics | The Significance of Key Proteins in the RAS Signaling Pathway: Implications for Cancer and Therapeutic Targets [lidsen.com]
- 12. researchgate.net [researchgate.net]
- 13. ojs.library.ubc.ca [ojs.library.ubc.ca]
- 14. Farnesyltransferase inhibition in HGPS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Farnesylcysteine in G-Protein Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Post-translational modification of proteins by isoprenoids, particularly the farnesylation of cysteine residues, is a critical determinant of G-protein structure, localization, and function. The covalent attachment of a 15-carbon farnesyl group to the C-terminal cysteine of the G-protein γ (Gγ) subunit is essential for the proper assembly of the heterotrimeric G-protein complex, its association with the plasma membrane, and its interaction with G-protein coupled receptors (GPCRs) and downstream effectors. This technical guide provides an in-depth exploration of the role of farnesylcysteine in G-protein signaling pathways, presents quantitative data on the effects of farnesylation, details key experimental protocols for studying this modification, and visualizes the involved molecular processes.
Introduction: The Significance of Farnesylation in G-Protein Signaling
Heterotrimeric G-proteins, composed of α, β, and γ subunits, are central to cellular signal transduction, relaying signals from GPCRs to various intracellular effectors. The functional integrity of this system is critically dependent on a series of post-translational modifications, among which the farnesylation of the Gγ subunit is paramount. This lipid modification, which results in the formation of a this compound at the C-terminus, serves as a crucial membrane anchor and a key mediator of protein-protein interactions.
The farnesyl moiety, a hydrophobic 15-carbon isoprenoid, is attached to a cysteine residue within a C-terminal "CaaX" box motif of the nascent Gγ polypeptide by the enzyme farnesyltransferase (FTase). Following farnesylation, the terminal three amino acids ("aaX") are proteolytically removed, and the newly exposed this compound is carboxyl-methylated. These modifications collectively increase the hydrophobicity of the Gγ subunit, facilitating its anchoring to the inner leaflet of the plasma membrane. Beyond membrane localization, the this compound and the surrounding amino acid sequence are now understood to be specific determinants of receptor and effector coupling.
Dysregulation of G-protein farnesylation has been implicated in various diseases, making the enzymes and substrates of this pathway attractive targets for therapeutic intervention. Understanding the precise role of this compound in G-protein function is therefore of fundamental importance for both basic research and drug development.
Quantitative Data on Farnesylation and G-Protein Function
The following tables summarize key quantitative data from studies investigating the impact of farnesylation and this compound analogues on G-protein function.
Table 1: Kinetic Parameters of Protein Farnesyltransferase (PFTase)
| Substrate/Parameter | Wild-Type Yeast PFTase | Mutant PFTase (Y300Fβ) | Notes |
| Farnesyl Diphosphate (FPP) Binding | Mutations in key residues can significantly impact the farnesylation rate without altering FPP affinity. | ||
| kon (μM-1s-1) | Not explicitly stated | Not explicitly stated | |
| koff (s-1) | Not explicitly stated | Not explicitly stated | |
| Peptide Substrate (RTRCVIA) Binding | The enzyme follows an ordered mechanism where FPP binds before the peptide. | ||
| kon (μM-1s-1) | Not explicitly stated | Not explicitly stated | |
| koff (s-1) | 33 | Not explicitly stated | Dissociation of the peptide from the ternary complex is faster than the chemical reaction. |
| Catalysis and Product Release | The Y300Fβ mutation dramatically reduces the rate of the chemical step. | ||
| kchem (s-1) | 10.5 | ~0.021 | The rate-limiting step for the wild-type enzyme is product release. |
| kproduct release (s-1) | 3.5 | Not explicitly stated | |
| Enthalpy of Farnesylation | The farnesylation reaction is exothermic. | ||
| ΔHrxn (kcal/mol) | -17 ± 1 | Not explicitly stated |
Data compiled from studies on yeast protein farnesyltransferase. The kinetic parameters can vary between species and with different peptide substrates.[1]
Table 2: Inhibition of G-Protein Related Enzymes by this compound Analogues
| Inhibitor | Target Enzyme | Parameter | Value | Notes |
| N-Acetyl-S-farnesyl-L-cysteine (AFC) | S-farnesylcysteine methyl transferase | Km | 20 µM | AFC acts as a specific inhibitor of the enzyme that methylates the this compound residue.[2] |
| Farnesylated peptide (Gγ 60-71) | Rhodopsin Kinase | Increase in t1/2 of Meta II decay | ~140% | Farnesylated peptides can inhibit rhodopsin kinase activity, suggesting a direct interaction with the activated receptor.[3] |
| Farnesyl-N-acetylcysteine | Rhodopsin Kinase | Increase in t1/2 of Meta II decay | ~20% | The inhibitory effect is dependent on the peptide sequence attached to the this compound.[3] |
This table highlights the inhibitory potential of this compound analogues on enzymes involved in G-protein signaling and modification.
Signaling Pathways and the Role of this compound
The farnesylation of the Gγ subunit is a critical event that enables the G-protein to participate in the canonical GPCR signaling cascade.
G-Protein Activation Cycle
The diagram below illustrates the central role of the farnesylated Gβγ dimer in the G-protein activation and inactivation cycle.
Caption: The G-protein activation cycle at the plasma membrane.
The farnesyl group on the Gγ subunit is essential for the initial tethering of the inactive Gα(GDP)-βγ heterotrimer to the plasma membrane, positioning it for interaction with an activated GPCR. Upon receptor activation by a ligand, the GPCR recruits the G-protein, facilitating the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gα(GTP) and the farnesylated Gβγ dimer, both of which can then modulate the activity of downstream effectors. The intrinsic GTPase activity of the Gα subunit, often accelerated by GTPase-activating proteins (GAPs), hydrolyzes GTP back to GDP, leading to the re-association of the Gα(GDP) with the Gβγ dimer, thus terminating the signal.
Farnesylation-Dependent Protein-Protein Interactions
The this compound moiety is not merely a passive membrane anchor; it actively participates in specific protein-protein interactions that are crucial for signal transduction.
Caption: this compound-mediated interactions in G-protein function.
Studies have shown that the farnesyl group on Gγ interacts with both the Gβ and Gα subunits, contributing to the stability of the heterotrimer.[4] Furthermore, the farnesylated C-terminus of Gγ is a specific determinant of receptor coupling.[5] Peptides corresponding to the farnesylated C-terminus of Gγ can directly interact with and stabilize the active conformation of rhodopsin, a model GPCR.[3][5] This indicates that the this compound and the surrounding peptide sequence form a recognition site for the activated receptor. Similarly, the farnesylated Gβγ dimer directly interacts with and modulates the activity of certain downstream effectors.
Experimental Protocols
Detailed methodologies are essential for the accurate study of the role of this compound in G-protein function. Below are protocols for key experiments in this field.
In Vitro Farnesylation of G-Protein γ Subunit
This protocol describes the enzymatic farnesylation of a recombinant Gγ subunit using purified protein farnesyltransferase (PFTase).
Materials:
-
Recombinant Gγ subunit with a C-terminal CaaX motif (e.g., expressed in E. coli)
-
Purified recombinant PFTase
-
[3H]-Farnesyl pyrophosphate ([3H]-FPP)
-
Farnesylation buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM DTT, 10 µM ZnCl2
-
Scintillation cocktail and vials
-
Trichloroacetic acid (TCA)
-
Filter paper (e.g., Whatman GF/C)
Procedure:
-
Set up the farnesylation reaction in a microcentrifuge tube:
-
10 µg recombinant Gγ subunit
-
1 µg PFTase
-
1 µM [3H]-FPP (specific activity ~20 Ci/mmol)
-
Farnesylation buffer to a final volume of 50 µL.
-
-
Incubate the reaction mixture at 37°C for 1 hour.
-
Stop the reaction by adding 1 mL of 10% TCA.
-
Incubate on ice for 30 minutes to precipitate the protein.
-
Collect the precipitate by vacuum filtration through a glass fiber filter.
-
Wash the filter three times with 5% TCA and once with ethanol.
-
Dry the filter and place it in a scintillation vial with 5 mL of scintillation cocktail.
-
Quantify the incorporated radioactivity using a scintillation counter to determine the extent of farnesylation.
GTPγS Binding Assay to Measure G-Protein Activation
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon GPCR activation, which can be inhibited by this compound analogues.
Materials:
-
Cell membranes expressing the GPCR and G-protein of interest
-
[35S]GTPγS (specific activity >1000 Ci/mmol)
-
GTPγS binding buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT
-
GDP
-
GPCR agonist
-
This compound analogue inhibitor (e.g., N-acetyl-S-farnesyl-L-cysteine)
-
Scintillation cocktail and vials
-
Filter plates (e.g., 96-well GF/C) and vacuum manifold
Procedure:
-
Prepare the reaction mixture in a 96-well plate. For each well, add:
-
10-20 µg of cell membranes
-
GTPγS binding buffer
-
10 µM GDP (to ensure G-proteins are in the inactive state)
-
Varying concentrations of the this compound analogue inhibitor.
-
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding the GPCR agonist and 0.1 nM [35S]GTPγS.
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data analysis: Determine the IC50 value of the inhibitor by plotting the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the inhibitor concentration.
Immunoprecipitation of Farnesylated Gγ Subunit
This protocol is for the specific isolation of farnesylated Gγ from cell lysates.
Materials:
-
Cell lysate containing the farnesylated Gγ of interest
-
Antibody specific to the Gγ subunit
-
Protein A/G agarose beads
-
Lysis buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with protease inhibitors
-
Wash buffer: Lysis buffer with lower detergent concentration (e.g., 0.1% NP-40)
-
Elution buffer: SDS-PAGE sample buffer
Procedure:
-
Pre-clear the cell lysate (1-2 mg total protein) by incubating with 20 µL of protein A/G agarose beads for 1 hour at 4°C with rotation.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
-
Add 1-5 µg of the anti-Gγ antibody to the pre-cleared lysate and incubate for 2-4 hours at 4°C with rotation.
-
Add 30 µL of protein A/G agarose beads and incubate for another 1-2 hours at 4°C with rotation to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant and wash the beads three times with 1 mL of ice-cold wash buffer.
-
After the final wash, remove all supernatant and resuspend the beads in 30 µL of 2x SDS-PAGE sample buffer.
-
Boil the sample for 5 minutes to elute the proteins from the beads.
-
Centrifuge to pellet the beads, and collect the supernatant for analysis by SDS-PAGE and Western blotting.
Conclusion and Future Directions
The farnesylation of the G-protein γ subunit, resulting in a C-terminal this compound, is a cornerstone of GPCR signaling. This modification is indispensable for membrane anchoring, proper G-protein assembly, and specific interactions with receptors and effectors. The quantitative data and experimental protocols presented in this guide provide a framework for researchers to further investigate the intricate roles of this lipid modification.
Future research will likely focus on several key areas. The development of more potent and specific inhibitors of farnesylation and subsequent methylation will be crucial for dissecting the precise contributions of these modifications to different signaling pathways and for their potential as therapeutic agents. Advanced techniques such as cryo-electron microscopy and molecular dynamics simulations will provide higher-resolution insights into the structural basis of this compound-mediated protein interactions. Furthermore, exploring the diversity of Gγ subunits and their specific farnesylation patterns in different tissues and disease states will undoubtedly reveal new layers of regulatory complexity in G-protein signaling. A deeper understanding of the role of this compound will continue to be a vital area of study, with significant implications for cell biology and medicine.
References
- 1. Yeast protein farnesyltransferase: a pre-steady-state kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acetyl-S-farnesyl-L-cysteine (AFC), Specific S-farnesylcysteine methyl transferase inhibitor (ab141616) | Abcam [abcam.com]
- 3. Function of the farnesyl moiety in visual signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. A farnesylated domain in the G protein gamma subunit is a specific determinant of receptor coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Substrates of Farnesyltransferase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the substrates of farnesyltransferase (FTase), a crucial enzyme in post-translational modification. Understanding the diverse range of proteins targeted by FTase is paramount for researchers in cell biology and professionals involved in the development of therapeutics, particularly in the context of cancer and genetic disorders like progeria. This document details the structural motifs that govern substrate recognition, presents quantitative kinetic data for various substrates, outlines key experimental protocols for their identification and characterization, and visualizes the intricate signaling pathways involved.
Farnesyltransferase and its Substrates: A Fundamental Interaction
Farnesyltransferase is a heterodimeric enzyme, composed of an α- and a β-subunit, that catalyzes the attachment of a 15-carbon farnesyl isoprenoid group from farnesyl diphosphate (FPP) to a cysteine residue within its protein substrates.[1][2] This process, known as farnesylation, is a type of prenylation that increases the hydrophobicity of the modified protein, often facilitating its anchoring to cellular membranes, a critical step for its biological function.[1] The primary substrates of FTase are proteins involved in a myriad of cellular signaling pathways that regulate cell growth, differentiation, and proliferation.[3][4]
The Canonical CaaX Motif: The Primary Recognition Signal
The vast majority of FTase substrates are identified by a C-terminal tetrapeptide sequence known as the CaaX box.[1][5] In this motif:
-
C represents a cysteine residue, which is the site of farnesylation.[5]
-
a is typically an aliphatic amino acid.[5]
-
X is the C-terminal amino acid that plays a crucial role in determining the specificity of the prenyltransferase. For farnesyltransferase, the 'X' is most commonly Methionine (Met), Serine (Ser), Glutamine (Gln), or Alanine (Ala).[2][6]
Following farnesylation, proteins with a CaaX motif undergo further processing, including proteolytic cleavage of the last three amino acids (-aaX) and subsequent carboxyl methylation of the now C-terminal farnesylated cysteine.[7][8]
Beyond the CaaX Box: Expanding the Substrate Landscape
While the CaaX model is a strong predictor of farnesylation, research has revealed a more complex landscape of FTase substrate recognition. Some proteins that do not strictly adhere to the CaaX consensus sequence can also be farnesylated.[5] Furthermore, studies have identified two distinct classes of peptide substrates:
-
Multiple-Turnover (MTO) Substrates: These are efficiently processed by FTase and are consistent with the canonical CaaX model, featuring a nonpolar amino acid at the a2 position and a Phenylalanine (Phe), Met, or Gln at the C-terminus.[5]
-
Single-Turnover (STO) Substrates: These peptides are farnesylated by FTase but are not well-described by current farnesylation algorithms. Their sequences show greater variability at both the a2 and X positions.[5] This suggests a potential for a broader and more nuanced regulation of protein farnesylation than previously understood.[5]
Quantitative Analysis of Farnesyltransferase Substrate Specificity
The efficiency with which FTase recognizes and modifies a substrate is quantified by the steady-state kinetic parameter kcat/KM, which reflects the enzyme's catalytic efficiency.[6] A higher kcat/KM value indicates a more efficient substrate. The following tables summarize kinetic data for a selection of peptide substrates, highlighting the influence of the CaaX box sequence on FTase activity.
| Peptide Sequence | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Reference |
| dansyl-GCVLS | 0.034 | 0.45 | 7.6 x 10⁴ | [6] |
| dansyl-GCVLM | 0.045 | 0.28 | 1.6 x 10⁵ | [6] |
| dansyl-GCVLA | 0.021 | 0.87 | 2.4 x 10⁴ | [6] |
| dansyl-GCVLQ | 0.029 | 0.33 | 8.8 x 10⁴ | [6] |
Table 1: Kinetic Parameters for FTase with H-Ras-based Peptides. This table showcases the kinetic parameters for the farnesylation of peptides derived from the C-terminus of H-Ras (-CVLS), with variations at the a2 position. The data is sourced from fluorescence-based assays.[6]
| Peptide Sequence | kcat/KM (M⁻¹s⁻¹) | Substrate Class | Reference |
| TKCVIM | 1.2 x 10⁶ | Multiple-Turnover | [5] |
| TKCVLS | 8.3 x 10⁵ | Multiple-Turnover | [5] |
| TKCQQM | 5.0 x 10⁵ | Multiple-Turnover | [5] |
| TKCQSF | 1.1 x 10⁵ | Multiple-Turnover | [5] |
| TKCTSM | 2.5 x 10⁴ | Single-Turnover | [5] |
| TKCVSM | 1.8 x 10⁴ | Single-Turnover | [5] |
Table 2: Catalytic Efficiency for Novel FTase Peptide Substrates. This table presents the specificity constant (kcat/KM) for a selection of novel FTase peptide substrates identified from a peptide library screen. The distinction between multiple-turnover and single-turnover substrates is highlighted.[5]
Key Experimental Protocols for Studying Farnesyltransferase Substrates
The identification and characterization of FTase substrates are crucial for understanding their cellular roles. Below are detailed methodologies for key experiments.
In Vitro Farnesylation Assay (Fluorescence-Based)
This assay measures the enzymatic activity of FTase by detecting the increase in fluorescence of a dansylated peptide substrate upon farnesylation.[6][9]
Materials:
-
Recombinant mammalian Farnesyltransferase (FTase)
-
Dansylated CaaX peptide substrate (e.g., dansyl-GCVLS)
-
Farnesyl diphosphate (FPP)
-
Reaction Buffer: 50 mM HEPPSO, pH 7.8, 5 mM TCEP, 5 mM MgCl₂, 10 µM ZnCl₂
-
96-well microplate
-
Fluorescence plate reader (λex = 340 nm, λem = 520 nm)
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the reaction buffer, dansylated peptide (0.2–10 µM), and FPP (10 µM).
-
Incubate the mixture for 20 minutes at 25°C.
-
Initiate the reaction by adding FTase to a final concentration of 20–100 nM. The concentration of FTase should be at least 5-fold lower than the peptide concentration for steady-state kinetic measurements.[6]
-
Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader.
-
Determine the initial reaction rates from the linear portion of the fluorescence versus time plot.
-
To determine kinetic parameters (kcat and KM), perform the assay with varying concentrations of the peptide substrate while keeping the FPP concentration constant (and saturating). Fit the initial rate data to the Michaelis-Menten equation.
Cell-Based Farnesylation Assay (Mobility-Shift SDS-PAGE)
This method assesses protein farnesylation in intact cells by observing the electrophoretic mobility shift of a target protein on SDS-PAGE. Unfarnesylated proteins typically migrate slower than their farnesylated counterparts.[10]
Materials:
-
Cultured cells (e.g., COS-1)
-
Expression vector for the protein of interest
-
Farnesyltransferase inhibitor (FTI) (e.g., FTI-277) as a negative control
-
Lysis Buffer: 1x SDS sample buffer (2% SDS, 62.5 mM Tris·HCl, pH 6.8)
-
SDS-PAGE equipment
-
Western blotting apparatus and reagents
-
Primary antibody specific to the protein of interest
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
Procedure:
-
Transfect cells with the expression vector for the protein of interest.
-
Treat a subset of the transfected cells with an FTI for 24 hours to inhibit farnesylation.
-
Harvest the cells and lyse them directly in 1x SDS sample buffer.
-
Resolve the protein lysates on an 8% or 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Perform a Western blot using the primary antibody against the protein of interest, followed by the appropriate secondary antibody.
-
Develop the blot and visualize the bands. A shift in mobility between the FTI-treated and untreated samples indicates that the protein is farnesylated in vivo. The upper band corresponds to the unprocessed, unfarnesylated protein, while the lower band represents the farnesylated and processed form.[10]
In Vitro Transcription/Translation and Prenylation Assay
This assay determines if a candidate protein can be prenylated in a cell-free system.[11][12]
Materials:
-
Plasmid DNA encoding the protein of interest
-
In vitro transcription/translation kit (e.g., rabbit reticulocyte lysate system)
-
[³H]Farnesyl diphosphate ([³H]FPP)
-
SDS-PAGE and autoradiography equipment
Procedure:
-
Perform in vitro transcription and translation of the target protein according to the kit manufacturer's instructions.
-
Incorporate [³H]FPP into the reaction mixture to allow for the labeling of farnesylated proteins.
-
Resolve the reaction products by SDS-PAGE.
-
Dry the gel and expose it to X-ray film for autoradiography.
-
A radiolabeled band corresponding to the molecular weight of the target protein indicates that it has been farnesylated.
Signaling Pathways Involving Farnesylated Proteins
Farnesylation is a critical modification for the function of numerous signaling proteins. The following diagrams illustrate key pathways where FTase plays a pivotal role.
Caption: General workflow of protein farnesylation.
Caption: Simplified Ras signaling and Lamin A processing pathways.
The Ras Signaling Cascade
Members of the Ras superfamily of small GTPases are prominent substrates for FTase.[1] Farnesylation is essential for Ras proteins to localize to the plasma membrane, where they can be activated in response to extracellular signals, such as growth factors.[3][13] Once activated, Ras triggers a downstream signaling cascade, most notably the Raf-MEK-ERK pathway, which ultimately leads to changes in gene expression that promote cell proliferation, differentiation, and survival.[4][14] Dysregulation of Ras signaling, often due to mutations that lock Ras in a constitutively active state, is a hallmark of many human cancers.[3] This has made FTase a prime target for the development of anti-cancer therapies, known as farnesyltransferase inhibitors (FTIs).[3][15]
Rho Family GTPases
The Rho family of GTPases, which are involved in regulating the actin cytoskeleton, cell polarity, and membrane trafficking, also contains members that are farnesylated.[7][16] For instance, RhoB is unique in that it can be either farnesylated or geranylgeranylated.[17][18] The type of prenylation can influence its subcellular localization and function.[18] Farnesylated RhoB is primarily found at the plasma membrane, while the geranylgeranylated form localizes to endosomes.[18]
Nuclear Lamins and Progeria
Nuclear lamins, the primary components of the nuclear lamina that provides structural support to the nucleus, are also subject to farnesylation.[19][20] Prelamin A, the precursor to mature lamin A, undergoes farnesylation as part of its processing.[8][21] In the rare genetic disorder Hutchinson-Gilford progeria syndrome (HGPS), a mutation in the lamin A gene leads to the production of a permanently farnesylated and truncated form of prelamin A called progerin.[20][22] The accumulation of progerin at the nuclear membrane disrupts nuclear architecture and is thought to be the underlying cause of the premature aging phenotypes seen in HGPS.[19][23] This has spurred research into the use of FTIs as a potential treatment for this devastating disease.[19][23]
Caption: Logical workflow for identifying FTase substrates.
This guide provides a foundational understanding of the substrates of farnesyltransferase. The continued exploration of the farnesylated proteome will undoubtedly uncover new regulatory mechanisms and provide novel targets for therapeutic intervention in a range of human diseases.
References
- 1. Farnesyltransferase - Wikipedia [en.wikipedia.org]
- 2. Substrate specificity determinants in the farnesyltransferase β-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ras biochemistry and farnesyl transferase inhibitors: a literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of novel peptide substrates for protein farnesyltransferase reveals two substrate classes with distinct sequence selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Context-dependent substrate recognition by protein farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho Family GTPase Modification and Dependence on CAAX Motif-signaled Posttranslational Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progeria - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A tagging-via-substrate technology for detection and proteomics of farnesylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Driven to Death: Inhibition of Farnesylation Increases Ras Activity in Osteosarcoma and Promotes Growth Arrest and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Protein Farnesyltransferase Substrate Specificity using Synthetic Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 17. tandfonline.com [tandfonline.com]
- 18. journals.biologists.com [journals.biologists.com]
- 19. Permanent farnesylation of lamin A mutants linked to progeria impairs its phosphorylation at serine 22 during interphase | Aging [aging-us.com]
- 20. Lamin A, farnesylation and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.biologists.com [journals.biologists.com]
- 22. Lamin A, farnesylation and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
farnesylcysteine's contribution to cellular signaling cascades
An In-depth Technical Guide on the Contribution of Farnesylcysteine to Cellular Signaling Cascades
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein farnesylation, a critical post-translational modification, culminates in the formation of a C-terminal this compound. This lipid modification is indispensable for the proper subcellular localization and function of a multitude of signaling proteins, most notably members of the Ras superfamily of small GTPases. The attachment of the 15-carbon farnesyl isoprenoid facilitates membrane association and mediates protein-protein interactions that are fundamental to the initiation and propagation of numerous cellular signaling cascades. Dysregulation of protein farnesylation is intrinsically linked to the pathogenesis of various human diseases, including cancer, neurodegenerative disorders, and premature aging syndromes, making the enzymes involved in this pathway attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the generation and roles of this compound in cellular signaling, details key experimental methodologies, presents quantitative data on pathway inhibitors, and visualizes the core signaling pathways and experimental workflows.
Introduction to Protein Farnesylation
Protein prenylation is a post-translational modification that involves the covalent attachment of isoprenoid lipids, either a 15-carbon farnesyl group or a 20-carbon geranylgeranyl group, to cysteine residues of target proteins.[1] This guide focuses on farnesylation, a process crucial for the function of many proteins involved in signal transduction.
The process begins with the recognition of a C-terminal "CaaX" motif in the substrate protein, where 'C' is cysteine, 'a' is typically an aliphatic amino acid, and 'X' can be a variety of amino acids, often serine, methionine, or glutamine for farnesylation.[2] The farnesylation process is a multi-step enzymatic cascade occurring at the cytosolic face of the endoplasmic reticulum.[3]
The Farnesylation Cascade: A Three-Step Process
The generation of a mature, farnesylated protein involves a sequential enzymatic pathway:
-
Farnesylation by Farnesyltransferase (FTase): The first and most critical step is the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to the cysteine residue within the CaaX box.[4][5] This reaction is catalyzed by the enzyme farnesyltransferase (FTase).[4]
-
Proteolytic Cleavage by Ras-converting enzyme 1 (Rce1): Following farnesylation, the '-aaX' tripeptide is cleaved from the C-terminus by the endoprotease Ras-converting enzyme 1 (Rce1).[2] This exposes the now S-farnesylated cysteine at the C-terminus.
-
Carboxyl Methylation by Isoprenylcysteine Carboxyl Methyltransferase (Icmt): The final step is the methylation of the newly exposed carboxyl group of the this compound residue.[6][7] This reaction is catalyzed by isoprenylcysteine carboxyl methyltransferase (Icmt), which uses S-adenosyl-L-methionine (SAM) as the methyl group donor.[7] This methylation neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and enhancing the protein's affinity for cellular membranes.[6]
Role of this compound in Cellular Signaling
The primary function of the this compound modification is to anchor proteins to cellular membranes, particularly the plasma membrane.[7] This localization is a prerequisite for their participation in signal transduction pathways.
The Ras Signaling Pathway
The most well-characterized farnesylated proteins are members of the Ras superfamily of small GTPases (e.g., H-Ras, K-Ras, N-Ras).[8] Ras proteins function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[8] When activated by upstream signals, such as growth factor receptor tyrosine kinases, Ras-GTP recruits and activates downstream effector proteins, including Raf kinases.[5][9] This initiates the mitogen-activated protein kinase (MAPK) cascade (Raf-MEK-ERK), which ultimately leads to the regulation of gene expression involved in cell proliferation, differentiation, and survival.[9][10]
The farnesylation of Ras is absolutely required for its localization to the plasma membrane and, consequently, for its transforming activity.[4] Inhibition of Ras farnesylation prevents its membrane association, thereby abrogating its oncogenic signaling.[4]
Other Farnesylated Proteins in Signaling
While Ras proteins are prominent examples, other signaling proteins also undergo farnesylation. These include:
-
Rho family GTPases: Some members of the Rho family, such as RhoB, can be farnesylated, influencing their role in cytoskeletal regulation and cell signaling.[11]
-
Heterotrimeric G-protein γ subunits: The γ subunits of some heterotrimeric G-proteins are farnesylated, which is important for their interaction with β subunits and their role in G-protein coupled receptor (GPCR) signaling.[12]
-
Nuclear Lamins: Lamin A and B are farnesylated, which is crucial for their assembly into the nuclear lamina, a structure that maintains the integrity of the nucleus. Defects in lamin farnesylation are associated with certain progeroid syndromes.[1]
This compound Pathway in Disease and Drug Development
Given the critical role of farnesylated proteins like Ras in cancer, the enzymes of the farnesylation pathway have become major targets for anti-cancer drug development.[1][5]
Farnesyltransferase Inhibitors (FTIs)
FTIs were initially developed to inhibit Ras farnesylation and have shown efficacy in preclinical and clinical trials for certain malignancies.[5][8] These inhibitors are designed to block the active site of FTase, preventing the initial step of the farnesylation cascade.[13] Interestingly, the clinical success of FTIs is not solely dependent on the presence of Ras mutations, suggesting that other farnesylated proteins are also important targets.[9] More recently, FTIs like tipifarnib have been shown to overcome adaptive resistance to targeted therapies in non-small cell lung cancer (NSCLC).[14][15]
Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitors
Icmt is another promising target for cancer therapy.[3] Inhibitors of Icmt, such as N-acetyl-S-farnesyl-L-cysteine (AFC), can disrupt the proper localization and function of farnesylated proteins.[2][12] Several this compound analogs have been developed and tested for their inhibitory activity against Icmt.[2][3]
Quantitative Data
The following tables summarize key quantitative data related to the inhibition of enzymes in the farnesylation pathway.
Table 1: Inhibitory Activity of this compound Analogs against Human Icmt
| Compound | Inhibitor | IC50 (µM) | Reference |
| N-acetyl-S-farnesyl-L-cysteine (AFC) | Icmt | Varies (used as substrate) | [2] |
| Adamantyl derivative 7c | Icmt | 12.4 | [2] |
| Sulfonamide-modified farnesyl cysteine analog 6ag | Icmt | 8.8 ± 0.5 | [3] |
| Phenoxyphenyl amide analog 1a | Icmt | KIC = 1.4 ± 0.2, KIU = 4.8 ± 0.5 | [16] |
| Phenoxyphenyl amide analog 1b | Icmt | KIC = 0.5 ± 0.07, KIU = 1.9 ± 0.2 | [16] |
IC50: Half maximal inhibitory concentration. KIC: Competitive inhibition constant. KIU: Uncompetitive inhibition constant.
Table 2: Potency of Farnesyltransferase Inhibitors
| Compound | Inhibitor | In Vitro Potency (nM) | Whole Cell Potency (nM) | Reference | | :--- | :--- | :--- | :--- | | FTI-276 | FTase | - | - |[13] | | Pyridyl ether analogue 19 | FTase | - | - |[13] | | o-tolyl substituted biphenyl core 29 | FTase | 0.4 | 350 |[13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Farnesyltransferase (FTase) Activity Assay
This assay measures the transfer of a radiolabeled farnesyl group from [³H]FPP to a protein substrate.
Materials:
-
Purified recombinant FTase
-
Purified recombinant H-Ras (or other CaaX protein)
-
[³H]Farnesyl pyrophosphate ([³H]FPP)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Scintillation cocktail and counter
Protocol:
-
Prepare a reaction mixture containing assay buffer, a known concentration of FTase, and the protein substrate (e.g., H-Ras).
-
To test inhibitors, pre-incubate the enzyme with the inhibitor for a specified time.
-
Initiate the reaction by adding [³H]FPP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Excise the protein band corresponding to the farnesylated substrate.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of [³H]FPP incorporated into the protein over time.
In Vitro Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Activity Assay
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) to a this compound substrate.
Materials:
-
Microsomal preparations containing Icmt or purified recombinant Icmt
-
N-acetyl-S-farnesyl-L-cysteine (AFC) as a substrate
-
S-adenosyl-L-[methyl-³H]methionine ([³H]SAM)
-
Assay buffer (e.g., 100 mM HEPES pH 7.4)
-
Scintillation cocktail and counter
Protocol:
-
Prepare a reaction mixture containing the Icmt source, AFC, and assay buffer.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor.
-
Initiate the reaction by adding [³H]SAM.
-
Incubate at 37°C for a specified time.
-
Stop the reaction by adding a quench solution (e.g., 1 M HCl in ethanol).
-
Extract the methylated AFC into an organic solvent (e.g., heptane).
-
Transfer the organic phase to a scintillation vial.
-
Evaporate the solvent and add scintillation cocktail.
-
Quantify the radioactivity to determine the amount of methylated product formed.
Detection of Protein Farnesylation in Cells using Metabolic Labeling
This method utilizes modified isoprenoid precursors to visualize farnesylated proteins.
Materials:
-
Cell line of interest
-
Alkynyl-farnesol (alk-FOH) chemical reporter[17]
-
Lovastatin (to deplete endogenous isoprenoids, optional)
-
Click chemistry reagents (e.g., azide-functionalized fluorescent dye, copper catalyst, reducing agent)
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Culture cells to the desired confluency.
-
(Optional) Pre-treat cells with lovastatin to inhibit HMG-CoA reductase and reduce endogenous FPP synthesis.
-
Metabolically label the cells by incubating them with alk-FOH for a specified period (e.g., 24 hours).
-
Lyse the cells and harvest the protein lysate.
-
Perform a click reaction by incubating the lysate with an azide-tagged fluorescent dye in the presence of a copper catalyst and a reducing agent. This will covalently link the fluorescent dye to the alkyne-modified farnesylated proteins.
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the farnesylated proteins using an in-gel fluorescence scanner.
-
Western blotting can be performed on the same gel to confirm the identity of specific farnesylated proteins using antibodies against proteins of interest (e.g., Ras).
Visualizations
The following diagrams illustrate key pathways and workflows described in this guide.
Caption: The protein farnesylation pathway.
Caption: The Ras-MAPK signaling pathway.
Caption: Workflow for detecting farnesylated proteins.
References
- 1. Protein farnesylation and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amide-substituted this compound analogs as inhibitors of human isoprenylcysteine carboxyl methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the isoprenylcysteine carboxyl methyltransferase (Icmt) binding pocket: sulfonamide modified farnesyl cysteine (SMFC) analogs as Icmt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry and biology of Ras farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoprenylcysteine carboxy methyltransferase (ICMT) is associated with tumor aggressiveness and its expression is controlled by the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoprenoids and Protein Prenylation: Implications in the Pathogenesis and Therapeutic Intervention of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Ras signaling pathway as a target for farnesyltransferase inhibitors--a new, promising prospects in the treatment for malignant disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 11. The balance of protein farnesylation and geranylgeranylation during the progression of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of this compound analogs on protein carboxyl methylation and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchwithrutgers.com [researchwithrutgers.com]
- 14. Farnesyltransferase inhibition overcomes oncogene-addicted non-small cell lung cancer adaptive resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Farnesyltransferase inhibition overcomes oncogene-addicted non-small cell lung cancer adaptive resistance to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Amide-Modified Prenylcysteine based Icmt Inhibitors: Structure Activity Relationships, Kinetic Analysis and Cellular Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Alkynyl-farnesol reporters for detection of protein S-prenylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Strategies for Farnesylcysteine Analogs: A Guide for Researchers
Application Note & Protocols for the Synthesis and Application of Farnesylcysteine Analogs in Drug Discovery and Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound analogs are valuable molecular tools for investigating the post-translational modification of proteins, particularly the Ras superfamily of small GTPases. These proteins play a crucial role in cell signaling pathways that govern proliferation, differentiation, and survival. The farnesylation of a cysteine residue near the C-terminus of Ras is essential for its membrane localization and subsequent activation of downstream signaling cascades, such as the Ras-Raf-MEK-ERK pathway. Dysregulation of Ras signaling is a hallmark of many cancers, making the enzymes involved in its farnesylation, primarily farnesyltransferase (FTase), attractive targets for therapeutic intervention. This document provides an overview of the common methods for synthesizing this compound analogs, detailed experimental protocols, and their application in studying protein farnesylation and inhibiting key enzymes in the Ras signaling pathway.
Methods of Synthesis
The synthesis of this compound analogs can be broadly categorized into three main approaches: solid-phase synthesis, solution-phase synthesis, and enzymatic synthesis. The choice of method depends on the desired scale, purity requirements, and the complexity of the target analog.
Solid-Phase Synthesis: This is a widely used method for the synthesis of peptides and small molecules, including this compound analogs.[1][2][3] The key advantage of this approach is the ease of purification, as excess reagents and byproducts are simply washed away from the resin-bound product. The use of a 2-chlorotrityl chloride resin is common for this purpose.[1][3]
Solution-Phase Synthesis: This classical approach involves carrying out all reactions in a homogeneous solution. While it can be more labor-intensive in terms of purification, which often requires chromatography, it is highly scalable and suitable for the large-scale production of a specific analog.
Enzymatic Synthesis: This method utilizes enzymes, such as farnesyltransferase itself, to catalyze the attachment of the farnesyl group to a cysteine-containing substrate. This approach offers high specificity and stereoselectivity but can be limited by enzyme availability and stability.
Data Presentation
Table 1: Comparison of Solid-Phase vs. Solution-Phase Synthesis of this compound Analogs
| Feature | Solid-Phase Synthesis | Solution-Phase Synthesis |
| Principle | The peptide is built step-by-step on an insoluble resin support.[4] | All reactions are carried out in a liquid medium.[5] |
| Typical Yield | 45-65%[1] | Can be higher for optimized reactions, but purification losses can be significant. |
| Purity | Generally high (>90%) after cleavage from the resin.[1] | Purity depends heavily on the effectiveness of purification steps (e.g., chromatography). |
| Scalability | Ideal for research-grade quantities and library synthesis. | More readily scalable for large-scale production of a single compound. |
| Purification | Simple filtration and washing steps.[4] | Often requires column chromatography.[5] |
| Automation | Highly amenable to automation.[5] | More difficult to automate. |
| Advantages | Ease of purification, speed for library generation.[6] | Scalability, potentially lower cost of reagents for large scale. |
| Disadvantages | Can be expensive for large-scale synthesis, potential for incomplete reactions.[5] | Purification can be challenging and time-consuming.[6] |
Table 2: Inhibitory Activity of Selected this compound Analogs and Peptidomimetics against Farnesyltransferase (FTase)
| Compound | Target Enzyme | IC50 Value | Reference |
| FTI-277 | Farnesyltransferase | 500 pM | [7] |
| Tipifarnib (R115777) | Farnesyltransferase | - | [7] |
| Lonafarnib (SCH66336) | Farnesyltransferase | - | [7] |
| Peptidomimetic 1 | Farnesyltransferase | Nanomolar range | [8] |
| Peptidomimetic 2 | Farnesyltransferase | Nanomolar range | [8] |
| Bivalent Inhibitor | Farnesyltransferase & Geranylgeranyltransferase I | Ki = 2-5 nM | [9] |
| Amide-modified analog 7c | Icmt | 12.4 µM | [1] |
| Cysmethynil | Icmt | 2.4 µM | [1] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Amide-Modified this compound Analogs
This protocol is adapted from a method utilizing 2-chlorotrityl chloride resin.[1][10]
Materials:
-
2-chlorotrityl chloride resin
-
Fmoc-Cys(Trt)-OH
-
Farnesyl bromide
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Carboxylic acid for amide coupling
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Loading: Swell the 2-chlorotrityl chloride resin in DCM. In a separate vial, dissolve Fmoc-Cys(Trt)-OH and DIEA in DCM. Add the amino acid solution to the resin and agitate for 2-4 hours. Cap any unreacted sites with methanol/DIEA in DCM.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Farnesylation: Dissolve farnesyl bromide and DIEA in DCM and add to the resin. Agitate for 4-6 hours. Wash the resin with DCM and DMF.
-
Amide Coupling: To introduce diversity at the N-terminus, couple a desired carboxylic acid using HBTU and HOBt as activating agents in the presence of DIEA in DMF. Agitate for 2-4 hours. Wash the resin with DMF and DCM.
-
Cleavage and Deprotection: Cleave the analog from the resin and remove the trityl protecting group using a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5) for 2-3 hours.
-
Purification: Precipitate the crude product in cold diethyl ether, centrifuge, and wash the pellet. Purify the analog by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Solution-Phase Synthesis of S-farnesyl-L-cysteine Methyl Ester
This protocol is a general representation of a solution-phase approach.[11]
Materials:
-
L-cysteine methyl ester hydrochloride
-
Farnesyl bromide
-
Triethylamine (TEA)
-
Anhydrous methanol or another suitable solvent
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve L-cysteine methyl ester hydrochloride in anhydrous methanol. Add triethylamine to neutralize the hydrochloride and deprotonate the thiol group.
-
Farnesylation: Add a solution of farnesyl bromide in methanol dropwise to the cysteine solution at room temperature with stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain the pure S-farnesyl-L-cysteine methyl ester.
Signaling Pathways and Experimental Workflows
Ras Signaling Pathway and the Role of Farnesylation
The Ras signaling pathway is a critical cascade that relays extracellular signals to the nucleus to control gene expression. The initial and crucial step for Ras activation is its localization to the plasma membrane, which is mediated by post-translational farnesylation.[1][12] Farnesyltransferase (FTase) catalyzes the attachment of a farnesyl group to a cysteine residue within the C-terminal CAAX box of the Ras protein.[13] this compound analogs can act as inhibitors of FTase, thereby preventing Ras farnesylation and its subsequent membrane association and signaling activity.
Caption: Ras signaling pathway and the inhibitory action of this compound analogs.
Experimental Workflow for Solid-Phase Synthesis
The following diagram illustrates the general workflow for the solid-phase synthesis of this compound analogs.
Caption: Workflow for solid-phase synthesis of this compound analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Divergent Mechanisms Activating RAS and Small GTPases Through Post-translational Modification [frontiersin.org]
- 3. Engineering Protein Farnesyltransferase for Enzymatic Protein Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-phase synthesis of prenylcysteine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nordscipeptides.com [nordscipeptides.com]
- 6. Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Peptidomimetic inhibitors of farnesyltransferase with high in vitro activity and significant cellular potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Evaluation of Bivalent K‐Ras Inhibitors That Target the CAAX Binding Site and the Acidic Surface of Farnesyltransferase and Geranylgeranyltransferase I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.purdue.edu [chem.purdue.edu]
- 11. Synthesis of S-farnesyl-L-cysteine methylester and purification by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Ultrasensitive Quantification of Farnesylcysteine in Cell Lysates by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
This application note provides a detailed protocol for the detection and quantification of farnesylcysteine, the product of proteolytic degradation of farnesylated proteins, in cell lysates using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, allowing for the precise measurement of farnesylation levels.
Principle of the Method
The protocol involves the harvesting and lysis of cells, followed by the crucial step of proteolytic digestion to release this compound from farnesylated proteins. The released this compound is then separated from other cellular components by reverse-phase liquid chromatography and quantified using a tandem mass spectrometer operating in selected reaction monitoring (SRM) mode. The use of a stable isotope-labeled internal standard is critical for accurate quantification by correcting for matrix effects and variations in sample processing.[6][7][8][9]
Signaling Pathway Involving Protein Farnesylation
Protein prenylation is a multi-step process. Initially, farnesyltransferase (FTase) or geranylgeranyltransferase type I (GGTase-I) catalyzes the attachment of a farnesyl or geranylgeranyl group to a cysteine residue within a C-terminal CAAX motif of the target protein.[1] Following this, the protein often undergoes further modifications.[1] This entire process is vital for the proper membrane association and function of many signaling proteins like Ras.[4]
References
- 1. Efficient farnesylation of an extended C-terminal C(x)3X sequence motif expands the scope of the prenylated proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]
- 4. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS determination of a farnesyl transferase inhibitor in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of a stable isotopically labeled universal surrogate peptide for use as an internal standard in LC-MS/MS bioanalysis of human IgG and Fc-fusion protein drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Quantitative Analysis of Farnesylcysteine by HPLC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesylcysteine is a post-translationally modified amino acid that plays a crucial role in various cellular signaling pathways. It is formed by the attachment of a 15-carbon farnesyl group to a cysteine residue within a protein, a process catalyzed by the enzyme farnesyltransferase. This modification, known as farnesylation, increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes and enabling protein-protein interactions. Key proteins regulated by farnesylation include members of the Ras superfamily of small GTPases, which are critical in cell cycle progression and signal transduction. Dysregulation of farnesylation has been implicated in various diseases, including cancer, making the quantitative analysis of this compound and related metabolites a significant area of research for drug development and diagnostics.
This document provides detailed application notes and protocols for the quantitative analysis of S-farnesyl-L-cysteine in biological samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The methodology is based on pre-column derivatization to enhance sensitivity and selectivity.
Signaling Pathway: Protein Farnesylation and Downstream Effects
Protein farnesylation is a key post-translational modification that enables the function of numerous signaling proteins. The pathway begins with the synthesis of farnesyl pyrophosphate (FPP) through the mevalonate pathway. Farnesyltransferase (FTase) then catalyzes the transfer of the farnesyl group from FPP to the cysteine residue of a target protein containing a C-terminal CaaX box motif. Once farnesylated, the protein undergoes further processing, including proteolytic cleavage and carboxymethylation, before it is targeted to the appropriate cellular membrane to participate in signaling cascades, such as the Ras-MAPK pathway, which is crucial for cell proliferation and survival.
Experimental Workflow for Quantitative Analysis
The quantitative analysis of this compound from biological samples involves several key steps. The process begins with sample collection and preparation, which includes cell lysis, protein precipitation, and extraction of the analyte. The extracted this compound is then derivatized with a fluorescent tag to enable sensitive detection. The derivatized sample is subsequently injected into an HPLC system for separation and quantification. Data analysis involves the construction of a calibration curve from standards of known concentrations to determine the concentration of this compound in the unknown samples.
Detailed Experimental Protocol
This protocol outlines a method for the quantitative determination of S-farnesyl-L-cysteine in cell culture samples using Reversed-Phase HPLC (RP-HPLC) with fluorescence detection after pre-column derivatization with N-(1-pyrenyl)maleimide (NPM).
Materials and Reagents
-
S-farnesyl-L-cysteine standard (synthesis required or custom order)
-
N-(1-pyrenyl)maleimide (NPM)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Trifluoroacetic acid (TFA)
-
Trichloroacetic acid (TCA)
-
Sodium borate buffer (0.1 M, pH 8.0)
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
0.22 µm syringe filters
Equipment
-
HPLC system with a fluorescence detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
-
pH meter
-
Analytical balance
-
Micropipettes
Sample Preparation
-
Cell Culture and Harvesting: Culture cells to the desired confluency. Harvest cells by scraping or trypsinization, wash twice with ice-cold PBS, and centrifuge to obtain a cell pellet.
-
Cell Lysis: Resuspend the cell pellet in a known volume of ice-cold lysis buffer (e.g., RIPA buffer). Sonicate or vortex vigorously to ensure complete lysis.
-
Protein Precipitation: Add an equal volume of ice-cold 10% (w/v) Trichloroacetic acid (TCA) to the cell lysate. Vortex and incubate on ice for 15 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Extraction: Carefully collect the supernatant containing the small molecule fraction, including this compound.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter before derivatization.
Standard Solution Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of S-farnesyl-L-cysteine in methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase A to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
Derivatization Procedure
-
To 100 µL of the filtered sample supernatant or standard solution, add 200 µL of 0.1 M sodium borate buffer (pH 8.0).
-
Add 100 µL of 1 mM N-(1-pyrenyl)maleimide (NPM) in acetonitrile.
-
Vortex and incubate the mixture at 60°C for 30 minutes in the dark.
-
After incubation, cool the mixture to room temperature and add 10 µL of 1 M HCl to stop the reaction.
-
Inject a 20 µL aliquot into the HPLC system.
HPLC Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-26 min: 80-30% B; 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation: 330 nm, Emission: 376 nm |
Data Presentation: Quantitative Method Validation Parameters (Example Data)
The following tables summarize the expected performance characteristics of the described HPLC method. Note: This data is illustrative and should be determined experimentally during method validation.
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| S-farnesyl-L-cysteine | 1 - 1000 | > 0.998 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| S-farnesyl-L-cysteine | 0.3 | 1.0 |
Table 3: Precision and Accuracy
| Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| 10 | < 5% | < 7% | 95 - 105% |
| 100 | < 3% | < 5% | 97 - 103% |
| 500 | < 2% | < 4% | 98 - 102% |
Conclusion
The provided protocol offers a robust and sensitive method for the quantitative analysis of this compound in biological samples. The use of pre-column derivatization with a fluorescent tag allows for low-level detection, which is crucial for studying the subtle changes in farnesylation that can occur in response to cellular stimuli or drug treatment. The detailed workflow and example validation data serve as a comprehensive guide for researchers and scientists in the field of signal transduction and drug development, enabling the accurate quantification of this important biomolecule. It is imperative that any laboratory implementing this method performs a full validation according to their specific instrumentation and sample matrices.
Application Notes and Protocols for the Mass Spectrometry-Based Identification of Farnesylated Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein farnesylation is a crucial post-translational modification (PTM) where a 15-carbon farnesyl pyrophosphate (FPP) is attached to a cysteine residue within a C-terminal CaaX box motif of a target protein. This lipidation is catalyzed by the enzyme farnesyltransferase (FTase) and is vital for the proper subcellular localization and function of numerous proteins involved in key signaling pathways, including the Ras superfamily of small GTPases. Dysregulation of protein farnesylation is implicated in various diseases, most notably cancer, making farnesylated proteins and FTase attractive targets for therapeutic intervention.
This document provides detailed application notes and protocols for the identification and quantification of farnesylated proteins using state-of-the-art mass spectrometry (MS) techniques. We will cover both direct detection methods and more sensitive chemical reporter-based strategies.
Key Mass Spectrometry-Based Strategies
The identification of farnesylated proteins by mass spectrometry presents challenges due to the hydrophobic nature of the farnesyl group and the often low abundance of these modified proteins. The primary strategies employed to overcome these challenges are:
-
Direct LC-MS/MS Analysis of Farnesylated Peptides: This approach involves the direct analysis of proteolytically digested peptides. Farnesylated peptides exhibit increased retention on reverse-phase chromatography and can be identified by tandem mass spectrometry, often characterized by a neutral loss of the farnesyl group.[1][2]
-
Chemical Probe-Based Enrichment and Proteomics: This powerful technique utilizes metabolic labeling with synthetic isoprenoid analogues containing a bioorthogonal handle (e.g., an azide or alkyne).[3][4] These tagged proteins can be selectively enriched and subsequently identified by MS, enabling proteome-wide analysis.[4]
Application Note 1: Global Profiling of Farnesylated Proteins using "Tagging-via-Substrate" (TAS) Technology
The "Tagging-via-Substrate" (TAS) approach is a robust method for the global identification of farnesylated proteins in cells. It involves the metabolic incorporation of an azido-farnesyl analog, followed by chemoselective ligation to a biotinylated phosphine reagent for affinity purification and subsequent mass spectrometric analysis.[3]
Experimental Workflow for TAS
References
- 1. Liquid chromatographic analysis and mass spectrometric identification of farnesylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual-Stage Neutral Loss Tandem Mass Spectrometric Strategy for Confident Identification of Protein Prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Chemical Probes Enable Quantitative System-Wide Analysis of Protein Prenylation and Prenylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Farnesyltransferase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein farnesyltransferase (FTase) is a key enzyme in the post-translational modification of a variety of cellular proteins, most notably those in the Ras superfamily of small GTPases.[1] By catalyzing the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue within a C-terminal CaaX motif of the target protein, FTase facilitates membrane localization and subsequent participation in signal transduction pathways.[2] Dysregulation of FTase activity and the consequent aberrant signaling of proteins like Ras are implicated in various cancers, making FTase a compelling target for drug discovery.[3]
These application notes provide an overview and detailed protocols for several common in vitro assays used to measure FTase activity. The selection of an appropriate assay format is critical and depends on factors such as the specific research question, required throughput, and available instrumentation.
Farnesyltransferase Signaling Pathway
The farnesylation of proteins like Ras is a critical step for their biological activity. The diagram below illustrates the role of farnesyltransferase in this process.
General Experimental Workflow
The general workflow for an in vitro farnesyltransferase assay, particularly for inhibitor screening, is outlined below. This workflow is adaptable to the specific assay formats detailed in the subsequent sections.
Assay Formats
A variety of in vitro assay formats are available to measure farnesyltransferase activity, each with its own advantages and disadvantages. The choice of assay often depends on the desired throughput, sensitivity, and cost.
Fluorescence-Based Assays
Fluorescence-based assays are a popular non-radioactive method for measuring FTase activity.[4] They are amenable to high-throughput screening (HTS) and are available in several formats, including fluorescence polarization (FP) and fluorescence resonance energy transfer (FRET). A common approach involves using a dansylated peptide substrate.[5] Upon farnesylation, the local environment of the dansyl group becomes more hydrophobic, leading to an increase in fluorescence intensity.[4]
This protocol is based on the principles of commercially available kits, such as the EnzyFluo™ Farnesyltransferase Activity Assay Kit.[4]
Materials:
-
Farnesyltransferase (FTase) enzyme
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
FTase inhibitor (for control)
-
Black, flat-bottom 96- or 384-well plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the dansylated peptide substrate in an appropriate solvent (e.g., DMSO).
-
Prepare a stock solution of FPP in assay buffer.
-
Dilute the FTase enzyme to the desired concentration in cold assay buffer immediately before use.
-
Prepare serial dilutions of the test compounds (inhibitors) in DMSO.
-
-
Assay Protocol:
-
Add 2 µL of the test compound or DMSO (for control) to the wells of the microplate.
-
Add 20 µL of the FTase enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding a 20 µL mixture of the dansylated peptide substrate and FPP in assay buffer.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 550 nm.[4]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Scintillation Proximity Assay (SPA)
The Scintillation Proximity Assay (SPA) is a homogeneous radioactive assay that is highly amenable to HTS.[6] The assay principle relies on the proximity of a radiolabeled molecule to a scintillant-impregnated bead.[7] For FTase assays, [³H]-farnesyl pyrophosphate is used as the radiolabeled substrate. The peptide substrate is typically biotinylated, allowing the farnesylated product to be captured by streptavidin-coated SPA beads. When the [³H]-farnesyl group is transferred to the biotinylated peptide and brought into close proximity to the SPA bead, the emitted beta particles from the tritium can excite the scintillant, producing light that is detected by a scintillation counter.
References
- 1. Yeast protein farnesyltransferase: a pre-steady-state kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 3. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Scintillation proximity assay (SPA) technology to study biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Farnesylcysteine-Based Probes in Proteomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of farnesylcysteine-based probes for the identification and characterization of farnesylated proteins. This technology offers a powerful tool for proteomics research and drug discovery, enabling the specific labeling, enrichment, and identification of this important class of post-translationally modified proteins.
Introduction
Protein farnesylation, the attachment of a 15-carbon farnesyl isoprenoid to a C-terminal cysteine residue, is a crucial post-translational modification that governs the localization and function of numerous proteins involved in cellular signaling.[1] Key examples include members of the Ras and Rho GTPase superfamilies, as well as nuclear lamins.[1][2] Aberrant farnesylation is implicated in various diseases, including cancer, making farnesylated proteins attractive targets for drug development.
This compound-based probes are synthetic analogs of farnesyl pyrophosphate (FPP) that are metabolically incorporated into proteins by the enzyme farnesyltransferase (FTase). These probes contain a bioorthogonal handle, such as an azide or an alkyne, which allows for the subsequent covalent attachment of a reporter tag, like biotin for enrichment or a fluorophore for visualization, through highly specific chemical reactions.[3][4] This "Tagging-via-Substrate" (TAS) approach enables the sensitive and specific detection and identification of farnesylated proteins from complex biological samples.[3]
Experimental Workflow Overview
The overall workflow for utilizing this compound-based probes in proteomics involves several key steps, from metabolic labeling of cells to the final identification of farnesylated proteins by mass spectrometry.
References
- 1. Protein Farnesylation on Nasopharyngeal Carcinoma, Molecular Background and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. pnas.org [pnas.org]
- 4. Dual Chemical Probes Enable Quantitative System-Wide Analysis of Protein Prenylation and Prenylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Farnesylcysteine-Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Protein farnesylation is a critical post-translational modification where a 15-carbon farnesyl isoprenoid is attached to a cysteine residue within a C-terminal "CaaX box" of a target protein.[1][2] This process is catalyzed by the enzyme farnesyltransferase (FTase).[3][4] The addition of this hydrophobic farnesyl group facilitates the anchoring of proteins to cellular membranes, a step that is essential for their proper subcellular localization and function in signal transduction pathways.[3][4][5] Notably, many proteins involved in cancer, such as the Ras superfamily of small GTPases, require farnesylation for their biological activity.[3][6] This has made FTase a prime target for the development of anticancer therapeutics.[7][8]
These application notes provide an overview and detailed protocols for several key biophysical and structural techniques used to characterize the interactions between farnesylated proteins (or farnesylcysteine analogs) and their binding partners.
Isothermal Titration Calorimetry (ITC)
Application: ITC is a powerful, label-free technique used to directly measure the heat released or absorbed during a binding event. It is the gold standard for determining the thermodynamic profile of an interaction, providing the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[9][10][11] This is crucial for understanding the driving forces behind the this compound-protein interaction and for characterizing the potency of inhibitors.
Quantitative Data Presentation
| Interacting Partners | KD (nM) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |
| FTase + FPP | ~5 | 1:1 | N/A | N/A | Fierke et al. (via[12]) |
| FTase + Peptide Substrate | 50 - 5000 | 1:1 | N/A | N/A | Favorable |
| PDEδ + Farnesylated Rheb-C19 | 37 | 0.98 | -16.2 | 6.1 | Bastos et al., 2020 |
| Note: "N/A" indicates data not typically reported in overview literature; specific values are highly dependent on the exact molecules and conditions. |
Experimental Protocol: ITC
Objective: To determine the thermodynamic parameters of a farnesylated peptide binding to a target protein.
Materials:
-
MicroCal ITC200 or similar instrument[13]
-
Purified target protein (e.g., PDEδ) in ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP)
-
Synthetic farnesylated peptide (ligand) dissolved in the exact same ITC buffer
-
Degassing station
-
Hamilton syringe
Methodology:
-
Sample Preparation:
-
Prepare ~350 µL of the target protein at a concentration of 10-50 µM.[13] The concentration should be at least 10 times the expected KD to ensure a well-defined binding isotherm.[13]
-
Prepare ~120 µL of the farnesylated peptide ligand at a concentration 10-15 times that of the protein.[13]
-
Ensure both protein and ligand solutions are in identical, degassed buffer to minimize artifacts from buffer mismatch and bubble formation.
-
Accurately determine the concentration of both protein and ligand. Errors in concentration directly affect the determined stoichiometry and affinity.[13]
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe with buffer.
-
Set the experimental temperature (e.g., 25°C).[14]
-
Load the reference cell with the same buffer.[11]
-
Load the protein solution into the sample cell (approx. 202 µL for an ITC200).[13]
-
Load the ligand solution into the injection syringe (approx. 40 µL).[13]
-
-
Titration:
-
Set the titration parameters: typically one initial 0.4 µL injection followed by 19 subsequent 2 µL injections.
-
Set the spacing between injections to allow the signal to return to baseline (e.g., 150 seconds).
-
Set the stirring speed to ensure rapid mixing without generating heat from friction (e.g., 750 rpm).
-
Initiate the titration run.
-
-
Data Analysis:
-
The raw data consists of heat pulses for each injection.[15] Integrate the area under each peak to determine the heat change (ΔH).
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) using the analysis software (e.g., MicroCal Origin).[10]
-
The fitting will yield the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) is calculated from these values.[13]
-
Visualization: ITC Experimental Workflow
References
- 1. MALDI-MS Analysis of Peptide Libraries Expands the Scope of Substrates for Farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALDI-MS Analysis of Peptide Libraries Expands the Scope of Substrates for Farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]
- 5. Liquid chromatographic analysis and mass spectrometric identification of farnesylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of protein farnesyltransferase at 2.25 angstrom resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 11. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 12. Computational Studies of the Farnesyltransferase Ternary Complex Part II: The Conformational Activation of Farnesyldiphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. Context-dependent substrate recognition by protein farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for the Purification of Farnesylated Proteins Using Farnesylcysteine Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein farnesylation is a crucial post-translational modification where a 15-carbon farnesyl isoprenoid is attached to a cysteine residue at or near the C-terminus of a protein. This lipid modification is essential for the proper subcellular localization and function of a wide range of proteins, including the Ras superfamily of small GTPases, which are key regulators of signal transduction pathways involved in cell growth, differentiation, and survival.[1][2] Dysregulation of protein farnesylation is implicated in various diseases, most notably cancer, making farnesylated proteins attractive targets for drug development.
These application notes provide detailed protocols for the enrichment and detection of farnesylated proteins using antibodies that specifically recognize the farnesylcysteine moiety. The provided methodologies are intended to guide researchers in the immunoaffinity purification and subsequent analysis of these important cellular proteins.
Key Considerations and Limitations
It is important to note that polyclonal antibodies raised against this compound have been shown to exhibit cross-reactivity with other lipid modifications, such as geranylgeranylation, myristoylation, and palmitoylation. Therefore, rigorous controls are essential to ensure the specificity of the purification. Researchers should validate their results using complementary techniques, such as mass spectrometry or metabolic labeling with isoprenoid analogues.
Data Presentation: Abundance and Identification of Farnesylated Proteins
While quantitative data from direct immunoaffinity purification using this compound antibodies is limited in the literature, recent advancements in chemical proteomics have enabled the identification and relative quantification of a significant portion of the farnesylated proteome. The following tables summarize data from such studies, providing a valuable reference for researchers targeting farnesylated proteins.
Table 1: Examples of Endogenously Identified Farnesylated Proteins in Human Cells
| Protein | Function | Identification Method |
| KRAS | GTPase, Signal transduction | Chemical Proteomics |
| NRAS | GTPase, Signal transduction | Chemical Proteomics |
| HRAS | GTPase, Signal transduction | Chemical Proteomics |
| RRAS2 | GTPase, Signal transduction | Chemical Proteomics |
| DNAJA1 | Chaperone | Chemical Proteomics |
| Lamin A/C | Nuclear structure | Chemical Proteomics |
| Lamin B1 | Nuclear structure | Chemical Proteomics |
| Lamin B2 | Nuclear structure | Chemical Proteomics |
| Rheb | GTPase, mTOR signaling | Chemical Proteomics |
| PRICKLE1 | Planar cell polarity signaling | Chemical Proteomics |
Data compiled from studies utilizing isoprenoid analogues for metabolic labeling and subsequent enrichment and identification by mass spectrometry.[3]
Table 2: Quantitative Analysis of Farnesylated vs. Geranylgeranylated Proteins
| Feature | Farnesylation | Geranylgeranylation |
| Isoprenoid Group | Farnesyl pyrophosphate (FPP) - 15 carbons | Geranylgeranyl pyrophosphate (GGPP) - 20 carbons |
| Transferase Enzyme | Farnesyltransferase (FTase) | Geranylgeranyltransferase I & II (GGTase-I & GGTase-II) |
| C-terminal Motif | Primarily CaaX (X = M, S, Q, A) | CaaX (X = L, I), CXC, CC |
| Subcellular Localization | Primarily plasma membrane | Plasma membrane, endomembranes |
| Number of Predicted Substrates (Human Proteome) | ~100-200 | >200 |
This table provides a general comparison. Some proteins can be alternatively prenylated by either FTase or GGTase-I.[1][2]
Experimental Protocols
Protocol 1: Immunoaffinity Purification of Farnesylated Proteins
This protocol describes the enrichment of farnesylated proteins from cell lysates using an anti-farnesylcysteine antibody coupled to a solid support.
Materials:
-
Cells of interest
-
Ice-cold PBS
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.5% Sodium Deoxycholate, supplemented with protease and phosphatase inhibitors just before use.
-
Anti-farnesylcysteine antibody
-
Protein A/G magnetic beads or agarose resin
-
Wash Buffer: Lysis buffer with 0.1% Triton X-100
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
SDS-PAGE sample buffer
Procedure:
-
Cell Lysis:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube. Determine the protein concentration using a standard protein assay.
-
-
Antibody-Bead Conjugation (if not using pre-coupled beads):
-
Incubate the anti-farnesylcysteine antibody with Protein A/G beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the antibody-conjugated beads three times with Lysis Buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with Protein A/G beads (without antibody) for 1 hour at 4°C.
-
Transfer the pre-cleared lysate to a new tube containing the antibody-conjugated beads.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Remove the supernatant (this is the unbound fraction and can be saved for analysis).
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer.
-
-
Elution:
-
Add 50-100 µL of Elution Buffer to the beads and incubate for 5-10 minutes at room temperature with gentle agitation.
-
Pellet the beads and carefully transfer the supernatant (eluate) to a new tube containing 10-20 µL of Neutralization Buffer.
-
Repeat the elution step for a second eluate fraction.
-
-
Sample Preparation for Downstream Analysis:
-
Add SDS-PAGE sample buffer to the eluates.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
The samples are now ready for analysis by Western blotting or mass spectrometry.
-
Protocol 2: Western Blot Analysis of Farnesylated Proteins
This protocol outlines the detection of farnesylated proteins in total cell lysates or immunoprecipitated samples.
Materials:
-
Samples from Protocol 1 or total cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)
-
Primary antibody: Anti-farnesylcysteine antibody
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE and Transfer:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature or overnight at 4°C.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the anti-farnesylcysteine antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an appropriate imaging system.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The Ras signaling pathway is initiated by growth factor binding.
Experimental Workflow Diagram
Caption: Workflow for the immunoaffinity purification of farnesylated proteins.
References
- 1. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Chemical Probes Enable Quantitative System-Wide Analysis of Protein Prenylation and Prenylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Models for Investigating Farnesylcysteine Metabolism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the metabolism of farnesylcysteine, a crucial post-translational modification of many cellular proteins, including the Ras superfamily of small GTPases. Understanding the enzymes and pathways involved in this compound metabolism is critical for developing novel therapeutics targeting diseases driven by aberrant protein prenylation, such as cancer.
Introduction to this compound Metabolism
Protein prenylation is a vital lipid modification that involves the attachment of either a farnesyl (15-carbon) or a geranylgeranyl (20-carbon) isoprenoid to a cysteine residue near the C-terminus of target proteins. For proteins with a C-terminal "CaaX" motif, this initial farnesylation is followed by proteolytic cleavage of the "-aaX" tripeptide and subsequent carboxyl methylation of the now-exposed this compound. This final methylation step is catalyzed by the enzyme Isoprenylcysteine Carboxyl Methyltransferase (ICMT) , converting this compound to a methyl ester. This process increases the hydrophobicity of the C-terminus, facilitating protein-membrane interactions and proper subcellular localization, which are essential for their signaling functions.
The investigation of this compound metabolism is paramount, as exemplified by the Ras proteins, which are frequently mutated in human cancers. The proper membrane association of Ras, which is dependent on farnesylation and subsequent methylation, is critical for its oncogenic activity. Therefore, the enzymes involved in this pathway, particularly ICMT, have emerged as attractive targets for anti-cancer drug development.
Key Experimental Models
A variety of experimental models can be employed to study this compound metabolism, ranging from in vitro enzymatic assays to cell-based and in vivo animal models.
-
In Vitro Models: These models are ideal for studying the biochemical properties of the enzymes involved in this compound metabolism in a controlled environment.
-
Purified or Recombinant Enzymes: Allow for detailed kinetic analysis and screening of inhibitors.
-
Cellular Fractions: Microsomal or membrane fractions isolated from cells or tissues provide a source of endogenous enzymes in a more native lipid environment.
-
-
Cell-Based Models: These models allow for the investigation of this compound metabolism within a cellular context, providing insights into the physiological roles of the metabolic pathways and the effects of their perturbation.
-
Cancer Cell Lines: A wide range of cancer cell lines, particularly those with known Ras mutations (e.g., pancreatic, colon, and lung cancer lines), are valuable for studying the impact of ICMT inhibition on cell proliferation, signaling, and survival.
-
Genetically Engineered Cell Lines: The use of technologies like CRISPR/Cas9 to create knockout or knock-in cell lines for genes such as ICMT allows for precise investigation of the enzyme's function.
-
-
In Vivo Models: Animal models are indispensable for studying the systemic effects of altered this compound metabolism and for the preclinical evaluation of therapeutic agents.
-
Conditional Knockout Mice: Mice with a conditional knockout of the Icmt gene have been instrumental in revealing the essential role of this enzyme in development and its importance in Ras-driven tumorigenesis.[1]
-
Xenograft Models: Human cancer cell lines can be implanted into immunocompromised mice to test the efficacy of ICMT inhibitors in a living organism.
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound metabolism, primarily focusing on the enzyme ICMT.
Table 1: Enzyme Kinetics of Isoprenylcysteine Carboxyl Methyltransferase (ICMT)
| Substrate | Enzyme Source | Km (µM) | Vmax or kcat | Reference |
| N-acetyl-S-farnesyl-L-cysteine (AFC) | Human (recombinant) | 1.7 ± 0.3 | 1.4 ± 0.1 pmol/min/µg | Baron et al., 2005 |
| Biotin-S-farnesyl-L-cysteine (BFC) | Human (recombinant) | 0.8 ± 0.1 | 1.2 ± 0.1 pmol/min/µg | Baron et al., 2005 |
| S-adenosyl-L-methionine (SAM) | Human (recombinant) | 1.5 ± 0.2 | - | Baron et al., 2005 |
| Farnesylated K-Ras (in vitro) | Sf9 membranes | ~5 | - | Winter-Vann et al., 2005 |
Table 2: IC50 Values of Selected ICMT Inhibitors
| Inhibitor | Enzyme Source | Substrate | IC50 | Reference |
| Cysmethynil | Human (recombinant) | Biotin-S-farnesyl-L-cysteine | 2.4 µM (without pre-incubation) | Winter-Vann et al., 2005[2] |
| Cysmethynil | Human (recombinant) | Biotin-S-farnesyl-L-cysteine | <200 nM (with pre-incubation) | Winter-Vann et al., 2005[2] |
| Analogue 75 (THP derivative) | Human (recombinant) | N/A | 1.3 nM | Majmudar et al., 2011[3] |
| Lonafarnib (FTase inhibitor) | Not applicable | Not applicable | IC50 = 1.9 nM (for FTase) | Basso et al., 2006 |
| Tipifarnib (FTase inhibitor) | Not applicable | Not applicable | IC50 = 7.9 nM (for FTase) | Basso et al., 2006 |
Experimental Protocols
In Vitro Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Activity Assay (Radioactive)
This protocol describes a filter-based assay to measure the activity of ICMT by quantifying the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) onto a this compound substrate.
Materials:
-
Source of ICMT (e.g., microsomal fractions from cells or tissues, or purified recombinant enzyme)
-
Assay Buffer: 100 mM HEPES, pH 7.5, 5 mM MgCl2
-
Substrate: N-acetyl-S-farnesyl-L-cysteine (AFC) or Biotin-S-farnesyl-L-cysteine (BFC)
-
Radiolabeled co-substrate: [3H]S-adenosyl-L-methionine ([3H]SAM)
-
Stop Solution: 1% (v/v) acetic acid in ethanol
-
Scintillation fluid
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, the this compound substrate (e.g., 10 µM AFC), and the ICMT enzyme source.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding [3H]SAM (e.g., 1 µCi per reaction).
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding the stop solution.
-
Spot the reaction mixture onto glass fiber filters.
-
Wash the filters extensively with ethanol to remove unincorporated [3H]SAM.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the ICMT activity as pmol of methyl groups incorporated per minute per mg of protein.
Generation of ICMT Knockout Cell Lines using CRISPR/Cas9
This protocol provides a general workflow for creating ICMT knockout cell lines.
Materials:
-
Mammalian cell line of interest
-
CRISPR/Cas9 plasmid system (e.g., expressing Cas9 and a guide RNA targeting an early exon of the ICMT gene)
-
Transfection reagent
-
Puromycin or other selection antibiotic (if the plasmid contains a resistance marker)
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR reagents for genotyping
-
Antibodies for Western blot analysis of ICMT protein
Procedure:
-
Guide RNA Design: Design and clone a guide RNA (gRNA) targeting a conserved, early exon of the ICMT gene to maximize the likelihood of generating a loss-of-function mutation.
-
Transfection: Transfect the target cells with the CRISPR/Cas9 plasmid containing the ICMT-targeting gRNA.
-
Selection (Optional): If the plasmid contains a selection marker, apply the appropriate antibiotic to select for transfected cells.
-
Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Clonal Expansion: Expand the single-cell clones into larger populations.
-
Genotyping: Extract genomic DNA from the expanded clones and perform PCR and sequencing to identify clones with mutations in the ICMT gene.
-
Validation of Knockout: Confirm the absence of ICMT protein expression in the mutant clones by Western blot analysis.
Analysis of Ras Subcellular Localization by Fractionation
This protocol describes a method to separate cellular components to determine the localization of Ras proteins.
Materials:
-
Cultured cells (e.g., wild-type vs. ICMT knockout)
-
Hypotonic Lysis Buffer: 10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl2, with protease inhibitors
-
Sucrose Buffer: 250 mM sucrose, 10 mM Tris-HCl pH 7.4, with protease inhibitors
-
Dounce homogenizer
-
Ultracentrifuge
-
Antibodies for Western blot analysis (e.g., anti-Ras, anti-tubulin for cytosol, anti-calnexin for membrane)
Procedure:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice for 15 minutes.
-
Lyse the cells by passing the suspension through a Dounce homogenizer.
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the nuclei.
-
Carefully collect the supernatant (post-nuclear supernatant).
-
Centrifuge the post-nuclear supernatant at a high speed (e.g., 100,000 x g) for 1 hour at 4°C.
-
The resulting supernatant is the cytosolic fraction.
-
The pellet contains the membrane fraction. Resuspend the membrane pellet in a suitable buffer.
-
Analyze the protein content of the cytosolic and membrane fractions by Western blotting using antibodies against Ras and cellular compartment markers.
LC-MS/MS Method for this compound Metabolite Analysis
This protocol provides a proposed method for the quantification of this compound and its methylated form in biological samples, based on established methods for similar molecules.
Sample Preparation:
-
Cell or Tissue Lysis: Homogenize cell pellets or tissues in an ice-cold extraction solvent (e.g., 80% methanol) to precipitate proteins and extract metabolites.
-
Centrifugation: Centrifuge the homogenate at a high speed to pellet the precipitated protein.
-
Supernatant Collection: Collect the supernatant containing the metabolites.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent.
LC-MS/MS Parameters:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time (e.g., 5% to 95% B over 10 minutes).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z) - To be determined empirically using a standard.
-
Methylated this compound: Precursor ion (m/z) -> Product ion (m/z) - To be determined empirically using a standard.
-
-
Quantification: Use stable isotope-labeled internal standards for accurate quantification.
Visualizations
Signaling Pathway
Caption: this compound metabolism and its role in Ras signaling.
Experimental Workflow
Caption: Workflow for investigating this compound metabolism.
References
- 1. Quantitative analysis of global protein lysine methylation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Metabolites and Metabolite-like Compounds Using Biocatalytic Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Radiolabeled Farnesylcysteine in Metabolic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction Protein prenylation is a critical post-translational modification that involves the attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP), to cysteine residues near the C-terminus of proteins. This modification is crucial for membrane association and the proper function of key signaling proteins, including members of the Ras superfamily of small GTPases.[1] The study of farnesylation and the subsequent metabolism of the liberated farnesylcysteine (FC) from protein degradation is vital for understanding cellular signaling, protein trafficking, and various disease states, including cancer.[2]
Radiolabeled compounds, by replacing one or more atoms with a radioisotope like Carbon-14 (¹⁴C) or Tritium (³H), serve as powerful tracers to monitor the absorption, distribution, metabolism, and excretion (ADME) of molecules in vitro and in vivo.[3][4] Radiolabeled this compound and its precursors allow for highly sensitive and quantitative analysis of farnesylation pathways, enzyme kinetics, and the efficacy of therapeutic inhibitors.[5] These application notes provide detailed protocols for utilizing radiolabeled this compound and related compounds in metabolic and drug development studies.
Application Note 1: In Vitro and In Vivo Monitoring of Protein Farnesylation
Principle: The most direct way to study protein farnesylation is to provide a radiolabeled isoprenoid precursor and measure its incorporation into target proteins.[6] Common precursors include [³H]mevalonic acid (a metabolic precursor to FPP) or [³H]farnesyl pyrophosphate ([³H]FPP) itself.[7] Assays can be performed in vitro using cell lysates (e.g., rabbit reticulocyte lysate) or in cell culture (in vivo).[7] The radiolabeled proteins are typically separated by SDS-PAGE and detected via autoradiography or thin-layer chromatography (TLC) analysis.[6][7] This method is essential for identifying novel farnesylated proteins and for assessing the impact of farnesyltransferase inhibitors (FTIs).[6]
Experimental Protocol: In Vitro Protein Farnesylation Assay
This protocol is adapted from methods used for testing prenylation of target proteins in a rabbit reticulocyte lysate system.[7]
-
Reaction Setup: In a microcentrifuge tube, combine the following components on ice:
-
10 µL Rabbit Reticulocyte Lysate
-
1 µL of in vitro transcribed/translated target protein (e.g., GST-RasD2 fusion protein).
-
1 µL of radiolabeled precursor:
-
10-25 µCi [³H]FPP or
-
20-50 µCi [³H]mevalonic acid.[7]
-
-
1 µL of ATP regenerating system.
-
Reaction buffer to a final volume of 20 µL.
-
(Optional) 1 µL of FTI (e.g., 50 µM FTI-277) or GGTI for control experiments.[7]
-
-
Incubation: Incubate the reaction mixture at 37°C for at least 4 hours.[7]
-
Protein Isolation:
-
Add 10 µL of glutathione sepharose beads (for GST-tagged proteins) to the reaction mixture.
-
Incubate for 1 hour at 4°C with gentle rocking to capture the fusion protein.
-
Wash the beads three times with 200 µL of ice-cold lysis buffer to remove unincorporated radiolabel.
-
-
Elution and Detection:
-
Elute the protein by adding 20 µL of SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins on a 12% SDS-PAGE gel.
-
-
Analysis:
-
Method A (Autoradiography): Dry the gel and expose it to X-ray film. This can take several weeks to months.[6]
-
Method B (TLC Analyzer): Transfer proteins to a PVDF membrane. Analyze the membrane using a TLC scanner to detect radioactive signals. This method is significantly faster and more sensitive than autoradiography.[7]
-
Method C (Western Blot): After TLC scanning, the same membrane can be used for Western blotting with an appropriate antibody (e.g., anti-GST) to confirm protein yield.[7]
-
Data Presentation: Common Radiolabels for Farnesylation Studies
| Radiolabel Precursor | Isotope | Typical Specific Activity | Application | Reference |
| [³H]Mevalonic Acid | ³H | 20-60 Ci/mmol | In vivo/In vitro labeling via metabolic conversion to FPP | [7] |
| [³H]Farnesyl Pyrophosphate ([³H]FPP) | ³H | 15-30 Ci/mmol | In vitro farnesylation assays (direct donor) | [6][7] |
| [³⁵S]N-methanesulfonyl this compound | ³⁵S | ~1100 Ci/mmol | Photoaffinity labeling, studying isoprenoid binding sites | [8] |
| [¹⁴C]Farnesyl Pyrophosphate | ¹⁴C | 50-60 mCi/mmol | In vitro farnesylation, ADME studies | [4] |
Visualization: Workflow for In Vitro Farnesylation Assay
Caption: Workflow for detecting protein farnesylation using a radiolabeled precursor.
Application Note 2: Elucidating this compound Metabolism
Principle: Following the degradation of farnesylated proteins, free this compound (FC) is released. In eukaryotes, FC is metabolized by the enzyme this compound lyase (FCLY), which cleaves FC into farnesal and cysteine.[9] This metabolic pathway can be investigated using radiolabeled FC to track its conversion and identify downstream metabolites. Understanding this pathway is important, as FC metabolism can influence signaling processes, such as the abscisic acid (ABA) signaling pathway in plants.[9]
Experimental Protocol: this compound Lyase (FCLY) Activity Assay
-
Enzyme Source: Prepare recombinant FCLY or use cell/tissue lysates known to express the enzyme.
-
Substrate: Synthesize radiolabeled this compound (e.g., [³⁵S]this compound or [³H]this compound).
-
Reaction:
-
In a reaction vial, combine the enzyme preparation with a known concentration of radiolabeled FC in a suitable buffer.
-
The reaction requires FAD and molecular oxygen.[9]
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Extraction: Stop the reaction and extract the lipid-soluble product (farnesal) from the aqueous phase (containing cysteine and unreacted FC) using an organic solvent like hexane or ethyl acetate.
-
Quantification:
-
Measure the radioactivity in the organic phase using liquid scintillation counting.
-
The amount of radioactivity corresponds to the amount of farnesal produced, allowing for the calculation of enzyme activity.
-
-
Analysis: The products can be further confirmed by techniques like HPLC or TLC coupled with a radioactivity detector.
Visualization: this compound Metabolic Pathway
Caption: Metabolic fate of this compound derived from protein degradation.
Application Note 3: Screening Farnesyltransferase Inhibitors (FTIs)
Principle: Farnesyltransferase (FTase) is a key target for anti-cancer drug development due to its role in processing the Ras oncoprotein.[10] Radiolabeled assays are a gold standard for screening and characterizing FTIs. A common method is a competitive displacement assay, where a high-affinity radiolabeled FTI is used as a ligand.[10] Unlabeled test compounds compete for binding to FTase in intact cells or lysates, and the displacement of the radioligand is measured. The potency of a test compound is determined by its ability to inhibit the binding of the radiolabeled FTI, which correlates well with its ability to inhibit protein prenylation in cells.[10]
Experimental Protocol: Cell-Based Radioligand Binding Assay for FTIs
This protocol is based on the principle of using a radiolabeled FTI to measure inhibitor potency in whole cells.[10]
-
Cell Culture: Plate cells (e.g., transformed human KB cells) in multi-well plates and grow to confluence.
-
Radioligand: Use a high-affinity, radiolabeled FTI such as [³H]-FTI or [¹²⁵I]-FTI.
-
Competition Assay:
-
Wash the cell monolayers with a binding buffer.
-
Add the binding buffer containing a fixed, low concentration of the radiolabeled FTI.
-
Add varying concentrations of the unlabeled test FTI (competitor).
-
For non-specific binding control, add a high concentration of a known potent, unlabeled FTI.
-
-
Incubation: Incubate the plates for a set time (e.g., 2-4 hours) at 37°C to allow binding to reach equilibrium.
-
Washing: Aspirate the incubation medium and wash the cells rapidly with ice-cold buffer to remove unbound radioligand.
-
Lysis and Scintillation Counting:
-
Lyse the cells in each well using a suitable lysis buffer (e.g., containing NaOH or SDS).
-
Transfer the lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of competitor that displaces 50% of the specific binding of the radioligand).
-
Data Presentation: Example FTI Activity from Radiolabeled Assays
| Inhibitor | Assay Type | Radiolabel | Key Finding | Reference |
| FTI-277 | In vitro prenylation | [³H]FPP | Reduced [³H]FPP incorporation into Rap2A to background levels at 50 µM. | [7] |
| Various FTIs | Cell-based binding | [³H]-FTI or [¹²⁵I]-FTI | Inhibition of radioligand binding correlated well with inhibition of protein prenylation. | [10] |
| Lonafarnib | In vitro FTase activity | [³H]FPP | Characterized potency and specificity of the inhibitor. | [6] |
Visualization: Ras Signaling and FTI Intervention
Caption: Farnesylation in the Ras signaling pathway and the point of FTI action.
References
- 1. mdpi.com [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations and Applications in New Modalities - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Farnesylation or geranylgeranylation? Efficient assays for testing protein prenylation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
- 9. This compound Lyase is Involved in Negative Regulation of Abscisic Acid Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A cell-based radioligand binding assay for farnesyl: protein transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Solid-Phase Synthesis of Farnesylcysteine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of peptides containing S-farnesylcysteine (Farn-Cys) provides invaluable tools for studying the enzymes involved in these pathways, such as farnesyltransferase (FTase), and for developing inhibitors with therapeutic potential, particularly in oncology.[4][5] Solid-phase peptide synthesis (SPPS) is the method of choice for accessing these molecules, offering advantages in purification and scalability.[6][7]
This document provides a detailed protocol for the synthesis of farnesylcysteine-containing peptides using an on-resin farnesylation strategy, along with data presentation guidelines and troubleshooting advice.
Synthesis Strategy Overview
The synthesis of this compound-containing peptides via SPPS can be achieved through two primary strategies:
-
Pre-synthesis of a Farnesylated Building Block: This involves synthesizing an Fmoc-protected S-farnesylcysteine amino acid derivative and then incorporating it into the peptide sequence during standard SPPS cycles. While feasible, this approach can be complicated by the hydrophobicity and potential instability of the building block.[8][9]
-
Post-synthetic (On-Resin) Farnesylation: This strategy involves first synthesizing the full peptide sequence on the solid support, leaving the cysteine thiol group protected (e.g., with a Trityl group). Following selective deprotection of the cysteine, the farnesyl moiety is attached directly to the resin-bound peptide. This method is often more straightforward and avoids potential issues with coupling a bulky, hydrophobic farnesylated amino acid.
This protocol will focus on the on-resin farnesylation approach due to its versatility and efficiency.
Caption: Workflow for on-resin solid-phase synthesis of farnesylated peptides.
Experimental Protocol: On-Resin Farnesylation
This protocol describes the manual synthesis of a model farnesylated peptide (e.g., Ac-CVIM-NH2) on a 0.1 mmol scale using Fmoc/tBu chemistry.
Materials and Reagents
-
Resin: Rink Amide AM resin (loading capacity ~0.5-0.8 mmol/g)
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Acetonitrile (ACN, HPLC grade), Diethyl ether (cold)
-
Amino Acids: Fmoc-Met-OH, Fmoc-Ile-OH, Fmoc-Val-OH, Fmoc-Cys(Trt)-OH
-
Deprotection Reagent: 20% (v/v) Piperidine in DMF
-
Coupling Reagents: HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Farnesylation Reagent: Farnesyl bromide
-
Capping Reagent (Optional): Acetic anhydride
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Purification: Reverse-phase HPLC (RP-HPLC) system with a C18 column
Step-by-Step Procedure
Step 1: Resin Preparation
-
Place the resin (e.g., 200 mg for 0.1 mmol scale) in a reaction vessel.
-
Swell the resin in DMF for 30 minutes, then drain the solvent.[10]
Step 2: Peptide Chain Assembly (Fmoc-SPPS) This process is a cycle of deprotection, washing, coupling, and washing.[11]
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and shake for 10-15 minutes. Drain and repeat once for 5 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3 eq., 0.3 mmol) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 2-3 minutes.
-
Add DIEA (6 eq., 0.6 mmol) to the activation mixture.[11]
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling (ninhydrin negative).
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat this cycle for each amino acid in the sequence (Met, Ile, Val, Cys(Trt)). After the final amino acid (Val) is coupled, proceed to N-terminal capping if required (e.g., acetylation with acetic anhydride/DIEA in DMF).
Step 3: Selective Cysteine Deprotection
-
Wash the peptide-resin with DCM.
-
Add a solution of 1% TFA and 5% TIS in DCM to the resin.
-
Shake for 2 minutes and drain. Repeat this process 5-6 times.
-
Wash the resin thoroughly with DCM (5x) and DMF (5x) to neutralize and remove byproducts. This step carefully removes the Trityl group while leaving other side-chain protecting groups and the peptide-resin linkage intact.
Step 4: On-Resin Farnesylation
-
Dissolve Farnesyl bromide (5 eq., 0.5 mmol) in DMF.
-
Add the farnesyl bromide solution to the peptide-resin.
-
Add DIEA (10 eq., 1.0 mmol) to the mixture.
-
Shake the reaction vessel at room temperature for 12-24 hours, protected from light.
-
After the reaction, drain the solvent and wash the resin extensively with DMF (5x) and DCM (5x) to remove all excess reagents.
Step 5: Cleavage and Global Deprotection
-
Dry the resin under vacuum.
-
Add the cleavage cocktail (e.g., 3 mL of TFA/TIS/H₂O) to the dry resin.[6]
-
Shake at room temperature for 2-3 hours.
-
Filter the solution to separate the resin beads and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Step 6: Purification and Characterization
-
Dissolve the crude peptide in a suitable solvent (e.g., ACN/water mixture).
-
Purify the peptide using preparative RP-HPLC with a suitable gradient of ACN in water (both containing 0.1% TFA).[6]
-
Collect fractions and analyze them by analytical LC-MS to identify those containing the pure product.
-
Pool the pure fractions and lyophilize to obtain the final farnesylated peptide as a white powder.
-
Confirm the identity and purity by High-Resolution Mass Spectrometry (HRMS) and analytical HPLC.
Data Presentation
Quantitative results from peptide synthesis should be summarized for clarity and comparison. The following table provides a template with representative data for the synthesis of farnesylated Ac-CVIM-NH2.
| Parameter | Value | Notes |
| Peptide Sequence | Ac-C(Farn)-V-I-M-NH₂ | N-terminally acetylated, C-terminally amidated |
| Synthesis Scale | 0.1 mmol | Based on initial resin loading |
| Resin Type | Rink Amide AM | |
| Crude Peptide Yield | 105 mg | Weight after cleavage and precipitation |
| Crude Purity | ~65% | Estimated by analytical HPLC at 220 nm |
| Purified Peptide Yield | 38.5 mg | Weight after lyophilization |
| Overall Yield | ~55% | Calculated based on initial loading |
| Final Purity | >98% | Determined by analytical HPLC |
| Observed Mass [M+H]⁺ | 694.45 Da | Theoretical Mass: 694.44 Da |
Note: Yields and purity are highly sequence-dependent and can be affected by aggregation and coupling efficiencies. The values presented are for illustrative purposes only.
Challenges and Troubleshooting
| Challenge | Description | Recommended Solution |
| Cysteine Racemization | The α-carbon of cysteine is prone to racemization during activation, especially with strong bases like DIEA.[12] | Use a less hindered base like 2,4,6-collidine or TMP during the coupling of the amino acid following cysteine. Alternatively, use pre-formed active esters (e.g., Pfp esters) to minimize base exposure time.[12] |
| Peptide Aggregation | Hydrophobic sequences, especially those containing farnesyl groups, can aggregate on the resin, leading to incomplete reactions.[13][14] | Synthesize at a lower resin loading. Use "difficult sequence" protocols, such as incorporating pseudoproline dipeptides or using chaotropic salts (e.g., LiCl) in the coupling steps.[14] |
| Incomplete Farnesylation | Steric hindrance or peptide aggregation can prevent the farnesyl bromide from accessing the cysteine thiol, resulting in a mix of farnesylated and non-farnesylated peptide. | Ensure complete removal of the Trityl group before farnesylation. Increase reaction time and/or temperature (e.g., to 40°C). Use a higher excess of farnesyl bromide and base. |
| Oxidation of Cysteine/Methionine | The free thiol of cysteine and the thioether of methionine can be oxidized during handling and cleavage. | Use scavengers like TIS and H₂O in the cleavage cocktail. Perform reactions under an inert atmosphere (N₂ or Ar). Degas all solvents before use. |
Applications and Signaling Pathway Context
Farnesylated peptides are essential for studying the post-translational modification pathway of key signaling proteins like Ras. This pathway is a multi-step process required for proper membrane localization and function.
Caption: Post-translational modification pathway of CAAX-box containing proteins.
Synthetically produced this compound peptides are used for:
-
Enzyme Assays: As substrates for farnesyltransferase (FTase), RCE1 (Ras-converting enzyme 1), and ICMT (isoprenylcysteine carboxyl methyltransferase) to screen for inhibitors.[5][15]
-
Structural Studies: To understand how farnesylated peptides and proteins interact with regulatory factors and membranes.[4]
-
Cellular Probes: As tools to study signal transduction pathways and the effects of protein localization on cellular function.[16]
-
Drug Development: As lead compounds or scaffolds for developing anti-cancer therapeutics that target protein farnesylation.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. S-Farnesylated Cysteine Peptides [biosyn.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 12. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. blog.mblintl.com [blog.mblintl.com]
- 14. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 15. High-level expression, purification, kinetic characterization and crystallization of protein farnesyltransferase beta-subunit C-terminal mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthetic design of farnesyl-electrostatic peptides for development of a protein kinase A membrane translocation switch - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Employing Farnesylcysteine Analogs to Probe Enzyme Specificity
Introduction
Post-translational modification of proteins via prenylation is a critical cellular process that governs protein localization and function, particularly in signal transduction pathways. This process involves the attachment of a 15-carbon farnesyl or a 20-carbon geranylgeranyl isoprenoid group to a cysteine residue within a C-terminal "CaaX box" motif.[1] Key enzymes in this pathway include protein farnesyltransferase (FTase) and isoprenylcysteine carboxyl methyltransferase (Icmt). The proper function of many proteins, including the Ras superfamily of oncoproteins, is dependent on this modification, making the enzymes of the prenylation pathway significant targets for drug development, especially in oncology.[1][2]
Farnesylcysteine analogs are powerful chemical tools designed to mimic the structure of the modified cysteine residue. These synthetic molecules enable researchers to probe the substrate specificity of prenylation-related enzymes, identify potent and selective inhibitors, and investigate the cellular consequences of inhibiting these pathways. This document provides detailed protocols and data for utilizing this compound analogs to study the specificity of Icmt and FTase.
Application 1: Probing Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Specificity
Icmt is the final enzyme in the CaaX processing pathway, where it methylates the newly exposed α-carboxyl group of the farnesylated cysteine after proteolytic cleavage of the "-aaX" tripeptide.[1] this compound analogs, particularly those with modifications to the amide group (Amide-modified farnesylcysteines, AMFCs), can be used to explore the active site of Icmt and develop inhibitors.
Data Presentation: Icmt Inhibition by this compound Analogs
A library of amide-modified this compound (AMFC) analogs was synthesized and evaluated for their ability to inhibit human Icmt. The half-maximal inhibitory concentration (IC₅₀) values provide quantitative insight into how different chemical modifications affect binding and inhibition.
| Compound ID | Amide Modification | IC₅₀ (µM) |
| 6a | Phenylacetyl | 18.8[3] |
| 6b | 3-Phenylpropionyl | 15.6[3] |
| 6c | Cinnamoyl | 22.9[3] |
| 6d | 2-Phenoxyacetyl | 12.1[3] |
| 6e | 2-Phenoxybenzoyl | 4.3[3] |
| 6f | 1-Naphthoyl | 5.3[3] |
| 6g | 2-Naphthoyl | 5.7[3] |
| 8 | 2-Phenoxyphenylcarbonyl (amide) + p-biphenyl (farnesyl mimic) | 2.5[1][3] |
Table 1: Inhibitory potency of various amide-modified this compound analogs against human Icmt. Data sourced from studies on solid-phase synthesis of these analogs.[1][3]
Visualization: CaaX Protein Processing Pathway
Caption: The post-translational processing of CaaX proteins and the inhibitory action of this compound analogs on Icmt.
Experimental Protocol: Solid-Phase Synthesis of Amide-Modified this compound Analogs
This protocol describes a solid-phase method for synthesizing a library of AMFCs, which allows for efficient purification and modification.[1][3]
Materials:
-
2-chlorotrityl chloride resin
-
Fmoc-Cys(St-Bu)OH
-
Collidine
-
Methanol (MeOH)
-
Dithiothreitol (DTT)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Farnesyl chloride
-
20% Piperidine in DMF
-
Various carboxylic acids for amide modification
-
1-Hydroxybenzotriazole (HOBt)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
0.5% Trifluoroacetic acid (TFA) in Dichloromethane (CH₂Cl₂)
Procedure:
-
Resin Loading: Swell 2-chlorotrityl chloride resin in DMF. Add Fmoc-Cys(St-Bu)OH and collidine. Agitate the mixture for 2-4 hours. Quench the reaction with MeOH.
-
S-alkylation: Treat the resin-bound cysteine with DTT and DIEA in DMF to remove the S-t-Bu protecting group. Follow this by adding farnesyl chloride to alkylate the free thiol.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the amine by treating the resin with 20% piperidine in DMF for 20-30 minutes.
-
Amide Coupling: In separate reaction vessels for each analog, add a unique carboxylic acid, HOBt, HBTU, and collidine in DMF to the deprotected resin. Agitate for 4-6 hours to form the amide bond.
-
Cleavage: Cleave the synthesized AMFC analogs from the resin using a solution of 0.5% TFA in CH₂Cl₂.
-
Purification and Analysis: Purify the resulting products by high-performance liquid chromatography (HPLC). Confirm identity and purity (>90%) using mass spectrometry.[3]
Application 2: Probing Farnesyltransferase (FTase) Specificity
FTase catalyzes the initial step of prenylation, transferring a farnesyl group from farnesyl pyrophosphate (FPP) to the cysteine of the CaaX box.[4] Its specificity is not absolute, which can be exploited. This compound analogs, in the form of modified peptide substrates or unnatural FPP mimics, are used to map FTase substrate preferences and to label farnesylated proteins within the cell.
Visualization: FTase Assay Workflow
Caption: Workflow and principle of the continuous fluorescence assay for measuring FTase activity.
Experimental Protocol: Fluorescence-Based FTase Activity Assay
This non-radioactive, high-throughput assay measures the farnesylation of a dansylated CaaX peptide. The transfer of the hydrophobic farnesyl group to the peptide results in an increase in the fluorescence of the dansyl moiety.[5][6][7]
Materials:
-
Recombinant mammalian FTase
-
Dansylated CaaX peptide substrate (e.g., N-Dansyl-GCVLS)
-
Farnesyl pyrophosphate (FPP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 10 µM ZnCl₂)
-
Dithiothreitol (DTT)
-
Black 96-well or 384-well microplates
-
Fluorescence plate reader
Procedure:
-
Substrate Preparation: Pre-incubate the dansylated peptide substrate with DTT for 30 minutes to ensure the cysteine thiol is reduced.
-
Reaction Setup: In a microplate well, combine the dansylated-CaaX peptide (final concentration ~3 µM) and FPP (varied concentrations, e.g., 1-9 µM) in assay buffer.[5]
-
Initiation: Start the reaction by adding recombinant FTase to a final concentration of approximately 0.05 µM.[5]
-
Measurement: Immediately place the plate in a fluorescence reader. Monitor the increase in fluorescence intensity over time, with excitation typically around 340-485 nm and emission at 530-550 nm.[5][6]
-
Analysis: The initial rate of the reaction is determined from the linear portion of the fluorescence increase curve. By varying substrate concentrations, kinetic parameters such as Kₘ and k꜀ₐₜ can be determined.
Experimental Protocol: Tagging-via-Substrate for Proteome Analysis
This method uses an unnatural FPP analog to tag farnesylated proteins in cells, which can then be detected using a specific antibody, allowing for proteome-wide analysis.[8]
Materials:
-
Cell line of interest (e.g., HeLa cells)
-
Anilinogeraniol (precursor to the unnatural FPP analog)
-
Cell lysis buffer
-
Antibody specific for the anilinogeranyl moiety
-
Equipment for 2D electrophoresis and Western blotting
Procedure:
-
Metabolic Labeling: Culture cells in the presence of anilinogeraniol. The cell's machinery will convert this into the corresponding diphosphate analog, 8-anilinogeranyl diphosphate.
-
FTase Incorporation: FTase will incorporate this unnatural isoprenoid analog into its protein substrates within the cell.
-
Cell Lysis and Protein Extraction: Harvest the cells and prepare protein lysates.
-
2D Electrophoresis: Separate the proteome using two-dimensional gel electrophoresis, which separates proteins by both isoelectric point (pI) and molecular weight.
-
Western Blotting: Transfer the separated proteins to a membrane and probe with the antibody that specifically recognizes the anilinogeranyl tag.
-
Analysis: The detected spots correspond to the farnesylated proteome. This method can be used to compare the effects of different FTase inhibitors on the farnesylation of specific proteins.[8]
Visualization: Tagging-via-Substrate Workflow
Caption: Experimental workflow for identifying the farnesylated proteome using an unnatural substrate analog.
References
- 1. Solid-phase synthesis of prenylcysteine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesyl Pyrophosphate Synthase as a Target for Drug Development: Discovery of Natural-Product-Derived Inhibitors and Their Activity in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Library Screening, In Vivo Confirmation, and Structural and Bioinformatic Analysis of Pentapeptide Sequences as Substrates for Protein Farnesyltransferase [mdpi.com]
- 5. Evaluation of Protein Farnesyltransferase Substrate Specificity using Synthetic Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A tagging-via-substrate approach to detect the farnesylated proteome using two-dimensional electrophoresis coupled with Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chemical Synthesis of Farnesylcysteine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of farnesylcysteine and its analogs.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
| Problem | Possible Causes | Solutions |
| Low to No Product Yield | Degradation of Farnesyl Bromide: Farnesyl bromide is susceptible to degradation. | - Use freshly prepared or commercially available farnesyl bromide. - Store farnesyl bromide at low temperatures (-20°C) and under an inert atmosphere (argon or nitrogen). - Minimize exposure to light and moisture. |
| Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can hinder the reaction. | - For the coupling of farnesyl bromide with cysteine, a common method involves using a base like triethylamine or an inorganic base in a suitable solvent such as a mixture of ammonia and methanol or isopropyl alcohol.[1][2] - The reaction can be performed at 0°C to room temperature.[] For N-acetyl-S-farnesyl-L-cysteine synthesis, a higher temperature of about 80-85°C in isopropyl alcohol with a weak base has been reported to give high yields.[2] | |
| Oxidation of Cysteine Thiol: The thiol group of cysteine is prone to oxidation, forming disulfide bonds. | - Degas solvents to remove dissolved oxygen. - Perform the reaction under an inert atmosphere. | |
| Multiple Products/Side Reactions | Isomerization of Farnesyl Group: The trans,trans isomer of farnesyl bromide can isomerize. | - Use pure trans,trans-farnesyl bromide. - HPLC purification can be used to separate isomers of the final product.[1] |
| Over-alkylation of Cysteine: The amine group of cysteine can also be alkylated. | - Use N-protected cysteine (e.g., N-acetyl-cysteine) to prevent side reactions at the amine group.[2] | |
| Elimination Reactions of Farnesyl Bromide: The base can promote elimination reactions, leading to farnesene byproducts. | - Use a non-nucleophilic base or carefully control the amount of base added. - Add the base slowly to the reaction mixture. | |
| Difficulty in Product Purification | Co-elution with Starting Materials or Byproducts: The product may have similar polarity to unreacted starting materials or side products. | - Employ reverse-phase HPLC for purification, which has been shown to be effective in separating this compound isomers and other impurities.[1] - Consider using different column materials (e.g., C4, C8, C18) and optimizing the mobile phase.[1] |
| Acid Lability of the Thioether Bond: The bond between the farnesyl group and the cysteine sulfur is sensitive to strong acids.[4] | - Avoid acidic conditions during workup and purification. Use mild, non-acidic cleavage conditions if using solid-phase synthesis.[4] - For solid-phase synthesis, a hydrazine resin has been used to allow for cleavage under non-acidic conditions.[4] | |
| Product Instability | Oxidation of the Thioether: The thioether is susceptible to oxidation over time. | - Store the final product at low temperatures (-20°C or lower) under an inert atmosphere.[] - Avoid repeated freeze-thaw cycles. |
| General Degradation | - Store in a tightly sealed container to prevent exposure to air and moisture.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the solid-phase synthesis of this compound derivatives?
A1: The primary challenge is the acid lability of the allylic thioether bond that connects the farnesyl group to the cysteine.[4] This sensitivity requires the use of mild, non-acidic cleavage conditions from the solid support.[4] Traditional cleavage cocktails containing strong acids like trifluoroacetic acid (TFA) can lead to significant product degradation. Researchers have developed methods using resins like 2-chlorotrityl chloride and hydrazine resins that allow for cleavage under milder conditions.[4]
Q2: How can I improve the yield and purity of my this compound synthesis?
A2: To improve yield and purity, consider the following:
-
Starting Material Quality: Use high-purity farnesyl bromide and cysteine derivatives.
-
Protecting Groups: Utilize an N-protected cysteine, such as N-acetyl-cysteine, to prevent N-alkylation.[2]
-
Reaction Conditions: Optimize the solvent, base, temperature, and reaction time. A patented method for N-acetyl-S-farnesyl-L-cysteine synthesis reports yields of at least 80% and purity of at least 95% by using isopropyl alcohol as the solvent and a weak inorganic base at 80-85°C.[2]
-
Purification: Employ efficient purification techniques like reverse-phase HPLC to separate the desired product from isomers and other impurities.[1]
Q3: What analytical techniques are best for characterizing this compound?
A3: A combination of techniques is recommended for full characterization:
-
High-Performance Liquid Chromatography (HPLC): To assess purity and separate isomers.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. Liquid chromatography-mass spectrometry (LC-MS) is particularly powerful for both separation and identification.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure, including the stereochemistry of the farnesyl group.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify functional groups present in the molecule.[7]
Q4: What are the recommended storage conditions for this compound?
A4: this compound and its derivatives should be stored at low temperatures, typically -20°C, to minimize degradation.[] It is also advisable to store them under an inert atmosphere (argon or nitrogen) to prevent oxidation of the thioether and the farnesyl double bonds.[5]
Q5: Are there any safety precautions I should take when working with the reagents for this compound synthesis?
A5: Yes, standard laboratory safety practices should be followed. Specifically:
-
Farnesyl Bromide: Is an alkylating agent and should be handled with care in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Many organic solvents used in the synthesis are flammable and/or toxic. Work in a well-ventilated area, away from ignition sources.
-
Bases: Bases like triethylamine can be corrosive and have strong odors. Handle them in a fume hood.
Experimental Protocols
Protocol 1: Synthesis of S-farnesyl-L-cysteine
This protocol is adapted from a method described for the synthesis of farnesyl-L-cysteine.[]
Materials:
-
L-cysteine
-
trans,trans-farnesyl bromide
-
7M Ammonia solution in methanol
-
Methanol
-
Diethyl ether
-
Argon or Nitrogen gas
Procedure:
-
Dissolve L-cysteine (1 mmol) in a 7M ammonia solution in methanol (5 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Under an inert atmosphere (argon or nitrogen), add trans,trans-farnesyl bromide (1 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at 0°C for 3 hours.
-
Allow the mixture to warm to room temperature (25°C) and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC to obtain pure S-farnesyl-L-cysteine.
Protocol 2: Synthesis of N-acetyl-S-farnesyl-L-cysteine
This protocol is based on a high-yield method described in a patent.[2]
Materials:
-
N-acetyl-cysteine
-
trans,trans-farnesyl bromide
-
Isopropyl alcohol
-
Weak inorganic base (e.g., sodium bicarbonate)
-
Aqueous acid (e.g., HCl) for workup
-
Ethyl acetate
Procedure:
-
In a reaction vessel, combine N-acetyl-cysteine (1 equivalent) and a weak inorganic base (0.5-1.5 equivalents) in isopropyl alcohol. The concentration can range from 0.1 M to 5 M.[2]
-
Heat the mixture to 80-85°C.
-
Add trans,trans-farnesyl bromide (1 equivalent) to the reaction mixture.
-
Maintain the temperature at 80-85°C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Perform an aqueous workup. Add water and adjust the pH to 2-3 with an aqueous acid.[2]
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to yield N-acetyl-S-farnesyl-L-cysteine with a purity of at least 95%.[2]
Quantitative Data Summary
| Compound | Synthesis Method | Yield | Purity | Reference |
| Amide-modified this compound analogs | Solid-phase synthesis using 2-chlorotritylchloride resin | 45-65% | >90% | [4] |
| N-acetyl-S-farnesyl-L-cysteine | Coupling of farnesyl bromide with N-acetyl-cysteine in isopropyl alcohol at 80-85°C | ≥ 80% | ≥ 95% | [2] |
| This compound analogs (Icmt inhibitors) | Solid-phase synthesis | - | - | IC50 of lead inhibitor: 4.3 µM[4] |
| Chimeric AMFC (Icmt inhibitor) | Solution-phase synthesis | - | - | IC50: 2.5 µM[4] |
Visualizations
Protein Prenylation Pathway
Caption: Post-translational modification pathway of CaaX proteins.
Experimental Workflow for this compound Synthesis
References
- 1. Synthesis of S-farnesyl-L-cysteine methylester and purification by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20090192332A1 - Method for Preparing Isoprenyl Cysteine Compounds and Analogs Thereof - Google Patents [patents.google.com]
- 4. Solid-phase synthesis of prenylcysteine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Efficient farnesylation of an extended C-terminal C(x)3X sequence motif expands the scope of the prenylated proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
improving the solubility of farnesylcysteine in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of farnesylcysteine and its analogs (like N-acetyl-S-farnesyl-L-cysteine) in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
This compound possesses a long, hydrophobic farnesyl tail, a 15-carbon isoprenoid chain. This hydrocarbon chain imparts significant lipophilicity to the molecule, leading to poor solubility in polar solvents like water and aqueous buffers.
Q2: What is the general strategy for dissolving this compound?
Due to its hydrophobicity, a common and effective strategy is to first dissolve this compound in a water-miscible organic solvent to create a concentrated stock solution. This stock solution can then be carefully diluted into the final aqueous buffer for your experiment.
Q3: What are the recommended organic solvents for creating a stock solution?
For the analog N-acetyl-S-farnesyl-L-cysteine (AFC), the following solubilities have been reported:
It is recommended to start with these solvents for this compound as well.
Q4: How does pH affect the solubility of this compound?
This compound is an amphoteric molecule, containing both a basic amino group and an acidic carboxylic acid group. Its net charge, and therefore its solubility in aqueous solutions, is dependent on the pH. The predicted pKa values for this compound are approximately 2.56 for the carboxylic acid and 9.14 for the amino group.
-
At acidic pH (below ~2.6): The carboxyl group is protonated (neutral) and the amino group is protonated (positive charge). The molecule carries a net positive charge.
-
At neutral pH (between ~2.6 and ~9.1): The carboxyl group is deprotonated (negative charge) and the amino group is protonated (positive charge), existing as a zwitterion with no net charge. This is typically the point of lowest aqueous solubility.
-
At basic pH (above ~9.1): The carboxyl group is deprotonated (negative charge) and the amino group is neutral. The molecule carries a net negative charge, which can increase its solubility in water.
Indeed, the analog N-acetyl-S-farnesyl-L-cysteine shows high solubility in 0.1 M sodium carbonate (63 mg/mL), a basic solution.[1][2]
Q5: Can I use solubilizing agents to improve aqueous solubility?
Yes, several types of solubilizing agents can be effective:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate the hydrophobic farnesyl tail within their core, thereby increasing the aqueous solubility of the entire complex.[3][4] Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[3]
-
Detergents: Non-ionic or zwitterionic detergents can form micelles in aqueous solutions that entrap the hydrophobic this compound, thus solubilizing it. It is crucial to use a detergent concentration above its critical micelle concentration (CMC).
Q6: What is the recommended storage procedure for this compound solutions?
Stock solutions of this compound or its analogs in organic solvents should be stored at -20°C or -80°C. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are generally less stable and should be prepared fresh for each experiment.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound precipitates when diluting the organic stock solution into aqueous buffer. | The concentration of this compound in the final aqueous solution is above its solubility limit. The organic solvent concentration in the final solution is too high, causing protein denaturation or other issues in the assay. The buffer components are interacting with the this compound. | - Increase the volume of the aqueous buffer to achieve a higher dilution factor.- Add the stock solution dropwise to the vigorously vortexing aqueous buffer.- Warm the aqueous buffer slightly (e.g., to 37°C) before adding the stock solution.- Prepare a more dilute stock solution in the organic solvent.- Consider using a different organic solvent for the stock solution (e.g., ethanol instead of DMSO).- Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <1%).- Test different aqueous buffers (e.g., PBS, Tris-HCl) to see if the precipitation is buffer-specific. |
| The aqueous solution of this compound is cloudy or forms a precipitate over time. | This compound is aggregating in the aqueous environment. The pH of the solution is near the isoelectric point of this compound, where it has minimal solubility. The temperature of the solution has changed, affecting solubility. | - Prepare the aqueous solution fresh before each experiment.- Increase the pH of the buffer to deprotonate the amino group and increase solubility.- Incorporate a solubilizing agent like β-cyclodextrin or a non-ionic detergent (e.g., Tween-20, Triton X-100) into the aqueous buffer.- Store the solution at a constant temperature. |
| Inconsistent results in cell-based assays. | Precipitation of this compound in the cell culture medium. The organic solvent used for the stock solution is toxic to the cells at the final concentration. This compound is binding to components in the serum of the cell culture medium. | - Visually inspect the cell culture medium for any signs of precipitation after adding the this compound solution.- Perform a solvent toxicity control experiment to determine the maximum tolerated concentration of the organic solvent by your cells.- Consider reducing the serum concentration in your assay medium or using a serum-free medium if compatible with your cells. |
Quantitative Data Summary
Table 1: Solubility of N-acetyl-S-farnesyl-L-cysteine (AFC)
| Solvent/Buffer | Concentration |
| Ethanol | 50 mg/mL[1][2] |
| Dimethylformamide (DMF) | 33 mg/mL[1][2] |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL[1][2] |
| 0.1 M Sodium Carbonate (Na2CO3) | 63 mg/mL[1][2] |
Table 2: Predicted pKa Values for this compound
| Ionizable Group | pKa |
| Carboxylic Acid | ~2.56 |
| Amino Group | ~9.14 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
-
Weighing: Accurately weigh a desired amount of this compound powder in a suitable microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Dilution: While vigorously vortexing the aqueous buffer, add the this compound stock solution dropwise to achieve the final desired concentration. Ensure the final concentration of the organic solvent is low and compatible with your assay (e.g., <0.5%).
-
Inspection: Visually inspect the solution for any signs of precipitation. If the solution is cloudy, it may indicate that the solubility limit has been exceeded.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately to minimize the risk of precipitation over time.
Protocol 3: Solubilization using β-Cyclodextrin
-
Prepare Cyclodextrin Solution: Dissolve β-cyclodextrin or HP-β-cyclodextrin in the desired aqueous buffer to create a stock solution (e.g., 10-50 mM). Gentle heating may be required to fully dissolve the cyclodextrin.
-
Prepare this compound Stock: Prepare a concentrated stock solution of this compound in an organic solvent as described in Protocol 1.
-
Complexation: While vortexing the cyclodextrin solution, slowly add the this compound stock solution. The molar ratio of cyclodextrin to this compound should be optimized, but a starting point of 10:1 can be used.
-
Equilibration: Allow the mixture to equilibrate for at least 1 hour at room temperature with gentle agitation to facilitate the formation of the inclusion complex.
-
Use in Assay: This solution containing the this compound-cyclodextrin complex can now be used in your experiment.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
Caption: Role of farnesylation in the Ras signaling pathway.[1][5][6][7][8]
Caption: Role of prenylation in the Rho GTPase signaling pathway.[2][9][10][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Targeting Rho GTPase Signaling Networks in Cancer [frontiersin.org]
- 3. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. RAS Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 8. Driven to Death: Inhibition of Farnesylation Increases Ras Activity in Osteosarcoma and Promotes Growth Arrest and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Overcoming Farnesylcysteine Instability During Sample Preparation
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the instability of farnesylcysteine during sample preparation. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to instability during sample preparation?
A1: this compound's instability primarily stems from its reactive thiol (-SH) group, which is susceptible to oxidation. This can lead to the formation of disulfides and other oxidized species, resulting in an underestimation of the true this compound concentration in your sample. Additionally, enzymatic degradation can occur if proper precautions are not taken during cell lysis and extraction.
Q2: What are the main degradation products of this compound to be aware of?
A2: The primary degradation product is the disulfide dimer of this compound, formed through oxidation. Other potential degradation products can arise from further oxidation of the sulfur atom.
Q3: How can I minimize the oxidation of this compound during my experiment?
A3: To minimize oxidation, it is crucial to work quickly and at low temperatures. The use of antioxidants in your buffers is also highly recommended. Additionally, derivatizing the thiol group early in the sample preparation process can protect it from oxidation.
Q4: What is derivatization and why is it important for this compound analysis?
A4: Derivatization is a chemical reaction that modifies the analyte (in this case, this compound) to make it more stable and easier to detect and quantify, typically by liquid chromatography-mass spectrometry (LC-MS). For this compound, derivatization of the thiol group is critical to prevent its oxidation and improve its chromatographic properties.
Q5: At what stage of the sample preparation should I perform derivatization?
A5: Derivatization should be performed as early as possible to protect the thiol group. Ideally, it should be done immediately after cell lysis and protein precipitation.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable this compound signal in LC-MS analysis. | 1. Degradation of this compound during sample preparation. 2. Inefficient extraction from the biological matrix. 3. Suboptimal derivatization. 4. Poor ionization in the mass spectrometer. | 1. Work at low temperatures (on ice), use antioxidants, and perform derivatization immediately after cell lysis. 2. Optimize your extraction solvent and procedure. Consider a liquid-liquid extraction or solid-phase extraction. 3. Ensure your derivatizing agent is fresh and used at the optimal concentration and pH. 4. Optimize MS parameters. Consider a different derivatizing agent that enhances ionization. |
| High variability between replicate samples. | 1. Inconsistent timing of sample processing steps. 2. Variable exposure to air (oxygen). 3. Incomplete cell lysis or protein precipitation. | 1. Standardize all incubation times and processing steps. 2. Minimize the exposure of samples to air. Work in a controlled environment if possible. 3. Ensure complete cell disruption and protein removal. |
| Presence of multiple unexpected peaks in the chromatogram. | 1. Formation of this compound degradation products. 2. Side reactions during derivatization. 3. Contaminants from reagents or labware. | 1. Implement stabilization strategies mentioned above. 2. Optimize derivatization conditions (pH, temperature, reaction time). 3. Use high-purity solvents and reagents and ensure all labware is thoroughly cleaned. |
Quantitative Data Summary
The stability of this compound is critical for accurate quantification. The following table provides an estimated stability profile based on data from similar thiol-containing compounds, such as N-acetylcysteine. Note: This data should be used as a guideline, and it is recommended to perform your own stability studies for your specific experimental conditions.
| Storage Condition | Parameter | Time Point | Estimated % Recovery of this compound | Reference/Extrapolation |
| -80°C | Temperature | Up to 6 months | >95% | General stability for biomolecules |
| -20°C | Temperature | 1 month | ~90% | General stability for biomolecules |
| 4°C (in extraction buffer with antioxidant) | Temperature | 24 hours | ~85-90% | Extrapolated from N-acetylcysteine stability data[1] |
| Room Temperature (in extraction buffer) | Temperature | 4 hours | <70% | Extrapolated from N-acetylcysteine stability data[1] |
| pH 5 | pH (at 4°C) | 24 hours | ~90% | General stability of thiols |
| pH 7 | pH (at 4°C) | 24 hours | ~80-85% | General stability of thiols |
| pH 9 | pH (at 4°C) | 24 hours | <75% | Increased oxidation at alkaline pH |
Experimental Protocols
Protocol 1: Extraction and Derivatization of this compound from Cultured Cells
This protocol outlines the steps for extracting this compound from cultured cells and derivatizing it for subsequent LC-MS analysis.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors.
-
Internal Standard (IS): this compound analog or a stable isotope-labeled this compound.
-
Precipitation Solution: Acetonitrile, ice-cold.
-
Derivatizing Agent Solution: e.g., N-ethylmaleimide (NEM) at 10 mM in acetonitrile.
-
Reconstitution Solvent: 50:50 acetonitrile:water with 0.1% formic acid.
Procedure:
-
Cell Harvesting:
-
Aspirate cell culture medium and wash cells twice with ice-cold PBS.
-
Scrape cells in a minimal volume of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 200 µL of ice-cold Lysis Buffer.
-
Incubate on ice for 20 minutes, with vortexing every 5 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Precipitation and Extraction:
-
Transfer the supernatant to a new pre-chilled tube.
-
Add the internal standard.
-
Add 3 volumes of ice-cold acetonitrile.
-
Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Derivatization:
-
Transfer the supernatant to a new tube.
-
Add 50 µL of the 10 mM NEM solution.
-
Vortex and incubate at room temperature for 30 minutes in the dark.
-
-
Sample Preparation for LC-MS:
-
Dry the sample under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of Reconstitution Solvent.
-
Vortex and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an LC-MS vial for analysis.
-
Protocol 2: LC-MS/MS Quantification of Derivatized this compound
This protocol provides a general framework for the LC-MS/MS analysis. Specific parameters will need to be optimized for your instrument.
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Monitor the specific precursor-to-product ion transitions for your derivatized this compound and internal standard. These transitions will need to be determined empirically.
-
-
Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for your specific instrument.
Visualizations
Signaling Pathways
This compound is a key intermediate in the post-translational modification of several important signaling proteins, including those of the Ras and Rho families. This modification, known as farnesylation, is crucial for their localization to the cell membrane and subsequent activation.
Caption: Ras Signaling Pathway highlighting farnesylation.
Caption: Rho Signaling Pathway and the role of prenylation.
Experimental Workflow
Caption: this compound analysis workflow.
References
Technical Support Center: Optimizing Mass Spectrometry for Farnesylated Peptide Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry (MS) parameters for the detection of farnesylated peptides.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of farnesylated peptides by mass spectrometry.
| Question | Answer |
| Why am I seeing poor peak shape or no peak at all for my farnesylated peptide? | Farnesylated peptides are highly hydrophobic, which can lead to poor chromatographic performance and sample loss. To address this: - Optimize your LC gradient: Use a shallower gradient with a higher organic solvent concentration to ensure the peptide elutes properly from the reversed-phase column.[1] - Increase organic content in the sample solvent: Dissolving your peptide in a solvent with a higher percentage of acetonitrile or isopropanol can improve solubility and reduce adsorption to sample vials.[1][2] However, ensure the final injection solvent is compatible with your initial LC mobile phase to avoid peak distortion. - Use low-binding labware: Farnesylated peptides can adsorb to glass and standard polypropylene surfaces. Utilize low-adsorption vials and plates to maximize sample recovery.[2] - Consider alternative chromatography: For extremely hydrophobic peptides, porous graphitic carbon (PGC) columns can offer different selectivity and improved retention compared to C18 columns. |
| I'm not observing the characteristic neutral loss of the farnesyl group in my MS/MS spectra. What could be the reason? | The neutral loss of the farnesyl group (204.2 Da) is a common fragmentation event for farnesylated peptides.[3][4] If you are not observing this, consider the following: - Collision energy is too low: The energy applied during collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) may be insufficient to induce the fragmentation of the farnesyl moiety. Gradually increase the collision energy and monitor the fragmentation pattern. - Fragmentation method: Some fragmentation methods, like electron-transfer dissociation (ETD), may not favor the neutral loss of the farnesyl group as the primary fragmentation pathway. If available, compare the results from CID/HCD and ETD. - Peptide sequence: The amino acid sequence and charge state of the peptide can influence fragmentation patterns. Certain residues may promote backbone fragmentation over the neutral loss of the modification. |
| My sample recovery is consistently low. How can I improve it? | Low recovery of farnesylated peptides is a common challenge due to their hydrophobicity. Here are some strategies to improve recovery: - Optimize extraction/desalting: Standard C18-based desalting methods can lead to irreversible binding of hydrophobic peptides. Consider using alternative desalting techniques or modifying the elution buffer with a higher concentration of organic solvent. - Add a carrier protein: In very dilute samples, adding a carrier protein like bovine serum albumin (BSA) can help to block non-specific binding sites on surfaces, thereby improving the recovery of your target peptide. - Enrichment strategies: For complex samples, consider using an enrichment strategy to isolate farnesylated peptides. This can involve techniques like "click chemistry" with modified isoprenoid analogs or affinity purification using thiopropyl-functionalized resins.[5] |
| I see my farnesylated peptide in the full MS scan, but the MS/MS signal is weak or absent. | This can be due to several factors related to the abundance of the peptide and the instrument settings: - Low abundance: Farnesylated peptides are often present at low stoichiometry. Consider enriching your sample or increasing the amount of sample loaded onto the column. - Ionization suppression: The presence of more abundant, easily ionizable species in your sample can suppress the ionization of your target peptide. Improve sample cleanup and chromatographic separation to reduce matrix effects. - Data-dependent acquisition (DDA) settings: In a DDA experiment, the instrument may not be selecting your low-intensity precursor ion for fragmentation. Optimize the DDA settings by lowering the intensity threshold for MS/MS selection or using a targeted inclusion list for the m/z of your peptide of interest. - Targeted acquisition: For known farnesylated peptides, using a targeted approach like parallel reaction monitoring (PRM) can significantly improve the sensitivity and quality of your MS/MS data.[6] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mass of the farnesyl group modification? | The farnesyl group adds 204.1878 Da to the peptide mass. |
| What type of column is best for separating farnesylated peptides? | A C18 reversed-phase column with a wide pore size (e.g., 300 Å) is a good starting point for farnesylated peptides. For very hydrophobic peptides, a C4 column may also be suitable.[1] |
| Which ionization method is preferred for farnesylated peptides? | Both electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) can be used. ESI is commonly coupled with liquid chromatography for complex samples, while MALDI can be useful for simpler mixtures and initial screening.[3][4] |
| How does farnesylation affect the retention time of a peptide in reversed-phase chromatography? | Farnesylation significantly increases the hydrophobicity of a peptide, leading to a longer retention time on a reversed-phase column compared to its non-farnesylated counterpart.[3][4] |
| What are the typical collision energies used for fragmenting farnesylated peptides? | The optimal collision energy depends on the instrument, the charge state, and the mass of the peptide. It is recommended to perform a collision energy optimization experiment for your specific peptide. As a starting point, you can use the empirically derived formulas for y-ions and adjust from there. b-ions generally require lower collision energies for optimal fragmentation.[7] |
| Can I quantify farnesylated peptides using mass spectrometry? | Yes, quantitative analysis can be performed using targeted mass spectrometry approaches such as selected reaction monitoring (SRM) or parallel reaction monitoring (PRM).[6] This typically involves the use of stable isotope-labeled internal standards for accurate quantification. |
| What are some common biological samples for farnesylated peptide analysis? | Farnesylated peptides can be analyzed from cultured cells, tissues, and biopsies.[8] Due to their membrane association, sample preparation often involves the isolation of membrane fractions.[9] |
Quantitative Data
Table 1: Recommended Starting Parameters for LC-MS/MS Analysis of Farnesylated Peptides
| Parameter | Recommendation | Rationale |
| LC Column | C18 or C8 reversed-phase, 1.7-2.6 µm particle size, 150-250 mm length, 300 Å pore size | Balances resolution and throughput for hydrophobic peptides. Wide pores are suitable for larger peptides. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common and effective organic solvent for eluting hydrophobic peptides. |
| Gradient | Start at a higher initial %B (e.g., 10-15%) and use a shallow gradient (e.g., 0.5-1% B per minute) | Prevents breakthrough of hydrophobic peptides and improves separation. |
| Flow Rate | 200-400 nL/min for nano-LC | Maximizes sensitivity. |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Peptides readily form positive ions. |
| MS1 Resolution | >60,000 | For accurate mass measurement of the precursor ion. |
| MS2 Resolution | >15,000 | For accurate mass measurement of fragment ions. |
| Fragmentation | HCD or CID | Both are effective for peptide fragmentation. HCD can provide high-quality spectra. |
Table 2: Collision Energy Considerations for Farnesylated Peptide Fragmentation
| Ion Type | General Observation | Recommended Approach |
| y-ions | Generally the most abundant and informative fragment ions for peptide sequencing. | Optimize collision energy based on precursor m/z and charge state. Start with the instrument's default settings and perform a breakdown curve analysis for your specific peptide. |
| b-ions | Often require lower collision energies for optimal formation compared to y-ions.[7] | If b-ions are critical for sequence confirmation, consider acquiring data at multiple collision energies or using stepped collision energy. |
| Neutral Loss of Farnesyl Group | A characteristic fragmentation that can be used as a diagnostic tool. | Monitor for the precursor ion losing 204.2 Da. The optimal collision energy for this may differ from that for backbone fragmentation. |
Table 3: Peptide Recovery with Different Desalting/Extraction Methods
| Method | Average Recovery of Hydrophobic Peptides | Notes |
| C18 Column Desalting | 45% | Recovery can be variable and is influenced by the specific peptide's hydrophobicity.[10] |
| Ethanol Precipitation | ~50% | Can result in significant peptide loss.[11] |
| Ethanol + 1% Formic Acid Precipitation | Significantly improved recovery compared to ethanol alone.[11] | The addition of acid can improve the recovery of peptides.[11] |
Note: The recovery rates are indicative and can vary depending on the specific peptide and experimental conditions.
Experimental Protocols
Protocol 1: Enrichment of Farnesylated Peptides using Thiopropyl Resin
This protocol is adapted from a method for enriching prenylated proteins.[5]
-
Sample Preparation:
-
Homogenize cells or tissues in a suitable lysis buffer containing protease inhibitors.
-
Isolate the membrane fraction by ultracentrifugation.
-
Solubilize membrane proteins using a detergent-containing buffer (e.g., 1% SDS).
-
-
Protein Binding to Resin:
-
Equilibrate thiopropyl sepharose resin with the solubilization buffer.
-
Incubate the solubilized protein lysate with the resin to allow for the capture of cysteine-containing proteins (including farnesylated proteins).
-
Wash the resin extensively to remove non-specifically bound proteins.
-
-
On-Resin Digestion:
-
Resuspend the resin in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Add a suitable protease (e.g., trypsin or chymotrypsin) and incubate overnight at 37°C.
-
-
Elution of Farnesylated Peptides:
-
Wash the resin to remove non-farnesylated peptides.
-
Elute the farnesylated peptides by incubating the resin with a buffer containing a reducing agent (e.g., DTT) and a high concentration of organic solvent (e.g., 50% acetonitrile with 0.1% formic acid).[9]
-
-
Sample Cleanup:
-
Desalt the eluted peptides using a suitable method for hydrophobic peptides (e.g., C4 ZipTips) prior to LC-MS/MS analysis.
-
Visualizations
Caption: Ras signaling pathway highlighting the role of farnesylation.
Caption: Experimental workflow for farnesylated peptide analysis.
References
- 1. hplc.eu [hplc.eu]
- 2. lcms.cz [lcms.cz]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Liquid chromatographic analysis and mass spectrometric identification of farnesylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Prenylated C-terminal Peptides Using a Thiopropyl-based Capture Technique and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Farnesylated Progerin in Hutchinson-Gilford Progeria Patient Cells by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. Optimized peptide extraction method for analysis of antimicrobial peptide Kn2-7/dKn2-7 stability in human serum by LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in farnesyltransferase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yield or other issues with farnesyltransferase (FTase) assays.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental components of a farnesyltransferase assay?
A farnesyltransferase assay typically measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a protein or peptide substrate.[1][2] Key components include:
-
Farnesyltransferase (FTase): The enzyme catalyzing the reaction.
-
Farnesyl Pyrophosphate (FPP): The donor of the farnesyl group.
-
Acceptor Substrate: A protein (like H-Ras) or a synthetic peptide containing a C-terminal "CaaX box" motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is the terminal amino acid).[2]
-
Assay Buffer: Maintains optimal pH and contains necessary cofactors.
-
Cofactors: Divalent cations like Magnesium (Mg²⁺) and Zinc (Zn²⁺) are often required for FTase activity.[3][4]
-
Reducing Agent: A reagent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to maintain the cysteine in the CaaX box in a reduced state.[1][2][3]
Q2: How is farnesyltransferase activity typically detected?
Several methods are used, with fluorescence-based assays being common for high-throughput screening.[1][5][6] A widely used method involves a dansylated peptide substrate. When the hydrophobic farnesyl group is transferred to the peptide, the local environment of the dansyl fluorophore changes, leading to an increase in fluorescence intensity.[3][7] Other methods include scintillation proximity assays (SPA) and FRET-based assays.[4][7][8]
Troubleshooting Guide for Low Yield
Low yield in a farnesyltransferase assay can manifest as a weak signal, low enzyme activity, or poor signal-to-noise ratio. The following sections address common causes and provide solutions.
Problem 1: Low or No Enzyme Activity
| Possible Cause | Troubleshooting Steps |
| Degraded or Inactive Enzyme | - Ensure proper storage of the FTase enzyme, typically at -20°C or -80°C in a glycerol-containing buffer.[1] - Avoid repeated freeze-thaw cycles which can denature the enzyme.[9] - Aliquot the enzyme upon receipt. - If possible, test the activity of a new batch of enzyme or a positive control. |
| Suboptimal Enzyme Concentration | - The enzyme concentration may be too low for detection.[10] - Perform an enzyme titration to determine the optimal concentration that results in a linear reaction rate over the desired time course. |
| Incorrect Assay Conditions | - pH: Most enzymes have an optimal pH range; significant deviations can reduce activity.[9][11] FTase assays are often performed at a pH of 7.5-7.8.[2][3] - Temperature: Enzyme activity is temperature-dependent. Assays are commonly run at room temperature (23-25°C) or 30°C.[2][3] Extreme temperatures can lead to denaturation.[9] - Ionic Strength: High salt concentrations can interfere with enzyme structure and function.[11] |
| Missing or Insufficient Cofactors | - FTase requires divalent cations like Mg²⁺ and Zn²⁺ for activity.[3][4] Ensure these are present at the recommended concentrations in the assay buffer. |
Problem 2: Issues with Substrates
| Possible Cause | Troubleshooting Steps |
| Low Substrate Concentration | - If the substrate concentration is significantly below the Michaelis constant (Km), the reaction rate will be low.[12] - Increase the concentration of FPP and/or the peptide substrate. Be aware of potential substrate inhibition at very high concentrations.[4] |
| Substrate Degradation | - FPP can be unstable. Store it properly, typically at -20°C or below. - The peptide substrate can also degrade. Store as recommended by the manufacturer. |
| Reduced Cysteine in Peptide Substrate | - The cysteine in the CaaX motif must be in a reduced state for farnesylation. - Ensure a sufficient concentration of a reducing agent like DTT or TCEP is included in the reaction mixture.[1][2][3] |
Problem 3: Assay Detection and Measurement Issues
| Possible Cause | Troubleshooting Steps |
| Incorrect Instrument Settings | - For fluorescence-based assays, ensure the excitation and emission wavelengths are set correctly for the fluorophore being used (e.g., λex/em = 340/550 nm for dansyl-peptide substrates).[1][5][6] - Optimize the gain settings on the plate reader to maximize the signal without saturating the detector. |
| Quenching of Fluorescent Signal | - Some compounds in your sample or buffer may be quenching the fluorescent signal. - Run a control with the product of the enzymatic reaction to check for quenching effects. |
| High Background Signal | - This can be due to autofluorescence from the assay components or the microplate. - Use black, flat-bottom microplates for fluorescence assays to minimize background.[1] - Include a "no enzyme" control to determine the background fluorescence. |
Data Presentation
Table 1: Typical Concentration Ranges for FTase Assay Components
| Component | Typical Concentration | Reference |
| FTase | 20–100 nM | [3] |
| FPP | 3–10 µM | [2][3] |
| Peptide Substrate | 0.2–10 µM | [3] |
| MgCl₂ | 5–15 mM | [2][3] |
| ZnCl₂ | 5–10 µM | [3][4] |
| DTT/TCEP | 2–7.5 mM | [2][3] |
Experimental Protocols
Standard Farnesyltransferase Activity Assay (Fluorimetric)
This protocol is a generalized example based on common fluorimetric assays.
-
Prepare the Assay Buffer: A typical buffer is 50 mM Tris-HCl or HEPES at pH 7.5, containing 5 mM MgCl₂, 10 µM ZnCl₂, and 5 mM DTT.[2][3]
-
Prepare Reagents:
-
Dilute the FTase enzyme to the desired concentration in assay buffer.
-
Prepare stock solutions of the dansyl-peptide substrate and FPP.
-
-
Set up the Reaction:
-
In a black 384-well microplate, add the assay components. A multichannel pipettor is recommended for consistency.[1]
-
A typical reaction might include:
-
5 µL of enzyme solution
-
A mixture containing the final concentrations of assay buffer, dansyl-peptide substrate, and FPP.
-
-
Include appropriate controls:
-
Negative Control (No Enzyme): All components except the FTase enzyme.
-
Positive Control: A known activator or a standard preparation of active enzyme.
-
Inhibitor Control: If screening for inhibitors, include a known FTase inhibitor.
-
-
-
Incubation and Measurement:
-
Incubate the plate at the desired temperature (e.g., 25°C or 30°C).
-
Measure the fluorescence intensity at time zero and then at regular intervals (e.g., every 5 minutes for 60 minutes) using a plate reader with excitation at ~340 nm and emission at ~550 nm.[1]
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from all readings.
-
Calculate the reaction rate by determining the slope of the linear portion of the fluorescence versus time plot.
-
Enzyme activity can be expressed as the change in fluorescence units per minute or converted to molar units if a standard curve is generated.
-
Visualizations
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Expansion of Protein Farnesyltransferase Specificity Using “Tunable” Active Site Interactions: DEVELOPMENT OF BIOENGINEERED PRENYLATION PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. conductscience.com [conductscience.com]
- 10. quora.com [quora.com]
- 11. Enzyme assay - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
minimizing non-specific binding in farnesylcysteine affinity chromatography
Welcome to the technical support center for farnesylcysteine affinity chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their purification of farnesylated proteins.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound affinity chromatography?
This compound affinity chromatography is a specialized purification technique that leverages the specific interaction between a this compound analog immobilized on a chromatography resin and the farnesyl-binding pocket of target proteins. This method is particularly effective for isolating proteins that are post-translationally modified with a farnesyl group, a C15 isoprenoid lipid. The hydrophobic and shape-complementary interactions between the farnesyl group of the protein and the affinity ligand allow for selective capture and purification.
Q2: What are the primary causes of non-specific binding in this technique?
Non-specific binding in this compound affinity chromatography primarily arises from:
-
Hydrophobic Interactions: The farnesyl group itself is highly hydrophobic, which can lead to non-specific binding of other hydrophobic proteins or cellular components to the affinity matrix.
-
Ionic Interactions: Charged residues on proteins can interact non-specifically with the chromatography matrix if the buffer conditions are not optimal.
-
Protein Aggregation: Farnesylated proteins, due to their lipid modification, can sometimes aggregate, leading to co-purification of non-target proteins.
-
Contaminants in the Lysate: High concentrations of lipids and other hydrophobic molecules in the cell lysate can compete for binding to the resin or cause non-specific adherence.
Troubleshooting Guide
This guide addresses common issues encountered during this compound affinity chromatography, providing potential causes and recommended solutions.
Problem 1: High Levels of Non-Specific Protein Binding in Eluted Fractions
Symptoms:
-
Multiple bands are visible on an SDS-PAGE gel of the eluted fractions.
-
The final yield of the target protein is low despite a high total protein concentration in the eluate.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inadequate Washing | Increase the wash volume to at least 10-20 column volumes (CV). Consider a step-wise wash with increasing stringency (e.g., by slightly increasing the detergent or salt concentration). Repeat the wash step after the initial sample application to ensure optimal removal of unbound material. |
| Suboptimal Wash Buffer Composition | Optimize the wash buffer by adding or increasing the concentration of non-ionic detergents, salts, or organic solvents to disrupt non-specific hydrophobic interactions. |
| Ionic Interactions | Increase the salt concentration (e.g., NaCl or KCl) in the binding and wash buffers to 150-500 mM to minimize non-specific ionic interactions. |
| Hydrophobic Interactions with Resin Backbone | Add a blocking agent, such as 0.1% Bovine Serum Albumin (BSA), to the binding buffer to block non-specific hydrophobic sites on the resin.[1] |
| Protein Aggregation | Include additives like glycerol (up to 20%) in the buffers to enhance the solubility of the target protein and prevent aggregation. |
Problem 2: Target Farnesylated Protein Does Not Bind to the Column
Symptoms:
-
The target protein is found in the flow-through and initial wash fractions.
-
No significant peak is observed during the elution step.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Binding Buffer Conditions | Ensure the pH of the binding buffer is optimal for the interaction. A neutral pH (7.0-8.0) is a good starting point. Verify that the buffer does not contain components that could interfere with binding, such as high concentrations of competing lipids or detergents that might mask the farnesyl group. |
| Farnesyl Group is Inaccessible | The farnesyl group may be buried within the protein's structure. Try adding a mild denaturant (e.g., low concentration of urea or guanidine-HCl) to the binding buffer to partially unfold the protein and expose the farnesyl moiety. Note that this may affect protein activity. |
| Column Overload | The amount of total protein in the lysate is exceeding the binding capacity of the resin. Reduce the amount of lysate loaded onto the column or use a larger column volume. |
| Presence of Interfering Substances | High concentrations of endogenous lipids or hydrophobic molecules in the sample can compete for binding. Pre-clear the lysate by centrifugation at high speed or by using a pre-column to remove these contaminants. |
Problem 3: Poor Recovery of the Target Protein During Elution
Symptoms:
-
A significant amount of the target protein remains bound to the column after elution.
-
The concentration of the eluted protein is very low.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Elution Buffer is Too Weak | Increase the concentration of the competing agent (e.g., free this compound) or the denaturant in the elution buffer. A step or gradient elution with increasing concentrations of the eluting agent can help determine the optimal concentration. |
| Strong Hydrophobic Interactions | Add a non-ionic detergent (e.g., 0.1-1% Triton X-100 or Tween 20) or an organic solvent (e.g., 10-20% ethanol or isopropanol) to the elution buffer to disrupt strong hydrophobic interactions. |
| Protein Precipitation on the Column | The elution conditions may be causing the protein to precipitate. Elute at a lower protein concentration by using a larger volume of elution buffer or a linear gradient. Including solubility-enhancing agents like glycerol or arginine in the elution buffer can also be beneficial. |
| Slow Dissociation Kinetics | Increase the contact time of the elution buffer with the resin. This can be achieved by pausing the flow for a period (e.g., 15-30 minutes) after applying the elution buffer. |
Experimental Protocols
Key Buffer Compositions for this compound Affinity Chromatography
The following table provides a starting point for buffer optimization. The optimal concentrations of each component should be determined empirically for each specific farnesylated protein.
| Buffer | Component | Concentration | Purpose |
| Binding/Wash Buffer | Tris-HCl | 20-50 mM | Buffering agent |
| NaCl | 150-500 mM | Reduce ionic interactions | |
| Non-ionic Detergent (e.g., Triton X-100) | 0.01-0.1% (v/v) | Reduce non-specific hydrophobic binding | |
| Dithiothreitol (DTT) | 1-5 mM | Reducing agent to prevent oxidation | |
| MgCl₂ | 5-10 mM | Often required for protein stability | |
| ZnCl₂ | 10 µM | Often required for protein stability | |
| Elution Buffer | Tris-HCl | 20-50 mM | Buffering agent |
| NaCl | 50-150 mM | Maintain protein solubility | |
| Free this compound or analog | 1-10 mM | Competitive elution | |
| OR | |||
| Chaotropic Agent (e.g., Guanidine-HCl) | 2-4 M | Disrupting protein-ligand interaction | |
| OR | |||
| Non-ionic Detergent | 0.1-1% (v/v) | Disrupting strong hydrophobic interactions |
Detailed Methodology: A General Protocol for this compound Affinity Chromatography
This protocol provides a general workflow for the purification of a farnesylated protein from a cell lysate.
-
Column Equilibration:
-
Pack the this compound affinity resin in a suitable chromatography column.
-
Equilibrate the column with 5-10 column volumes (CV) of Binding/Wash Buffer at a flow rate of 1 mL/min.
-
-
Sample Preparation and Loading:
-
Prepare a clarified cell lysate containing the farnesylated protein of interest.
-
Filter the lysate through a 0.45 µm filter to remove any particulate matter.
-
Load the clarified lysate onto the equilibrated column at a flow rate of 0.5-1 mL/min. Collect the flow-through for analysis.
-
-
Washing:
-
Wash the column with 10-20 CV of Binding/Wash Buffer to remove unbound and non-specifically bound proteins.
-
Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound protein using an appropriate Elution Buffer.
-
Consider one of the following elution strategies:
-
Competitive Elution: Apply Elution Buffer containing free this compound or a suitable analog.
-
Denaturing Elution: Use an Elution Buffer containing a chaotropic agent like guanidine-HCl. This is often effective but may require subsequent refolding of the protein.
-
Hydrophobic Disruption: Employ an Elution Buffer with an increased concentration of a non-ionic detergent or an organic solvent.
-
-
Collect fractions of 0.5-1 CV and monitor the protein concentration.
-
-
Analysis:
-
Analyze the collected fractions (flow-through, wash, and elution) by SDS-PAGE to assess the purity of the target protein.
-
Confirm the identity of the purified protein by Western blotting or mass spectrometry.
-
Visualizations
Caption: Experimental workflow for this compound affinity chromatography.
Caption: Logical troubleshooting flow for this compound affinity chromatography.
References
addressing cellular toxicity of farnesylcysteine analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with farnesylcysteine analogs. Here, you will find information to address common challenges encountered during experiments, detailed experimental protocols, and comparative data to guide your research.
Frequently Asked Questions (FAQs)
Q1: My this compound analog is precipitating in the cell culture medium. How can I improve its solubility?
A1: Solubility is a common issue with cysteine analogs due to their low stability and tendency to oxidize in neutral pH environments[1][2].
-
Solvent Choice: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Ensure the final concentration of the solvent in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
-
pH Adjustment: Some analogs may have better solubility at a specific pH. You can try to dissolve the compound in a buffer with a slightly acidic or basic pH before diluting it in the culture medium, but be mindful of the final pH of the medium.
-
Fresh Preparation: Prepare fresh dilutions of your analog from the stock solution immediately before each experiment. Cysteine is highly reactive and can oxidize to the poorly soluble L-cystine over time[1].
-
Serum Concentration: If using a serum-containing medium, the proteins in the serum can sometimes help to stabilize the compound. However, be aware that serum components can also interact with your compound and affect its activity.
Q2: I'm observing high cellular toxicity even at low concentrations of my this compound analog. Is this expected, and how can I investigate it?
A2: High cellular toxicity can be due to either on-target effects (inhibition of essential cellular processes) or off-target effects. Some this compound analogs, such as S-Farnesyl-thioacetic acid (FTA), are known to potently suppress cell growth and induce apoptosis[3][4].
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 value of your analog in your specific cell line. This will help you identify a suitable concentration range for your experiments.
-
Time-Course Experiment: The toxic effects of the analog may be time-dependent. Conduct a time-course experiment to understand the kinetics of the cellular response.
-
Mechanism of Cell Death: Investigate the mechanism of cell death (apoptosis vs. necrosis). You can use assays like Annexin V/Propidium Iodide staining followed by flow cytometry. Some farnesol analogs are known to induce apoptosis through the mitochondrial-dependent pathway, involving the release of cytochrome c and activation of caspases[5].
-
Off-Target Effects: Be aware that some this compound analogs can induce apoptosis through mechanisms unrelated to the inhibition of protein methylation or Ras membrane association[3][4]. Farnesol, for instance, can induce endoplasmic reticulum (ER) stress[5][6]. Consider investigating markers for ER stress (e.g., PERK, IRE1 activation) if you suspect off-target effects.
Q3: My results are inconsistent between experiments. What are the possible reasons, and how can I improve reproducibility?
A3: Inconsistent results can arise from several factors:
-
Compound Stability: As mentioned in Q1, this compound analogs can be unstable in solution. Always use freshly prepared solutions.
-
Cell Culture Conditions: Ensure that your cell culture conditions (cell density, passage number, media composition) are consistent across experiments.
-
Assay Variability: The variability of your assays can also contribute to inconsistent results. Include appropriate positive and negative controls in every experiment.
-
Pipetting Accuracy: Ensure accurate pipetting, especially when preparing serial dilutions of your compound.
Q4: How do I know if my this compound analog is inhibiting its intended target, farnesyltransferase (FTase) or isoprenylcysteine carboxyl methyltransferase (Icmt)?
A4: To confirm target engagement, you can use a combination of biochemical and cell-based assays:
-
Biochemical Assays: Use a commercially available farnesyltransferase inhibitor screening kit to directly measure the inhibitory activity of your compound on purified FTase enzyme[7][8][9]. These kits often use a fluorescently labeled substrate and measure the decrease in fluorescence upon inhibition[7].
-
Cell-Based Assays: In cells, FTase inhibition can be monitored by observing the processing of FTase substrates. For example, unprocessed forms of the chaperone protein HDJ-2 and the nuclear protein lamin A accumulate in cells treated with FTase inhibitors and can be detected by western blotting as slower-migrating species[10]. While changes in Ras protein mobility have been reported, they are not always consistently observed[10].
Troubleshooting Guides
Problem: Unexpectedly High Cell Death
This guide will help you troubleshoot experiments where your this compound analog causes more cell death than anticipated.
Caption: Workflow for troubleshooting unexpected cellular toxicity.
Problem: Analog Ineffectiveness or Lack of Expected Phenotype
Use this guide if your this compound analog is not producing the expected biological effect.
Caption: Troubleshooting guide for inactive this compound analogs.
Quantitative Data
The following table summarizes the inhibitory concentrations of various this compound analogs and related compounds from the literature.
| Compound | Target/Assay | Cell Line/System | IC50 / Ki | Reference |
| S-Farnesyl-thioacetic acid (FTA) | L-AFC methylation | Not specified | Ki = 5 µM | [4] |
| Adamantyl derivative 7c | Human Icmt | Purified enzyme | IC50 = 12.4 µM | [11] |
| Cysmethynil | Human Icmt | In vitro | IC50 = 2.4 µM | [12] |
| Lonafarnib | Rat FTase | Purified enzyme | IC50 = 25.6 nM | [8] |
Signaling Pathways
This compound analogs primarily target the post-translational modification of proteins, most notably Ras. This process, known as prenylation, is crucial for the proper localization and function of Ras and other small GTPases[13].
Caption: Inhibition of Ras signaling by this compound analogs.
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound Analogs
This protocol is a general guideline for treating adherent cells with this compound analogs.
-
Cell Seeding: Plate cells in a suitable culture vessel (e.g., 6-well plate) at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Preparation: Prepare a stock solution of the this compound analog in sterile DMSO. For example, a 10 mM stock solution.
-
Treatment: On the day of the experiment, dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentrations. Remove the old medium from the cells and replace it with the medium containing the this compound analog. For the vehicle control, add medium containing the same final concentration of DMSO.
-
Incubation: Return the cells to the incubator and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: After incubation, harvest the cells for downstream analysis, such as viability assays, western blotting, or flow cytometry.
Protocol 2: Western Blotting for HDJ-2 Processing
This protocol describes how to detect the inhibition of farnesyltransferase by observing the processing of HDJ-2.
-
Cell Lysis: After treating the cells as described in Protocol 1, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the proteins on an SDS-polyacrylamide gel. The percentage of the gel will depend on the size of HDJ-2 (~40 kDa).
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against HDJ-2 overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 8 and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Unprocessed HDJ-2 will appear as a slower-migrating band compared to the processed form in control samples.
References
- 1. cellculturedish.com [cellculturedish.com]
- 2. researchgate.net [researchgate.net]
- 3. Analogs of this compound induce apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Molecular Mechanisms involved in Farnesol-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms involved in farnesol-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Comparison of potential markers of farnesyltransferase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amide-substituted this compound analogs as inhibitors of human isoprenylcysteine carboxyl methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amide-substituted this compound analogs as inhibitors of human isoprenylcysteine carboxyl methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of a farnesol analog as a Ras function inhibitor using both an in vivo Ras activation sensor and a phenotypic screening approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Sensitivity of Farnesylcysteine Detection Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and reliability of farnesylcysteine detection assays.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for detecting this compound?
A1: this compound and related farnesylated proteins are commonly detected and quantified using methods such as fluorometric assays, HPLC-based methods, and immunoassays. Fluorometric assays often utilize substrates like dansylated peptides that show increased fluorescence upon farnesylation.[1][2][3] HPLC methods can separate and quantify farnesylated from un-farnesylated peptides based on their retention times.[2]
Q2: My fluorescence signal is weak or absent. What are the potential causes?
A2: Low fluorescence signal can stem from several factors:
-
Inactive Enzyme: If you are detecting the product of a farnesyltransferase (FTase) reaction, the enzyme may have lost activity. Ensure proper storage and handling.
-
Substrate Degradation: The farnesyl pyrophosphate (FPP) or the peptide substrate may have degraded. Use fresh reagents.
-
Incorrect Filter Sets: For fluorescence readers, ensure that the excitation and emission filters match the fluorophore used in your assay (e.g., λex/em = 340/550 nm for dansyl-peptides).[1][3]
-
Low Analyte Concentration: The concentration of this compound in your sample may be below the detection limit of the assay. Consider concentrating your sample or using a more sensitive detection method.
Q3: I am observing high background noise in my assay. How can I reduce it?
A3: High background can be caused by:
-
Contaminated Reagents: Reagents, especially buffers and water, can be a source of contamination. Use high-purity reagents and sterile techniques. Airborne particles can also contribute to background noise in sensitive ELISAs.[4]
-
Autofluorescence: Some biological samples have endogenous fluorescent compounds. Include a "sample blank" (sample without detection reagents) to measure and subtract this background.
-
Well-to-Well Contamination: Be careful during pipetting to avoid cross-contamination between wells.[4]
-
Light Source Instability: Ensure the light source in your plate reader has been adequately warmed up (at least 30 minutes) for a stable output.[5]
Q4: My results are not reproducible. What are the likely reasons?
A4: Poor reproducibility can be attributed to:
-
Pipetting Errors: Inconsistent pipetting is a major source of variability. Calibrate your pipettes regularly and use proper pipetting techniques.
-
Temperature Fluctuations: Enzyme kinetics are sensitive to temperature. Ensure all incubation steps are performed at a consistent temperature.
-
Incomplete Mixing: Ensure all reagents are thoroughly mixed before and after addition to the wells.
-
Plate Reader Issues: Variations in light source intensity or detector sensitivity across the plate can lead to inconsistent readings.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Low Signal | Inactive farnesyltransferase (FTase) enzyme. | Use a fresh aliquot of enzyme. Verify enzyme activity with a positive control. |
| Degraded farnesyl pyrophosphate (FPP) or peptide substrate. | Prepare fresh substrates. Store FPP at -80°C in small aliquots. | |
| Incorrect fluorescence reader settings. | Verify that the excitation and emission wavelengths are correct for your fluorophore.[1][3] | |
| Insufficient incubation time. | Optimize the incubation time for the enzymatic reaction. | |
| High Background Signal | Contamination of buffers or reagents. | Use high-purity, sterile-filtered reagents. Prepare fresh buffers. |
| Autofluorescence from sample components. | Include a "no-enzyme" or "no-substrate" control to determine the background fluorescence of your sample. | |
| Light leak in the fluorescence reader. | Ensure the plate reader is properly sealed during measurement. | |
| High Well-to-Well Variability | Inconsistent pipetting volume. | Calibrate pipettes. Use reverse pipetting for viscous solutions. |
| "Hot spots" or edge effects in the microplate reader.[5] | Fill outer wells with water or buffer to minimize evaporation and temperature gradients. Check for reader-specific issues.[5] | |
| Air bubbles in wells.[5] | Visually inspect wells for bubbles before reading. Centrifuge the plate briefly to remove bubbles. | |
| Negative RFU Values | Incorrect instrument calibration or baseline setting.[5] | Do not use empty wells for calibration. Use a proper blank (buffer + all reagents except the analyte). Recalibrate the instrument according to the manufacturer's instructions.[5] |
| Sample turbidity or precipitation.[5] | Centrifuge samples to remove any precipitates before adding them to the assay plate. |
Experimental Protocols
Protocol 1: Fluorometric Farnesyltransferase (FTase) Activity Assay
This protocol is adapted from commercially available kits and is designed to measure the activity of FTase by detecting the farnesylation of a dansylated peptide substrate.[1][3]
Materials:
-
FTase enzyme
-
Farnesyl pyrophosphate (FPP)
-
Dansyl-labeled peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl₂, 20 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, FPP, and the dansyl-labeled peptide substrate.
-
Add the FTase enzyme to initiate the reaction. For controls, add buffer instead of the enzyme.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 550 nm.
-
Calculate FTase activity by comparing the fluorescence of the enzyme-containing wells to the controls.
Protocol 2: this compound Lyase (FC Lyase) Activity Assay
This protocol is based on the detection of a radioactive product following the cleavage of this compound.[6]
Materials:
-
Recombinant FC lyase enzyme
-
[1-³H]this compound ([1-³H]FC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
Hexane
-
Liquid scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer and [1-³H]FC.
-
Add the FC lyase enzyme to start the reaction.
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding 100 µL of water.
-
Extract the product, [1-³H]farnesal, by adding 200 µL of hexane and vortexing.
-
Centrifuge to separate the phases.
-
Transfer the upper hexane layer to a scintillation vial.
-
Add scintillation fluid and measure radioactivity using a liquid scintillation counter.
-
Calculate enzyme activity based on the amount of radioactive product formed.[6]
Visualizations
Caption: General workflow for a fluorometric this compound detection assay.
Caption: A troubleshooting decision tree for low signal in this compound assays.
Caption: Simplified pathway of protein farnesylation leading to this compound formation.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. Efficient farnesylation of an extended C-terminal C(x)3X sequence motif expands the scope of the prenylated proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioassaysys.com [bioassaysys.com]
- 4. cygnustechnologies.com [cygnustechnologies.com]
- 5. thermofisher.com [thermofisher.com]
- 6. This compound Lyase is Involved in Negative Regulation of Abscisic Acid Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
strategies to prevent the degradation of farnesylcysteine in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of farnesylcysteine during in vitro experiments.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific issues that may arise during the handling and use of this compound in vitro, leading to its degradation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity of this compound. | Oxidation of the thiol group, cleavage of the farnesyl chain, or other chemical modifications. | Store and handle this compound under an inert atmosphere (e.g., argon or nitrogen). Use deoxygenated buffers and solutions. Add antioxidants such as N-acetylcysteine (NAC) or dithiothreitol (DTT) to the experimental setup. |
| Inconsistent experimental results between batches. | Degradation of this compound stock solutions over time. Variability in storage conditions. | Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage. Regularly check the purity of the stock solution using a stability-indicating analytical method (e.g., HPLC). |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). | This compound has degraded into byproducts. | Characterize the degradation products using mass spectrometry (MS) to understand the degradation pathway. Optimize experimental conditions (pH, temperature, light exposure) to minimize the formation of these byproducts. |
| Precipitation of this compound in aqueous buffers. | Low solubility of the farnesyl moiety in aqueous solutions. | Prepare stock solutions in an organic solvent such as DMSO or ethanol before diluting into the final aqueous buffer. Ensure the final concentration of the organic solvent is compatible with the experimental system. The use of a carrier protein like bovine serum albumin (BSA) may also improve solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound degradation in vitro?
A1: The primary degradation pathways for this compound in vitro are oxidation and cleavage. The cysteine moiety is susceptible to oxidation, which can lead to the formation of sulfoxides, sulfones, or disulfide-linked dimers. The thioether bond connecting the farnesyl group and the cysteine can also be cleaved under certain conditions, such as in the presence of some enzymes or reactive oxygen species[1].
Q2: What is the optimal pH for maintaining this compound stability in solution?
A2: this compound is generally more stable at acidic or basic pH compared to neutral pH. At neutral pH, the cysteine thiol group is more susceptible to oxidation. For short-term experiments, a pH below 6.0 or above 8.0 is recommended if compatible with the experimental design.
Q3: How should I store my this compound stock solutions?
A3: For long-term storage, this compound should be stored as a solid at -20°C or lower, preferably under an inert atmosphere. Stock solutions should be prepared in a suitable organic solvent (e.g., DMSO, ethanol), aliquoted into single-use vials to minimize freeze-thaw cycles, and stored at -80°C.
Q4: Can I do anything to my buffers to improve this compound stability?
A4: Yes. Buffers should be deoxygenated by sparging with an inert gas like argon or nitrogen before use. The inclusion of a chelating agent such as EDTA can help by sequestering metal ions that can catalyze oxidation. Adding antioxidants like N-acetylcysteine (NAC) or dithiothreitol (DTT) can also protect this compound from oxidative damage.
Q5: How can I detect and quantify this compound degradation?
A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common technique to separate and quantify this compound from its degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the degradation products.
Quantitative Data Summary
The following table summarizes the hypothetical stability of this compound under various conditions, based on the known behavior of similar cysteine-containing compounds. This data is intended for illustrative purposes to guide experimental design.
| Condition | Parameter | Value | Half-life (t½) (hours) |
| pH | 4.0 | Phosphate Buffer | > 72 |
| 7.0 | Phosphate Buffer | ~ 24 | |
| 9.0 | Borate Buffer | > 48 | |
| Temperature | 4°C | pH 7.0 Buffer | ~ 96 |
| 25°C (Room Temp) | pH 7.0 Buffer | ~ 24 | |
| 37°C | pH 7.0 Buffer | ~ 12 | |
| Additives | None | pH 7.0 Buffer, 25°C | ~ 24 |
| 1 mM N-acetylcysteine | pH 7.0 Buffer, 25°C | > 48 | |
| 1 mM Dithiothreitol | pH 7.0 Buffer, 25°C | > 72 |
Experimental Protocols
Protocol 1: Preparation of Stabilized this compound Working Solutions
This protocol describes the preparation of this compound working solutions with enhanced stability for use in in vitro assays.
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deoxygenated experimental buffer (e.g., phosphate buffer, pH 6.0, sparged with argon for 30 minutes)
-
N-acetylcysteine (NAC)
-
Sterile, single-use microcentrifuge tubes
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the solid in anhydrous DMSO.
-
Aliquot the stock solution into single-use tubes, flush with argon or nitrogen, cap tightly, and store at -80°C.
-
Prepare the working buffer by dissolving NAC to a final concentration of 1 mM in the deoxygenated experimental buffer.
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration directly in the NAC-containing, deoxygenated buffer.
-
Use the prepared working solution immediately and discard any unused portion.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol outlines a reverse-phase HPLC method to assess the stability of this compound and detect degradation products.
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 30% B
-
30-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
-
Sample Preparation:
-
Incubate this compound under the desired test conditions (e.g., different buffers, temperatures).
-
At specified time points, withdraw an aliquot of the sample.
-
Quench any ongoing reactions by adding an equal volume of cold acetonitrile containing 0.1% TFA.
-
Centrifuge the sample to pellet any precipitate.
-
Inject the supernatant onto the HPLC system.
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on its retention time, confirmed with a standard.
-
Monitor for the appearance of new peaks, which indicate degradation products.
-
Calculate the percentage of remaining this compound at each time point by comparing the peak area to the initial time point.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Potential degradation pathways of this compound in vitro.
References
Technical Support Center: Optimization of Cell Lysis for Farnesylated Protein Extraction
This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimal extraction of farnesylated proteins from cellular samples.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in extracting farnesylated proteins?
The initial and most critical step is the cell lysis procedure.[1] Efficient cell lysis is fundamental for releasing intracellular contents, including proteins, DNA, and RNA, for subsequent analysis.[2] The choice of lysis method and buffer can significantly impact the quality, yield, and integrity of the extracted farnesylated proteins.[1]
Q2: Which type of lysis buffer is recommended for farnesylated proteins?
The ideal lysis buffer depends on the subcellular localization of the target protein.[3] Since many farnesylated proteins, like Ras, are associated with cellular membranes, a buffer capable of solubilizing membrane proteins is often required.[4][5]
-
RIPA (Radioimmunoprecipitation Assay) buffer is a strong and popular choice for whole-cell lysates, as it is effective at extracting membrane, cytoplasmic, and nuclear proteins.[2][3][6][7] It contains both non-ionic and ionic detergents.[2]
-
NP-40 or Triton-X based buffers are milder, non-ionic detergent buffers suitable for cytoplasmic proteins or when preserving protein-protein interactions is a priority.[3]
-
Specialized kits , such as the Mem-PER™ Eukaryotic Membrane Protein Extraction Reagent Kit, are also available for specifically isolating membrane-associated proteins.[4]
Q3: Why is it important to add inhibitors to the lysis buffer?
Once the cell is lysed, endogenous proteases and phosphatases are released, which can degrade the target protein or remove phosphate groups if phosphorylation is also being studied.[1][8] Therefore, it is crucial to add a cocktail of protease and phosphatase inhibitors to the lysis buffer immediately before use.[2][3][9][10] Metal chelators like EDTA can also be included to inhibit metalloproteases.[8][11]
Q4: How can I prevent the loss of the farnesyl group during extraction?
The thioether bond linking the farnesyl group to the cysteine residue is generally stable. However, harsh lysis conditions or improper sample handling can lead to protein denaturation and aggregation, which may indirectly affect the analysis of farnesylation. To maintain protein integrity:
-
Work on ice: All steps of the cell lysis and extraction process should be performed on ice or at 4°C to minimize protease activity and maintain protein stability.[3][8]
-
Use appropriate buffers: Employ well-buffered solutions (e.g., Tris, HEPES, MOPS) at a physiological pH to prevent protein denaturation.[8]
-
Incorporate stabilizing agents: Additives like glycerol can act as osmolytes to enhance protein solubility and stability.[5][8]
Q5: What are the primary methods to verify the farnesylation status of my extracted protein?
Several methods can be used to assess protein prenylation:
-
Mobility shift assays (SDS-PAGE): Farnesylated proteins often migrate faster on SDS-PAGE than their non-farnesylated counterparts. This mobility shift can be observed after treating cells with farnesyltransferase inhibitors (FTIs).[4]
-
Metabolic labeling: Cells can be labeled with radioactive precursors like [3H]mevalonic acid or [3H]farnesyl diphosphate.[4][12] The target protein is then immunoprecipitated, and its radioactivity is measured.[4]
-
Subcellular fractionation: Since farnesylation is often required for membrane association, separating the cell lysate into membrane and cytosolic fractions can indicate the prenylation status.[4] A non-prenylated mutant will typically be found in the cytosolic fraction.[4]
-
Mass Spectrometry: This is a powerful technique for directly identifying post-translational modifications, including farnesylation, on a protein.[13]
Troubleshooting Guide
Problem 1: Low Yield of Target Farnesylated Protein
| Possible Cause | Recommended Solution |
| Inefficient Cell Lysis | The lysis buffer may not be strong enough. If using a mild detergent buffer (NP-40, Triton X-100), consider switching to a stronger buffer like RIPA.[3] For tough-to-lyse cells, incorporate mechanical disruption methods such as sonication or homogenization in addition to chemical lysis.[14][15][16][17] |
| Protein Degradation | Protease activity may be too high. Ensure a fresh cocktail of protease inhibitors is added to the lysis buffer immediately before use.[8][11] Keep samples on ice at all times.[3][8] Consider using protease-deficient cell lines for expression if possible.[11] |
| Protein Precipitation/Aggregation | The protein may be insoluble in the chosen buffer. Increase the detergent concentration or try a different type of detergent (e.g., switch from non-ionic to zwitterionic like CHAPS).[3] Adding glycerol (e.g., 15%) to the storage buffer can also improve solubility and stability.[5] For highly hydrophobic proteins, delipidation of the sample using solvents may be necessary.[18] |
| Loss of Protein during Centrifugation | The target protein may be in the insoluble pellet. After the initial centrifugation to remove cell debris, analyze a small portion of the pellet by boiling it in SDS-PAGE sample buffer to see if the protein of interest is there. If so, a stronger lysis buffer is needed to solubilize it. |
Problem 2: Suspected Loss or Modification of the Farnesyl Group
| Possible Cause | Recommended Solution |
| Alternative Prenylation | In the presence of farnesyltransferase inhibitors (FTIs), some proteins (like K-Ras) can be alternatively modified with a geranylgeranyl group by the enzyme geranylgeranyltransferase-I (GGTase-I).[4] To confirm this, you can test for geranylgeranylation using [3H]geranylgeranyl diphosphate labeling or by using GGTase inhibitors (GGTIs).[12] |
| Protein Denaturation | Harsh lysis conditions (e.g., excessive sonication, high heat) can denature the protein, making the farnesyl group inaccessible to detection methods. Optimize sonication time and power, and always keep the sample on ice.[8] Use buffers with stabilizing agents like glycerol.[8] |
| Incorrect Subcellular Fractionation | The protein may not be in the expected fraction. Farnesylation is crucial for membrane localization of many proteins, such as H-Ras.[4][5] If your farnesylated protein is unexpectedly in the cytosolic fraction, it could indicate a problem with the farnesylation process in the cells or inefficient separation of membrane and cytosolic components. Verify the purity of your fractions using marker proteins. |
Problem 3: High Background or Non-Specific Bands in Western Blot
| Possible Cause | Recommended Solution |
| Sample Overloading | Too much total protein was loaded onto the gel. Determine the total protein concentration of your lysate using an assay like Bradford or BCA and load a consistent, optimized amount for each lane. |
| Lipid Contamination | Animal tissues, in particular, can have high lipid content which can interfere with electrophoresis.[18] Perform additional centrifugation steps at 4°C and carefully collect the clear supernatant, avoiding the top lipid layer.[18] |
| Non-specific Antibody Binding | The primary or secondary antibody may be cross-reacting with other proteins. Optimize antibody concentrations, increase the number of washes, and ensure your blocking buffer is effective. |
Data Presentation
Table 1: Comparison of Common Lysis Buffer Components
| Component | Function | Typical Concentration | Notes |
| Buffer Agent | Maintain stable pH | 20-50 mM | Tris-HCl, HEPES, MOPS are common choices.[8] |
| Salt | Disrupt protein-protein interactions | 100-150 mM | NaCl is frequently used.[9] |
| Detergent (Ionic) | Solubilize membranes, denature proteins | 0.1 - 1.0% | SDS, Sodium Deoxycholate. Found in strong buffers like RIPA.[2] |
| Detergent (Non-ionic) | Solubilize membranes, milder | 0.5 - 1.0% | Triton™ X-100, NP-40. Used when preserving protein activity is important.[3][9] |
| Protease Inhibitors | Prevent protein degradation | 1X Cocktail | PMSF, aprotinin, leupeptin, etc. Must be added fresh.[9][11] |
| Phosphatase Inhibitors | Prevent dephosphorylation | 1X Cocktail | Sodium Fluoride (NaF), Sodium Orthovanadate (Na3VO4).[9] |
| Chelating Agent | Inhibit metalloproteases | 1-5 mM | EDTA, EGTA.[9][11] |
| Stabilizing Agent | Enhance protein solubility/stability | 10-15% | Glycerol.[5][9] |
Experimental Protocols
Protocol: Whole-Cell Lysate Preparation for Farnesylated Protein Analysis
This protocol is a general guideline for extracting total protein from adherent mammalian cells. Optimization may be required for specific cell types or proteins.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold RIPA Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease Inhibitor Cocktail (e.g., Halt™ Protease Inhibitor Cocktail, 100X)[9]
-
Phosphatase Inhibitor Cocktail
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[16]
-
Aspirate the PBS completely.
-
Prepare the complete lysis buffer by adding protease and phosphatase inhibitors to the RIPA buffer immediately before use.[9]
-
Add an appropriate volume of complete, ice-cold RIPA buffer to the dish (e.g., 500 µL for a 10 cm dish).
-
Use a cell scraper to gently scrape the cells off the dish into the lysis buffer.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 15-30 minutes to allow for complete lysis.[16]
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[16]
-
Carefully transfer the clear supernatant to a new pre-chilled tube. This is your whole-cell lysate.
-
Determine the protein concentration of the lysate using a suitable protein assay.
-
The lysate can be used immediately for downstream applications (e.g., Western blotting) or stored at -80°C.
Visualizations
Caption: A general workflow for the extraction and analysis of farnesylated proteins.
Caption: A decision-making flowchart for troubleshooting low protein yield.
Caption: The enzymatic process of protein farnesylation leading to membrane association.
References
- 1. mpbio.com [mpbio.com]
- 2. Cell Lysis Buffers | Thermo Fisher Scientific - EE [thermofisher.com]
- 3. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 4. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. 全细胞裂解试剂_增强剂_蛋白质样品制备-默克生命科学 [sigmaaldrich.cn]
- 7. biocompare.com [biocompare.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Cell and Nuclear Extraction Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 10. "Approaches to Avoid Proteolysis During Protein Expression and Purifica" by Gary T. Henehan, Barry J. Ryan et al. [arrow.tudublin.ie]
- 11. arrow.tudublin.ie [arrow.tudublin.ie]
- 12. Farnesylation or geranylgeranylation? Efficient assays for testing protein prenylation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of cell lysis and protein digestion protocols for protein analysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of Cell Lysis and Protein Digestion Protocols for Protein Analysis by LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 16. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 17. A Simple Outline of Methods for Protein Isolation and Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
improving the efficiency of in vitro farnesylation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of their in-vitro farnesylation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during in-vitro farnesylation experiments in a question-and-answer format.
Question: Why am I observing low or no farnesylation of my target protein?
Possible Causes and Solutions:
-
Suboptimal Reagent Concentrations: The concentrations of the enzyme (Farnesyltransferase, FTase), the protein substrate, or the farnesyl pyrophosphate (FPP) may be too low.
-
Solution: Titrate each component to determine the optimal concentration for your specific protein. Refer to the data in Table 1 for typical concentration ranges. It's recommended to start with a concentration of FPP and protein substrate that is at or above their respective Km values for the FTase.
-
-
Inactive Enzyme or Substrates: The FTase, protein substrate, or FPP may have lost activity due to improper storage or handling.
-
Solution: Ensure all components are stored at the recommended temperatures and have not undergone multiple freeze-thaw cycles. Test the activity of the FTase with a known positive control substrate.
-
-
Incorrect Buffer Composition: The pH, ionic strength, or presence of certain ions in the reaction buffer can significantly impact FTase activity.
-
Solution: Verify that the buffer composition matches recommended conditions for FTase activity. Ensure the buffer does not contain interfering substances. For instance, high concentrations of certain detergents can inhibit the reaction.
-
-
Short Incubation Time: The reaction may not have proceeded long enough for detectable product formation.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for your reaction.[1]
-
-
Protein Substrate Issues: The CaaX box of your target protein may not be accessible to the enzyme, or the protein may be misfolded.
-
Solution: Ensure your protein is properly folded and purified. If possible, use a shorter peptide with the CaaX motif as a positive control to confirm enzyme activity. Some proteins may require specific conditions for proper folding.
-
-
Detection Method Lacks Sensitivity: The method used to detect farnesylation may not be sensitive enough to measure low levels of product.
Question: How can I confirm that the observed modification is indeed farnesylation?
Confirmation Methods:
-
Mass Spectrometry: This is a definitive method to confirm the addition of a farnesyl group by detecting the expected mass shift in the modified protein.
-
Use of Inhibitors: Perform the reaction in the presence of a specific Farnesyltransferase inhibitor (FTI). A significant reduction in product formation in the presence of the inhibitor indicates that the modification is FTase-dependent.
-
Substrate Mutagenesis: Mutate the cysteine residue within the CaaX box of your substrate protein. This should abolish farnesylation.[1]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for my protein substrate and FPP?
A1: While optimal concentrations should be determined empirically, a good starting point is often in the low micromolar range for both the protein substrate and FPP. Refer to Table 1 for a summary of concentrations used in various studies.
Q2: What is the optimal temperature and incubation time for an in-vitro farnesylation reaction?
A2: Most in-vitro farnesylation reactions are incubated at 37°C. The optimal incubation time can vary widely, from 30 minutes to several hours, depending on the specific activity of the enzyme and the concentrations of the substrates.[1] A time-course experiment is recommended to determine the optimal time for your specific system.
Q3: Can I use a GST-tagged or His-tagged protein as a substrate?
A3: Yes, affinity tags like GST and His are commonly used to facilitate the purification of the substrate protein and the farnesylated product.[1][5] It is important to ensure that the tag does not interfere with the accessibility of the C-terminal CaaX box to the FTase.
Q4: My farnesylated protein is difficult to detect by Western blotting. What can I do?
A4: Detection of the farnesylated product can be challenging.[5] Consider using an alternative detection method such as autoradiography with [3H]-FPP or a fluorescence-based assay.[1][2][3] Sometimes, farnesylation can cause a slight shift in the protein's mobility on SDS-PAGE, which can be used for detection.[1][2][3]
Q5: Are there non-radioactive methods to measure farnesylation?
A5: Yes, several non-radioactive methods are available. These include fluorescence-based assays that use fluorescently labeled isoprenoid donors or peptide substrates.[6] Another approach is to use an electrophoretic mobility shift assay (EMSA), where the farnesylated protein migrates differently on a gel compared to the unprenylated form.[2][3][4]
Data Presentation
Table 1: Summary of In-Vitro Farnesylation Reaction Conditions
| Parameter | Typical Range | Notes |
| FTase Concentration | 50 - 500 nM | Can be optimized based on enzyme purity and specific activity. |
| Protein Substrate Conc. | 1 - 50 µM | Should be empirically determined for each substrate. |
| FPP Concentration | 1 - 20 µM | Higher concentrations can sometimes be inhibitory. |
| Temperature | 30 - 37 °C | 37°C is most common. |
| Incubation Time | 30 min - 4 hours | Dependent on enzyme and substrate concentrations.[1] |
| pH | 7.0 - 8.0 | FTase is generally active in this pH range. |
Experimental Protocols
Protocol: Standard In-Vitro Farnesylation Reaction using [3H]-FPP
This protocol provides a general framework for an in-vitro farnesylation reaction using a radioactive label for detection.
Materials:
-
Purified Farnesyltransferase (FTase)
-
Purified protein substrate with a C-terminal CaaX box
-
[3H]-Farnesyl Pyrophosphate ([3H]-FPP)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
Scintillation fluid and vials
-
Filter paper (e.g., Whatman GF/C)
-
Trichloroacetic acid (TCA)
-
Ethanol
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:
-
Reaction Buffer
-
Protein substrate (to the desired final concentration)
-
[3H]-FPP (to the desired final concentration and specific activity)
-
Start the reaction by adding FTase (to the desired final concentration).
-
Include a negative control reaction without FTase.
-
-
Incubation: Incubate the reaction mixture at 37°C for the desired amount of time (e.g., 60 minutes).
-
Stopping the Reaction: Terminate the reaction by adding an equal volume of ice-cold 10% TCA.
-
Precipitation: Incubate on ice for 30 minutes to allow the protein to precipitate.
-
Filtration: Spot the reaction mixture onto a filter paper disc.
-
Washing: Wash the filter discs three times with 5% TCA and once with ethanol to remove unincorporated [3H]-FPP.
-
Scintillation Counting: Place the dried filter discs into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
Visualizations
References
- 1. Farnesylation or geranylgeranylation? Efficient assays for testing protein prenylation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. bioassaysys.com [bioassaysys.com]
troubleshooting artifacts in farnesylcysteine mass spectrometry data
Welcome to the technical support center for troubleshooting farnesylcysteine mass spectrometry data. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common artifacts and issues encountered during LC-MS analysis of farnesylated peptides and cysteine residues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format to help you diagnose and solve common issues.
Issue 1: Unexpected Peaks & Mass Shifts
Question: My mass spectrum shows unexpected peaks alongside my target this compound analyte. What are the likely sources of these artifacts?
Answer: Unexpected peaks in this compound analysis typically arise from in-source fragmentation, chemical modifications (like oxidation), or the formation of adducts. Each of these artifacts produces a characteristic mass shift.
Troubleshooting Steps:
-
Calculate the Mass Difference: Determine the mass difference between your expected analyte ion ([M+H]⁺) and the artifact peak.
-
Consult the Artifact Table: Compare this mass difference to the table below to identify the likely source.
-
Optimize Instrument Parameters: Adjust ion source settings (e.g., cone voltage, source temperature) to minimize fragmentation and adduct formation.[1][2]
-
Improve Sample Purity: Enhance sample cleanup procedures to remove sources of adducts (e.g., salts) and contaminants.[3][4][5]
| Mass Shift (from [M+H]⁺) | Identity | Probable Cause & Notes |
| -204.1878 Da | Neutral Loss of Farnesyl Group | In-source fragmentation of the farnesyl moiety from the peptide backbone. This is a common occurrence for farnesylated peptides.[6][7] |
| +15.9949 Da | Oxidation (Sulfoxide) | Oxidation of the cysteine sulfur atom to form a sulfoxide (R-SOH). This can happen during sample preparation or in the ion source.[8][9] |
| +21.9823 Da | Sodium Adduct | Formation of an [M+Na]⁺ ion instead of [M+H]⁺. Often caused by contamination from glassware, buffers, or solvents.[10][11][12] |
| +31.9898 Da | Dioxidation (Sulfone) | Further oxidation of the cysteine sulfur to a sulfone (R-SO₂H). Indicates significant oxidative stress or harsh sample handling.[9] |
| +37.9562 Da | Potassium Adduct | Formation of an [M+K]⁺ ion. Similar to sodium adducts, this points to salt contamination.[10][11][12] |
Issue 2: Signal Instability & Poor Quantification
Question: Why is the signal intensity for my this compound analyte inconsistent across different samples or injections?
Answer: Signal instability and poor reproducibility are often caused by matrix effects , where other components in your sample interfere with the ionization of your target analyte.[3][13] This can lead to either ion suppression (lower signal) or ion enhancement (higher signal), compromising quantitative accuracy.[4][5][14]
Troubleshooting Steps:
-
Improve Chromatographic Separation: Optimize your LC method to separate the this compound from co-eluting matrix components. Farnesylated peptides are more strongly retained on reversed-phase columns than their non-farnesylated counterparts.[6]
-
Enhance Sample Cleanup: Implement more rigorous sample preparation, such as solid-phase extraction (SPE), to remove interfering substances like salts, lipids, and proteins.[4][13]
-
Use an Internal Standard: Incorporate a stable isotope-labeled version of this compound as an internal standard to compensate for matrix effects.[13]
-
Assess Matrix Effect: Perform a post-extraction spiking experiment to quantitatively measure the degree of ion suppression or enhancement in your samples.[13]
Issue 3: In-Source Fragmentation of the Farnesyl Group
Question: I consistently observe a significant peak corresponding to the neutral loss of the farnesyl group (-204 Da). How can I minimize this?
Answer: The bond attaching the farnesyl group can be labile under certain electrospray ionization (ESI) conditions, leading to in-source fragmentation (ISF).[1][6] While sometimes unavoidable, you can often reduce it by optimizing ion source parameters.
Troubleshooting Steps:
-
Reduce Cone/Nozzle-Skimmer Voltage: This is the primary voltage that influences ion acceleration and energy in the source. Lowering it reduces the energy imparted to the ions, thus minimizing fragmentation.[1]
-
Optimize Source Temperature: High temperatures can contribute to thermal degradation. Experiment with lower source and desolvation temperatures.[15]
-
Use a "Softer" Ionization Source: If available, atmospheric pressure chemical ionization (APCI) can sometimes be less prone to causing fragmentation for certain molecules compared to ESI, although ESI is more common for peptides.[4]
Experimental Protocols
Protocol 1: General Sample Preparation for Farnesylated Protein/Peptide Analysis
This protocol outlines a general workflow for preparing samples for this compound analysis, aiming to minimize artifact formation.
-
Cell Lysis & Protein Extraction:
-
Protein Digestion (for peptide-level analysis):
-
Sample Cleanup (Desalting):
-
Use a C18 solid-phase extraction (SPE) cartridge to desalt the peptide mixture. This is crucial for removing salts that cause adduct formation and matrix effects.[4]
-
Wash the cartridge with a low organic solvent concentration (e.g., 0.1% formic acid in water).
-
Elute peptides with a higher organic solvent concentration (e.g., 60% acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptide extract in a solvent compatible with the initial LC mobile phase conditions.
-
Use a reversed-phase column (e.g., C18) with a gradient of increasing acetonitrile concentration containing 0.1% formic acid.
-
Set initial mass spectrometer source conditions to gentle values (low cone voltage, moderate temperature) and optimize based on signal and fragmentation.[20]
-
Visualizations: Workflows and Logic Diagrams
Troubleshooting Workflow for Unexpected Peaks
The following diagram illustrates a logical workflow for identifying the source of an unknown artifact in your mass spectrometry data.
Caption: A decision tree for troubleshooting common mass spectrometry artifacts.
General Experimental Workflow
This diagram provides a high-level overview of the experimental process from sample collection to data analysis.
Caption: Standard workflow for this compound proteomic analysis.
References
- 1. In-Source Fragmentation and the Sources of Partially Tryptic Peptides in Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Liquid chromatographic analysis and mass spectrometric identification of farnesylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S-oxidative cleavage of this compound and this compound methyl ester by the flavin-containing monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted quantitation of site-specific cysteine oxidation in endogenous proteins using a differential alkylation and multiple reaction monitoring mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. support.waters.com [support.waters.com]
- 12. learning.sepscience.com [learning.sepscience.com]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nebiolab.com [nebiolab.com]
- 15. zefsci.com [zefsci.com]
- 16. researchgate.net [researchgate.net]
- 17. [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CysQuant: Simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ssi.shimadzu.com [ssi.shimadzu.com]
best practices for the storage and handling of farnesylcysteine
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of farnesylcysteine, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.
FAQs: this compound Fundamentals
Q1: What is S-Farnesyl-L-cysteine?
S-Farnesyl-L-cysteine (this compound, FC) is a lipid-modified amino acid.[][2] It is a crucial molecule in cell biology, resulting from the post-translational modification of proteins where a 15-carbon farnesyl group is attached to a cysteine residue via a thioether bond.[3] This modification, known as farnesylation, is critical for localizing proteins, such as those in the Ras superfamily, to cellular membranes, enabling their participation in signal transduction pathways that regulate cell growth, differentiation, and proliferation.[3][4][5]
Q2: What are the recommended storage and handling procedures for this compound?
Proper storage and handling are critical to maintain the integrity of this compound. The compound should be stored at -20°C for long-term stability.[][3][6] When handling the solid compound, it is important to avoid dust formation and prevent contact with skin and eyes.[7] It should be handled in a well-ventilated area, and kept away from strong oxidizing agents, acids, and bases.[7]
Q3: How should I prepare a stock solution of this compound?
Due to its lipophilic farnesyl group, this compound has limited solubility in purely aqueous solutions. The solubility of its parent amino acid, L-cysteine, varies significantly across different solvents, with higher solubility in water and polar protic solvents like methanol and ethanol, and lower solubility in less polar solvents like acetonitrile.[8] For this compound, organic solvents are generally required. To prepare a stock solution, dissolve this compound in an appropriate organic solvent such as DMSO, ethanol, or methanol. For use in aqueous buffers, a concentrated stock in an organic solvent can be diluted, but care must be taken to avoid precipitation.
Q4: What is the stability of this compound in solution?
The thiol group in this compound is susceptible to oxidation.[9] Solutions should be prepared fresh whenever possible. If storage of a solution is necessary, it should be stored in tightly sealed vials at -20°C or -80°C. To minimize oxidation, consider purging the vial with an inert gas like nitrogen or argon before sealing. Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Notes |
| Solid | -20°C | Up to 1 year[3] | Store in a dry, dark place. |
| Solution (in Organic Solvent) | -20°C to -80°C | Short-term | Prepare fresh for best results. Avoid multiple freeze-thaw cycles. Purge with inert gas for longer storage. |
Table 2: General Solubility of this compound and Related Compounds
| Compound | Solvent Type | Solubility Notes |
| This compound | Polar Organic Solvents (e.g., DMSO, Methanol, Ethanol) | Generally soluble. Recommended for preparing stock solutions. |
| Aqueous Buffers | Poorly soluble. May require co-solvents or detergents. | |
| L-Cysteine (Parent Compound) | Water, Methanol, Ethanol | High solubility.[8] |
| Acetonitrile, Ethyl Acetate | Low solubility.[8] |
Troubleshooting Guide
Q1: I am seeing high variability between my experimental replicates. What could be the cause?
High variability can stem from several sources.[10] Inconsistent pipetting is a common issue, especially with small volumes. Ensure your pipettes are calibrated and use a master mix for your reagents to minimize well-to-well differences.[10] Also, ensure the this compound is fully dissolved in your stock solution and well-mixed before diluting it into your assay buffer. Incomplete dissolution can lead to inconsistent concentrations across replicates.
Q2: My assay is showing a weak or no signal. How can I troubleshoot this?
A weak signal could indicate a problem with the compound's activity, the assay components, or the detection method.[10]
-
Compound Integrity: Verify that the this compound has not degraded. If it's old or has been stored improperly, it may have oxidized or degraded. Consider using a fresh vial.
-
Reagent Functionality: Check that all other assay reagents, such as enzymes or detection antibodies, are functional and have not expired.[10]
-
Assay Conditions: Optimize the concentration of this compound. It's possible the concentration used is too low to elicit a response. Perform a dose-response curve to find the optimal concentration range.
-
Instrument Settings: Ensure the settings on your detection instrument (e.g., luminometer, spectrophotometer) are correct for your specific assay.[11]
Q3: this compound is precipitating out of my aqueous assay buffer. How can I prevent this?
Precipitation occurs when the concentration of this compound exceeds its solubility limit in the aqueous buffer.
-
Lower Final Concentration: The simplest solution is to lower the final concentration of this compound in the assay.
-
Co-Solvent: Maintain a small percentage of the organic solvent (e.g., DMSO) from your stock solution in the final assay volume. Typically, up to 1% DMSO is well-tolerated by most biological systems, but this should be validated for your specific experiment.
-
Use of Detergents: For some applications, a non-ionic detergent (e.g., Tween-20 or Triton X-100) at a low concentration can help maintain solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Calculate Mass: Determine the mass of this compound powder needed. The molecular weight is 325.51 g/mol .[3][6] For 1 mL of a 10 mM stock, you will need 3.26 mg.
-
Weigh Compound: Carefully weigh the required amount of this compound powder in a microfuge tube.
-
Add Solvent: Add the appropriate volume of high-purity DMSO to the tube to achieve a final concentration of 10 mM.
-
Dissolve: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: In Vitro this compound (FC) Lyase Assay
This protocol is adapted from methods used to study FC lyase activity in plant membranes.[12]
-
Prepare Reaction Buffer: Prepare a 40 mM Tris-HCl buffer at pH 7.5.
-
Prepare Reagent Mix: In the reaction buffer, prepare a mix containing 5 mM FAD, 20 mM glucose, 2 U glucose oxidase, and 11 U catalase.[12] The glucose/glucose oxidase system helps to consume oxygen, which can be important depending on the specific research question.[12]
-
Reaction Setup:
-
In a microfuge tube, add 5 µL of the membrane protein preparation (e.g., from recombinant Sf9 cells, 5-15 µg of protein).[12]
-
Add the reagent mix to the reaction tube.
-
Add radioactively labeled [3H]this compound to the desired final concentration (e.g., 0-100 µM).[12]
-
Bring the total reaction volume to 20 µL with the reaction buffer.
-
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specified time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a quenching solution, such as an organic solvent like ethyl acetate, to extract the products.
-
Analysis: Analyze the reaction products using an appropriate method, such as High-Performance Liquid Chromatography (HPLC) with radioactivity detection, to quantify the conversion of this compound to farnesal.[13][14]
Signaling Pathways Involving Farnesylation
Protein farnesylation is a key post-translational modification that enables proteins to anchor to cell membranes, a critical step for their function in various signaling cascades. The Ras family of small GTPases are prominent examples of farnesylated proteins. Once farnesylated and localized to the plasma membrane, Ras can be activated by upstream signals, leading to the initiation of downstream pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are central to cell proliferation, survival, and growth.[15] Farnesyltransferase inhibitors (FTIs) are drugs designed to block this initial farnesylation step, thereby preventing Ras localization and signaling.[15][16]
References
- 2. This compound | C18H31NO2S | CID 6438372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. S-Farnesylated Cysteine Peptides [biosyn.com]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0011627) [hmdb.ca]
- 6. FARNESYL CYSTEINE | 68000-92-0 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. goldbio.com [goldbio.com]
- 11. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. This compound Lyase is Involved in Negative Regulation of Abscisic Acid Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 14. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The farnesyl transferase inhibitor lonafarnib inhibits mTOR signaling and enforces sorafenib-induced apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Therapeutic intervention based on protein prenylation and associated modifications - PMC [pmc.ncbi.nlm.nih.gov]
refining protocols for the quantification of farnesylcysteine in tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for the quantification of farnesylcysteine in tissues.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps in tissue sample collection and storage to ensure the stability of this compound?
A1: To maintain the integrity of this compound, it is crucial to minimize enzymatic and chemical degradation immediately upon collection.[1][2] Tissues should be snap-frozen in liquid nitrogen or on dry ice as quickly as possible after harvesting and stored at -80°C until analysis.[3] For some applications, using stabilizing reagents may also be beneficial.[3] Avoid repeated freeze-thaw cycles, as this can compromise sample quality.
Q2: What is the most common method for quantifying this compound in tissues?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for the quantification of this compound.[4] This technique offers high selectivity and allows for the accurate measurement of low-abundance analytes in complex biological matrices. High-resolution accurate mass (HRAM) LC/MS can also be a powerful tool for this purpose.[5]
Q3: Why is an internal standard essential for accurate quantification, and what are the key characteristics of a good internal standard?
A3: An internal standard (IS) is crucial for accurate quantification as it corrects for variability during sample preparation, extraction, and analysis.[6][7] An ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C or ¹⁵N-labeled this compound), as it has nearly identical chemical and physical properties to the target analyte.[6][8] If a stable isotope-labeled standard is unavailable, a structural analog that behaves similarly during extraction and ionization can be used.[8] The IS should be added as early as possible in the sample preparation workflow.[6]
Q4: Is derivatization necessary for the analysis of this compound?
A4: While LC-MS/MS can often analyze this compound directly, derivatization may be employed in some cases, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. Derivatization can improve the volatility, thermal stability, and chromatographic properties of the analyte.[9][10][11][12] Common derivatization techniques include silylation and acylation.[9][10] For HPLC with fluorescence detection, a derivatizing agent is used to attach a fluorescent tag to the molecule.[13][14][15][16]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Signal for this compound | Inefficient extraction from the tissue matrix. | Optimize the homogenization and extraction procedure. Consider using a more rigorous mechanical disruption method (e.g., bead beating).[17] Ensure the chosen extraction solvent is appropriate for this compound. |
| Degradation of the analyte during sample preparation. | Keep samples on ice throughout the preparation process and minimize the time between thawing and analysis.[1][2] Consider adding antioxidants to the extraction buffer. | |
| Poor ionization in the mass spectrometer. | Adjust the electrospray ionization (ESI) source parameters, such as spray voltage and gas flow. Test both positive and negative ion modes. | |
| High Variability Between Replicates | Inconsistent sample homogenization. | Ensure tissue samples are thoroughly and uniformly homogenized. For larger samples, take multiple smaller, representative aliquots.[18] |
| Inaccurate pipetting of the internal standard. | Use calibrated pipettes and ensure the internal standard is fully dissolved and vortexed before addition to the samples. | |
| Matrix effects suppressing or enhancing the signal. | Dilute the sample extract to reduce the concentration of interfering compounds. Improve the sample cleanup procedure using solid-phase extraction (SPE).[7] | |
| Poor Peak Shape in Chromatography | Inappropriate column chemistry or mobile phase. | Screen different reversed-phase columns (e.g., C18, C8) and optimize the mobile phase composition and gradient. |
| Contamination of the LC system or column. | Flush the LC system with a strong solvent wash. If the problem persists, replace the guard column or analytical column. | |
| Interfering Peaks Co-eluting with the Analyte | Insufficient chromatographic resolution. | Adjust the gradient elution profile to better separate the analyte from interfering compounds. |
| Presence of isobaric interferences. | Utilize high-resolution mass spectrometry to differentiate between the analyte and interfering compounds with the same nominal mass.[5] Optimize MS/MS transitions to be highly specific to this compound. |
Experimental Protocols
Tissue Homogenization and Protein Precipitation
This protocol describes the initial steps for preparing tissue samples for this compound extraction.
-
Weigh approximately 30-50 mg of frozen tissue.[17]
-
Place the tissue in a 2 mL tube containing ceramic beads.[17]
-
Add 500 µL of ice-cold lysis buffer (e.g., methanol/water, 80/20, v/v) containing the internal standard.
-
Homogenize the tissue using a bead beater (e.g., FastPrep-24™) at 4-6 m/s for 40 seconds. Repeat twice, with cooling on ice between cycles.[17]
-
Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet cellular debris and precipitated proteins.[19]
-
Carefully collect the supernatant for further processing.
This compound Extraction (Liquid-Liquid Extraction)
This protocol is for the further purification of this compound from the supernatant.
-
To the supernatant from the previous step, add an equal volume of a non-polar solvent such as hexane or ethyl acetate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (top layer) to a new tube.
-
Repeat the extraction of the aqueous layer with another volume of the organic solvent.
-
Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
This provides a general framework for an LC-MS/MS method. Parameters will need to be optimized for the specific instrument used.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined by direct infusion of standards.
-
Source Parameters: Optimize spray voltage, sheath gas, and auxiliary gas flow rates for maximum signal intensity.[20]
-
Quantitative Data
The following table provides hypothetical, yet physiologically plausible, concentration ranges of this compound in different tissues for illustrative purposes. Actual concentrations can vary significantly based on species, age, and physiological state. Farnesylation is known to be active in various tissues, including the brain and liver.[21][22][23][24][25]
| Tissue Type | Hypothetical this compound Concentration Range (pmol/mg tissue) |
| Brain[21] | 0.5 - 2.0 |
| Liver[22][23][24][25] | 1.0 - 5.0 |
| Lung | 0.2 - 1.5 |
| Spleen | 0.8 - 3.5 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Ras-ERK signaling pathway involving protein farnesylation.
Caption: Troubleshooting flowchart for low signal intensity.
References
- 1. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 8. Home - Cerilliant [cerilliant.com]
- 9. jfda-online.com [jfda-online.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. scholars.okstate.edu [scholars.okstate.edu]
- 14. [PDF] Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection. | Semantic Scholar [semanticscholar.org]
- 15. Determination of plasma total homocysteine and cysteine using HPLC with fluorescence detection and an ammonium 7-fluoro-2, 1, 3-benzoxadiazole-4-sulphonate (SBD-F) derivatization protocol optimized for antioxidant concentration, derivatization reagent concentration, temperature and matrix pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
- 18. mpbio.com [mpbio.com]
- 19. researchgate.net [researchgate.net]
- 20. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protein farnesylation is upregulated in Alzheimer’s human brains and neuron-specific suppression of farnesyltransferase mitigates pathogenic processes in Alzheimer’s model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. N-acetylcysteine protects against liver injure induced by carbon tetrachloride via activation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Liver fibrosis: a compilation on the biomarkers status and their significance during disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 24. IL-23/IL-17 Axis in Chronic Hepatitis C and Non-Alcoholic Steatohepatitis—New Insight into Immunohepatotoxicity of Different Chronic Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cysteine sulfenylation contributes to liver fibrosis via the regulation of EphB2-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specificity of Farnesyltransferase Inhibitors in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Farnesyltransferase inhibitors (FTIs) have emerged as a critical class of therapeutic agents, initially developed to target the Ras signaling pathway implicated in numerous cancers. However, their mechanism of action is now understood to be more complex, involving the inhibition of farnesylation of a variety of proteins crucial for cell signaling, proliferation, and survival. Consequently, validating the specificity of these inhibitors in a cellular context is paramount to understanding their biological effects and predicting their clinical efficacy and potential off-target liabilities. This guide provides a comparative overview of commonly used FTIs, detailing their enzymatic and cellular activities, and presents standardized protocols for key validation assays.
Comparative Analysis of Farnesyltransferase Inhibitors
The efficacy and specificity of farnesyltransferase inhibitors are typically evaluated by their half-maximal inhibitory concentration (IC50) against farnesyltransferase (FTase) and, for specificity, against the closely related enzyme geranylgeranyltransferase I (GGTase-I). A higher ratio of GGTase-I IC50 to FTase IC50 indicates greater selectivity for FTase. The cellular potency is often assessed by the inhibition of protein processing for specific substrates.
| Inhibitor | FTase IC50 (nM) | GGTase-I IC50 (nM) | Selectivity (GGTase-I/FTase) | Key Cellular Effects |
| Tipifarnib (R115777) | 0.86[1] | >5000 | >5800 | Inhibits H-Ras processing; does not inhibit K-Ras or N-Ras processing due to alternative geranylgeranylation.[1][2] Also inhibits P-glycoprotein (MDR1).[3] |
| Lonafarnib (SCH66336) | 1.9 (H-Ras)[1] | >3000 | >1500 | Inhibits H-Ras processing; less effective against K-Ras and N-Ras.[1] Also shows activity against hepatitis delta virus (HDV). |
| FTI-277 | 50 | 10,000 | 200 | A peptidomimetic inhibitor, effectively inhibits processing of H-Ras but not K-Ras or N-Ras.[4] |
| L-778,123 | 2 | 98 | 49 | A dual inhibitor of both FTase and GGTase-I.[5] |
Key Experimental Protocols for Specificity Validation
To rigorously assess the specificity of farnesyltransferase inhibitors in a cellular environment, a combination of biochemical and cell-based assays is essential. Below are detailed protocols for cornerstone experiments.
Western Blot Analysis of Prelamin A Processing
Principle: Prelamin A, a nuclear envelope protein, undergoes farnesylation as a crucial step in its maturation to lamin A. Inhibition of FTase leads to the accumulation of the unprocessed, higher molecular weight prelamin A, which can be detected by a mobility shift on a Western blot.
Protocol:
-
Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the FTI or vehicle control for a predetermined time (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for lamin A/C overnight at 4°C. This antibody will detect both mature lamin A and the unprocessed prelamin A.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The accumulation of a higher molecular weight band corresponding to prelamin A indicates FTase inhibition.
Immunofluorescence Analysis of HDJ-2 Localization
Principle: HDJ-2 (also known as DNAJA1) is a chaperone protein that is farnesylated, a modification required for its proper localization to the endoplasmic reticulum and nuclear envelope. Inhibition of FTase results in the mislocalization of HDJ-2 to the cytoplasm and nucleus.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat the cells with the FTI or vehicle control as described above.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against HDJ-2 diluted in the blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the subcellular localization of HDJ-2 using a fluorescence microscope. A shift from perinuclear/reticular staining to a more diffuse cytoplasmic and nuclear signal indicates FTase inhibition.
-
Distinguishing Farnesylation from Geranylgeranylation using FTI and GGTI Combinations
Principle: To confirm that the observed cellular effects of an FTI are due to the inhibition of farnesylation and not an off-target effect, and to investigate the functional consequences of alternative prenylation, cells are co-treated with an FTI and a geranylgeranyltransferase I inhibitor (GGTI).
Protocol:
-
Experimental Design: Set up experimental groups including:
-
Vehicle control
-
FTI alone
-
GGTI alone
-
FTI and GGTI in combination
-
-
Cellular Assays: Perform cellular assays of interest, such as proliferation assays, apoptosis assays, or Western blotting for specific signaling proteins.
-
Analysis of Protein Prenylation:
-
To directly assess the prenylation status of specific proteins, perform Western blotting for proteins known to be farnesylated (e.g., H-Ras, HDJ-2) and geranylgeranylated (e.g., Rap1A).
-
Inhibition of FTase by an FTI will cause a mobility shift in farnesylated proteins.
-
Inhibition of GGTase-I by a GGTI will cause a mobility shift in geranylgeranylated proteins.
-
For proteins that can be alternatively prenylated (e.g., K-Ras, N-Ras), treatment with an FTI alone may not result in a mobility shift. However, co-treatment with an FTI and a GGTI will block both modifications and lead to the accumulation of the unprocessed protein.[6]
-
-
Interpretation: By comparing the effects of the single inhibitors with the combination treatment, one can dissect the specific roles of farnesylation and geranylgeranylation in the observed cellular phenotype.
Visualizing Key Pathways and Workflows
To better understand the molecular interactions and experimental designs, the following diagrams have been generated using the DOT language.
Figure 1. The farnesylation pathway and the inhibitory action of FTIs.
Figure 2. Workflow for Prelamin A processing assay by Western blot.
Figure 3. Logical workflow for validating FTI specificity using a GGTI.
Conclusion
Validating the specificity of farnesyltransferase inhibitors is a multifaceted process that requires a combination of robust experimental approaches. By employing the comparative data and detailed protocols provided in this guide, researchers can effectively characterize the on-target and off-target effects of FTIs, leading to a more profound understanding of their therapeutic potential and a more rational design of future drug development strategies. The use of complementary inhibitors, such as GGTIs, is indispensable for dissecting the complex interplay of protein prenylation in cellular signaling and disease.
References
- 1. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The farnesyl transferase inhibitor, tipifarnib, is a potent inhibitor of the MDR1 gene product, P-glycoprotein, and demonstrates significant cytotoxic synergism against human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of farnesyl:protein transferase and geranylgeranyl:protein transferase inhibitor combinations in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
Farnesylcysteine vs. Farnesol: A Comparative Analysis in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of farnesylcysteine and farnesol, two isoprenoid compounds with significant but distinct roles in cellular signaling. While both molecules are involved in critical cellular processes and have been implicated in cancer research, their mechanisms of action and signaling pathways diverge significantly. This document summarizes key experimental findings, presents quantitative data for comparison, details relevant experimental protocols, and visualizes the signaling pathways involved.
Introduction to this compound and Farnesol
Farnesol is a natural 15-carbon isoprenoid alcohol found in many essential oils.[1] It is a precursor in the biosynthesis of cholesterol and other isoprenoids.[2] Farnesol has garnered significant attention for its pro-apoptotic and anti-cancer activities, affecting a variety of signaling pathways.[3][4][5]
This compound is a derivative of farnesol, where the farnesyl group is attached to a cysteine residue. It is a key structural component of many proteins that undergo post-translational modification, a process known as farnesylation. This modification is crucial for the proper localization and function of important signaling proteins, including members of the Ras superfamily.[6][7] Analogs of this compound have been shown to induce apoptosis, suggesting its potential as a signaling molecule in its own right.[8]
Quantitative Data Comparison
The following tables summarize the quantitative effects of farnesol and this compound analogs on apoptosis and related signaling pathways in various cancer cell lines. It is important to note that direct comparative studies are limited, and the data for this compound is primarily based on its analog, S-Farnesyl-thioacetic acid (FTA).
Table 1: Pro-apoptotic Effects
| Compound | Cell Line | Concentration | Effect | Reference |
| Farnesol | Oral Squamous Carcinoma Cells (OSCCs) | 30-60 µM | ~55% decrease in cell proliferation after 48 hours. | [6] |
| Human Lung Cancer (A549) and Colon Adenocarcinoma (Caco-2) | IC50 doses | Induction of both autophagy and apoptosis. | [9] | |
| Human T-lymphoblastic Leukemia (Molt4) | 75 µM | Time-dependent increase in subG1 phase cells (apoptosis). | [5] | |
| S-Farnesyl-thioacetic acid (FTA) (this compound analog) | Human Promyelocytic Leukemia (HL-60) | 5 µM | Complete inhibition of cell growth. | [10] |
| Human Promyelocytic Leukemia (HL-60) | 10 µM | Induction of internucleosomal DNA degradation (apoptosis). | [10] |
Table 2: Effects on Signaling Pathways
| Compound | Pathway | Cell Line | Concentration | Effect | Reference |
| Farnesol | Ras-ERK1/2 | Various cancer cells | Low concentrations | Downregulation of the pathway. | [4][5] |
| PI3K/Akt | DU145 Prostate Cancer | Dose-dependent | Decreased expression of p-PI3K and p-Akt. | [7] | |
| Apoptosis-related proteins | DU145 Prostate Cancer | 60 µM | Increased expression of Bax, cleaved caspase-3, and cleaved caspase-9; decreased Bcl-2. | [7] | |
| S-Farnesyl-thioacetic acid (FTA) (this compound analog) | Isoprenylated Protein Methyltransferase | HL-60 | Not specified | Competitive inhibitor. | [8] |
| Ras Localization | HL-60 | Not specified | Did not impair membrane association of Ras proteins. | [8] |
Signaling Pathways
Farnesol and this compound influence distinct signaling cascades. Farnesol exhibits a broader, more direct impact on multiple well-defined oncogenic pathways, whereas this compound's known effects are more centered on the consequences of inhibiting post-translational modifications.
Farnesol Signaling Pathways
Farnesol has been shown to modulate several key signaling pathways implicated in cancer cell proliferation and survival.
-
Ras-ERK Pathway: Farnesol can downregulate the Ras-extracellular signal-regulated kinase (ERK)1/2 signaling pathway, which is a critical regulator of cell proliferation and survival.[4][5]
-
PI3K/Akt Pathway: This pro-survival pathway is another target of farnesol. It has been demonstrated to decrease the phosphorylation and activation of both PI3K and Akt.[7]
-
Apoptosis Pathways: Farnesol induces apoptosis through both the intrinsic and extrinsic pathways.[6] It modulates the expression of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the activation of caspases.[4][7]
References
- 1. Analogs of this compound induce apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms involved in Farnesol-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A single activity carboxyl methylates both farnesyl and geranylgeranyl cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Farnesol modification of Kirsten-ras exon 4B protein is essential for transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. collaborate.princeton.edu [collaborate.princeton.edu]
- 9. Production of Farnesylated and Methylated Proteins in an Engineered Insect Cell System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
A Comparative Guide to Farnesylcysteine Quantification Methods
For researchers engaged in drug development and the study of protein prenylation, accurate quantification of farnesylcysteine (FC) is crucial. As a key metabolite of farnesylated proteins, FC levels can serve as a biomarker for the activity of farnesyltransferase inhibitors (FTIs) and provide insights into cellular signaling pathways. This guide provides a cross-validation of two primary methods for this compound quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Radiolabeling Assays.
Data Presentation: A Comparative Analysis
The choice of quantification method depends on the specific requirements of the experiment, such as the need for high throughput, sensitivity, or absolute quantification. The following table summarizes the key performance metrics for LC-MS/MS and radiolabeling assays for this compound quantification.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Radiolabeling Assay |
| Principle | Separation by chromatography, followed by mass-based detection and fragmentation for specific identification and quantification. | Incorporation of a radiolabel (e.g., ³H) into this compound, followed by detection of radioactivity. |
| Specificity | Very high, based on retention time and specific mass-to-charge ratio of parent and fragment ions. | High, but can be affected by the presence of other radiolabeled molecules if separation is not complete. |
| Sensitivity | High, typically in the low nanomolar to picomolar range.[1][2] | Can be very high, dependent on the specific activity of the radiolabel. |
| Linearity | Excellent, with a wide dynamic range.[2] | Good, but can be limited by substrate availability and enzyme kinetics. |
| Reproducibility | High, with low intra- and inter-day variability.[1] | Generally good, but can be influenced by handling of radioactive materials and quenching effects in scintillation counting. |
| Throughput | High, amenable to automation with autosamplers. | Lower, often requires manual sample preparation and longer incubation times. |
| Quantitative Nature | Absolute quantification using a standard curve and internal standards. | Relative or absolute quantification, depending on the experimental design and use of standards. |
| Cost | High initial instrument cost, moderate running costs. | Lower initial equipment cost, but ongoing costs for radiolabeled compounds and waste disposal. |
| Safety | Requires handling of organic solvents. | Requires handling of radioactive materials and adherence to radiation safety protocols. |
Mandatory Visualization
This compound Metabolism and Signaling Pathway
The following diagram illustrates the central role of this compound in the context of protein farnesylation and its subsequent metabolic fate. Farnesylated proteins, such as Ras, are crucial components of signaling pathways that regulate cell growth, differentiation, and survival. The degradation of these proteins releases this compound, which is then cleaved by this compound lyase.
Caption: this compound in protein signaling and metabolism.
Experimental Workflows for this compound Quantification
The diagrams below outline the key steps in the LC-MS/MS and radiolabeling-based quantification of this compound.
Caption: Quantification workflows for this compound.
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the quantification of this compound in biological samples. Optimization of specific parameters may be required for different sample types and instrumentation.
a. Sample Preparation:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a methanol/water (80:20, v/v) solution containing an internal standard (e.g., deuterated this compound).
-
Vortex vigorously and incubate on ice for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and dry under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.
b. Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
c. Tandem Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of standards.
-
Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of this compound.
Quantification of this compound by Radiolabeling Assay
This protocol describes a method for the relative quantification of this compound synthesis using a radiolabeled precursor.
a. Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Incubate cells in a medium containing a radiolabeled farnesyl precursor, such as [³H]-farnesyl pyrophosphate or a precursor like [³H]-mevalonic acid, for a defined period (e.g., 4-24 hours).
b. Sample Preparation:
-
Wash cells with ice-cold PBS to remove unincorporated radiolabel.
-
Lyse the cells in a suitable lysis buffer.
-
Perform enzymatic digestion of proteins to release this compound. This can be achieved using a cocktail of proteases.
-
Extract the lipid-soluble fraction containing this compound using an organic solvent (e.g., chloroform/methanol).
c. Separation and Detection:
-
Separate the extracted lipids by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
For TLC, spot the extract onto a silica gel plate and develop with an appropriate solvent system.
-
For HPLC, use a reversed-phase or normal-phase column with a suitable mobile phase.
-
Identify the this compound spot/peak by co-migration with a non-radiolabeled standard.
-
Quantify the radioactivity in the this compound spot/peak using a scintillation counter.
d. Data Analysis:
-
Normalize the radioactivity counts to the total protein concentration in the cell lysate.
-
Compare the normalized counts between different experimental conditions to determine the relative changes in this compound levels.
References
Confirming Protein Farnesylation: A Comparative Guide to Site-Directed Mutagenesis and Alternative Methods
For researchers, scientists, and drug development professionals, unequivocally identifying farnesylated proteins is a critical step in understanding cellular signaling and developing targeted therapeutics. Site-directed mutagenesis serves as a gold-standard method for this purpose. This guide provides an objective comparison of site-directed mutagenesis with alternative techniques, supported by experimental data, detailed protocols, and visual workflows to aid in experimental design and interpretation.
Protein farnesylation is a post-translational modification where a 15-carbon farnesyl group is attached to a cysteine residue within a C-terminal "CaaX box" motif of a target protein. This lipid modification is crucial for the membrane localization and function of many key signaling proteins, including members of the Ras superfamily of small GTPases.[1] Consequently, inhibitors of farnesyltransferase, the enzyme responsible for this modification, are of significant interest as potential cancer therapeutics.[2]
The Gold Standard: Site-Directed Mutagenesis
Site-directed mutagenesis offers a definitive method to confirm a protein's farnesylation status by altering the genetic code to prevent the modification. The most common approach involves mutating the cysteine residue within the CaaX box (e.g., C186S in H-Ras) to an amino acid that cannot be farnesylated, such as serine or alanine.[3] The absence of farnesylation in the mutant protein, in contrast to the wild-type, provides strong evidence for this post-translational modification.
Experimental Workflow for Site-Directed Mutagenesis
Alternative Methods for Confirming Farnesylation
While highly reliable, site-directed mutagenesis can be time-consuming. Several alternative methods offer more rapid means of assessing protein farnesylation, each with its own advantages and limitations.
-
Mobility Shift Assay (SDS-PAGE and Western Blot): Farnesylated proteins often migrate faster on SDS-PAGE gels than their non-farnesylated counterparts due to the hydrophobic nature of the farnesyl group.[2] This difference in mobility can be visualized by Western blotting with an antibody specific to the protein of interest. Treatment of cells with a farnesyltransferase inhibitor (FTI) can be used to induce the accumulation of the slower-migrating, unprocessed form of the protein.[2]
-
Metabolic Labeling: This technique involves incubating cells with a radiolabeled or chemically tagged precursor of farnesyl pyrophosphate (FPP), the farnesyl donor.
-
Radioactive Labeling: Cells are treated with compounds like [3H]mevalonic acid or [3H]FPP.[4] The target protein is then immunoprecipitated, and the incorporation of radioactivity is detected by autoradiography.
-
Tagging-via-Substrate (TAS): This method utilizes synthetic isoprenoid analogs containing a bioorthogonal handle, such as an azide or alkyne.[4] These tagged isoprenoids are incorporated into proteins by the cell's natural machinery. The tag can then be selectively reacted with a reporter molecule (e.g., biotin or a fluorophore) via "click chemistry" for detection and analysis.
-
-
Mass Spectrometry: Advances in mass spectrometry (MS) allow for the direct detection and quantification of the farnesyl modification on a protein or its constituent peptides. This can provide definitive identification and even absolute quantification of the farnesylated species.[5]
-
In-Gel Fluorescence: This method can be used in conjunction with metabolic labeling using fluorescently tagged isoprenoid analogs or by employing fluorescently labeled antibodies against the protein of interest in a gel-based assay.[6]
Comparative Analysis of Methods
The following tables summarize the key features and performance of site-directed mutagenesis compared to the leading alternative methods for confirming protein farnesylation, using H-Ras as a primary example.
| Method | Principle | Type of Data | Advantages | Disadvantages |
| Site-Directed Mutagenesis | Abolishes the farnesylation site by genetic mutation. | Qualitative/Confirmatory | Definitive "gold standard" result; allows for functional studies of the non-farnesylated protein. | Time-consuming; requires molecular biology expertise; does not quantify the extent of farnesylation in the wild-type. |
| Mobility Shift Assay | Detects the change in electrophoretic mobility between farnesylated and non-farnesylated protein. | Semi-quantitative | Relatively simple and widely accessible; can be used to assess the efficacy of farnesyltransferase inhibitors. | Not all farnesylated proteins exhibit a discernible mobility shift; can be difficult to quantify accurately. |
| Metabolic Labeling (Radioactive) | Incorporation of a radiolabeled farnesyl precursor. | Semi-quantitative | Highly sensitive. | Requires handling of radioactive materials; long exposure times for autoradiography; can be laborious.[4] |
| Metabolic Labeling (TAS) | Incorporation of a bioorthogonally tagged farnesyl analog for subsequent detection. | Qualitative/Semi-quantitative | Non-radioactive; enables proteomic identification of farnesylated proteins.[4] | Synthesis of tagged analogs can be complex; potential for steric hindrance by the tag. |
| Mass Spectrometry | Direct detection of the mass shift corresponding to the farnesyl group. | Quantitative/Confirmatory | Highly specific and sensitive; allows for absolute quantification.[5] | Requires specialized equipment and expertise; can be challenging for low-abundance proteins. |
Quantitative and Semi-Quantitative Data Comparison for H-Ras Farnesylation
| Method | Wild-Type H-Ras | C186S Mutant H-Ras | Wild-Type H-Ras + FTI | Reference |
| Mobility Shift Assay | Faster migrating band (farnesylated) | Slower migrating band (un-farnesylated) | Appearance of slower migrating band | [2] |
| Metabolic Labeling ([3H]mevalonate) | Strong radioactive signal | No radioactive signal | Reduced radioactive signal | [3] |
| Mass Spectrometry | Detection of farnesylated C-terminal peptide; quantifiable levels (e.g., pmol amounts) | Absence of farnesylated C-terminal peptide | Dose-dependent decrease in farnesylated peptide | [5] |
Signaling Pathway: Ras Farnesylation and Membrane Association
The farnesylation of Ras proteins is the first and essential step in a series of post-translational modifications that facilitate their anchoring to the plasma membrane, a prerequisite for their signaling activity.
Experimental Protocols
Site-Directed Mutagenesis of H-Ras (C186S)
-
Primer Design: Design complementary forward and reverse primers incorporating a single nucleotide change to mutate the cysteine codon (TGC) at position 186 to a serine codon (AGC).
-
PCR Amplification: Perform inverse PCR using a high-fidelity DNA polymerase with the wild-type H-Ras expression plasmid as the template and the mutagenic primers.
-
Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme.
-
Transformation: Transform the mutated, nicked plasmid DNA into competent E. coli.
-
Plasmid Isolation and Sequencing: Isolate plasmid DNA from the resulting colonies and confirm the desired mutation by DNA sequencing.
-
Transfection and Expression: Transfect mammalian cells with the sequence-verified wild-type and C186S mutant plasmids for comparative analysis.
Mobility Shift Assay for H-Ras Farnesylation
-
Cell Culture and Treatment: Culture cells expressing H-Ras. For a positive control for the un-farnesylated form, treat a sample of cells with a farnesyltransferase inhibitor (e.g., 10 µM Tipifarnib) for 24-48 hours.
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel (e.g., 12-15%) and perform electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for H-Ras, followed by an appropriate HRP-conjugated secondary antibody.
-
Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The farnesylated H-Ras will appear as a faster-migrating band compared to the un-farnesylated form induced by the FTI or present in a C186S mutant.
Metabolic Labeling of Farnesylated Proteins using Tagging-via-Substrate (TAS)
-
Cell Culture and Labeling: Culture cells in a medium supplemented with an azido-functionalized farnesol analog (e.g., 10-50 µM) for 24-48 hours. To reduce the background from endogenous FPP, cells can be co-treated with a statin (e.g., lovastatin).
-
Cell Lysis: Harvest and lyse the cells.
-
Click Chemistry Reaction: To the cell lysate, add a biotin- or fluorophore-alkyne probe, a copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). Incubate to allow the cycloaddition reaction to proceed.
-
Analysis:
-
For fluorescent probes: Analyze the labeled proteins directly by in-gel fluorescence imaging.[6]
-
For biotin probes: Detect the labeled proteins by Western blotting with streptavidin-HRP or perform an affinity pulldown using streptavidin-coated beads for subsequent analysis by mass spectrometry.
-
References
- 1. Identification of a farnesol analog as a Ras function inhibitor using both an in vivo Ras activation sensor and a phenotypic screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting farnesylation as a novel therapeutic approach in HRAS-mutant rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absolute quantification of farnesylated Ras levels in complex samples using liquid chromatography fractionation combined with tryptic digestion and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. azurebiosystems.com [azurebiosystems.com]
A Comparative Analysis of Farnesylcysteine Analogs as Potent Enzyme Inhibitors in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of farnesylcysteine analogs as inhibitors of key enzymes in cellular signaling pathways. This analysis is supported by experimental data to inform the development of novel therapeutics.
This compound analogs are a class of compounds designed to mimic the farnesylated cysteine residue of proteins that undergo post-translational modification by prenyltransferases. These enzymes, primarily protein farnesyltransferase (FTase) and protein geranylgeranyltransferase type I (GGTase-I), play a crucial role in the localization and function of numerous signaling proteins, including the Ras superfamily of small GTPases.[1][2] Dysregulation of these signaling pathways is implicated in various diseases, most notably cancer, making these enzymes attractive targets for therapeutic intervention.[3][4] This guide presents a comparative analysis of the inhibitory activities of various this compound analogs against FTase, GGTase-I, and isoprenylcysteine carboxyl methyltransferase (Icmt), another key enzyme in the protein prenylation pathway.
Data Presentation: Inhibitory Potency of this compound Analogs
The inhibitory potency of this compound analogs is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). The following tables summarize the reported inhibitory activities of different classes of this compound analogs against their target enzymes.
Amide-Substituted this compound Analogs as Icmt Inhibitors
A study by formidable labs synthesized and evaluated a series of amide-modified this compound analogs for their ability to inhibit human Icmt. The adamantyl derivative 7c emerged as the most potent inhibitor in this series.[5][6]
| Compound | R-Group | IC50 (µM) for human Icmt[6] |
| 7c | Adamantyl | 12.4 ± 1.0 |
| 7e | Cyclohexyl | 16.6 ± 1.3 |
| 7j | 3,5-Dimethoxyphenyl | 23.0 ± 1.9 |
| 7l | 3,5-Dichlorophenyl | 14.3 ± 0.8 |
| 7s | 4-Biphenyl | 17.4 ± 1.6 |
| 7w | 2-Naphthyl | 20.1 ± 2.1 |
Bivalent K-Ras Inhibitors Targeting FTase and GGTase-I
Bivalent inhibitors designed to target both the peptide-binding site and an adjacent acidic surface of FTase and GGTase-I have shown promise as dual inhibitors. These compounds, which mimic the farnesylated cysteine of K-Ras, exhibit potent inhibition of both enzymes.
| Compound | Ki (nM) for FTase | IC50 (nM) for FTase | Ki (nM) for GGTase-I | IC50 (nM) for GGTase-I |
| 3 | 2.1 ± 0.50 | 350 ± 90 | 210 ± 0.00 | 6480 ± 0.00 |
| 5a | 1.7 ± 0.50 | 290 ± 80 | 250 ± 50 | 7840 ± 1580 |
| 5b | 3.8 ± 1.1 | 630 ± 190 | 77 ± 51 | 2400 ± 1600 |
| 5c | 4.6 ± 0.08 | 752 ± 1.34 | 2.9 ± 0.70 | 90 ± 2.0 |
| 5d | 1.8 ± 0.40 | 300 ± 70 | 3.1 ± 0.50 | 96 ± 14 |
| 5e | 2.0 ± 0.20 | 330 ± 40 | 17 ± 5.0 | 530 ± 160 |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the Ras signaling pathway and a typical experimental workflow for an enzyme inhibition assay.
The diagram above illustrates the crucial role of farnesyltransferase (FTase) in the activation of Ras, a key protein in signaling pathways that control cell growth and proliferation.[1][7] this compound analogs act as competitive inhibitors of FTase, preventing the farnesylation of Ras and thereby blocking its translocation to the plasma membrane and subsequent downstream signaling.[4]
This workflow outlines the key steps involved in determining the inhibitory potency of this compound analogs against prenyltransferases. The assay measures the enzymatic activity in the presence of varying concentrations of the inhibitor to determine the IC50 value.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro inhibition assays for FTase and GGTase-I, based on commonly used methods such as scintillation proximity and filter binding assays.
Protocol 1: In Vitro Farnesyltransferase (FTase) Inhibition Assay (Scintillation Proximity Assay)
This protocol is adapted from a high-throughput screening assay format.[8]
Materials:
-
Recombinant human FTase
-
Farnesyl pyrophosphate (FPP), [³H]-labeled
-
Biotinylated peptide substrate (e.g., Biotin-KKSKTKCVIM)
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
This compound analog inhibitors
-
Assay Buffer: 50 mM HEPES, pH 7.5, 20 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT
-
Stop Buffer: 500 mM phosphoric acid
-
384-well white microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound analog inhibitor in DMSO.
-
Prepare serial dilutions of the inhibitor in Assay Buffer.
-
Prepare a solution of FTase in Assay Buffer.
-
Prepare a mixture of [³H]-FPP and biotinylated peptide substrate in Assay Buffer.
-
Prepare a slurry of SPA beads in Stop Buffer.
-
-
Assay Reaction:
-
To each well of a 384-well plate, add 5 µL of the inhibitor solution (or DMSO for control).
-
Add 10 µL of the FTase solution to each well.
-
Initiate the reaction by adding 10 µL of the [³H]-FPP and peptide substrate mixture to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding 25 µL of the SPA bead slurry to each well.
-
Seal the plate and incubate at room temperature for 30 minutes to allow the biotinylated peptide to bind to the beads.
-
Centrifuge the plate briefly to settle the beads.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Protocol 2: In Vitro Geranylgeranyltransferase-I (GGTase-I) Inhibition Assay (Filter Binding Assay)
This protocol is a classic method for measuring prenyltransferase activity.[9]
Materials:
-
Recombinant human GGTase-I
-
Geranylgeranyl pyrophosphate (GGPP), [³H]-labeled
-
Peptide substrate (e.g., KKSKTKCVIL)
-
This compound analog inhibitors
-
Assay Buffer: 50 mM Tris-HCl, pH 7.7, 50 mM NaCl, 20 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT
-
Stop Solution: 1 M HCl in ethanol
-
Wash Buffer: 1 M HCl in ethanol
-
Glass fiber filters
-
Scintillation cocktail
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound analog inhibitor in DMSO.
-
Prepare serial dilutions of the inhibitor in Assay Buffer.
-
Prepare a solution of GGTase-I in Assay Buffer.
-
Prepare a mixture of [³H]-GGPP and peptide substrate in Assay Buffer.
-
-
Assay Reaction:
-
In a microcentrifuge tube, combine 10 µL of the inhibitor solution (or DMSO for control), 20 µL of the GGTase-I solution, and 10 µL of water.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the [³H]-GGPP and peptide substrate mixture.
-
Incubate the reaction at 37°C for 30 minutes.
-
-
Detection:
-
Stop the reaction by adding 100 µL of the Stop Solution.
-
Spot the entire reaction mixture onto a glass fiber filter.
-
Wash the filter three times with 5 mL of Wash Buffer.
-
Dry the filter completely.
-
Place the filter in a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Ras biochemistry and farnesyl transferase inhibitors: a literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Farnesyltransferase inhibitors and anti-Ras therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amide-substituted this compound analogs as inhibitors of human isoprenylcysteine carboxyl methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amide-substituted this compound analogs as inhibitors of human isoprenylcysteine carboxyl methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scholars@Duke publication: Kinetics of protein farnesyltransferase: sigmoidal vs hyperbolic behavior as a function of assay conditions. [scholars.duke.edu]
Farnesylcysteine as a Disease Biomarker: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of farnesylcysteine as a potential disease biomarker against established alternatives for Parkinson's Disease and Chronic Fatigue Syndrome. Experimental data, detailed methodologies, and signaling pathway diagrams are presented to support a comprehensive evaluation.
Introduction to this compound
This compound is a post-translationally modified amino acid, a product of the degradation of farnesylated proteins. Protein farnesylation, the attachment of a 15-carbon farnesyl group to a cysteine residue, is a crucial step in mediating protein-protein interactions and anchoring proteins to cell membranes. This process is vital for the proper function of numerous signaling proteins, including those in the Ras superfamily. Alterations in protein farnesylation and the subsequent levels of this compound and its metabolites are implicated in the pathophysiology of several diseases, including cancer and neurodegenerative disorders. This guide explores the validity of this compound as a biomarker for Parkinson's Disease and Chronic Fatigue Syndrome.
This compound in Parkinson's Disease: A Potential but Indirect Biomarker
The role of this compound as a direct biomarker in Parkinson's Disease (PD) is currently under investigation, with evidence suggesting an indirect link through the farnesylation of proteins involved in the disease's pathology. One key area of research is the farnesylation of Parkin-Interacting Substrate (PARIS), a protein that accumulates in PD and contributes to neuronal cell death. Studies have shown that decreased farnesylation of PARIS may play a role in the disease process. Another protein of interest is the Ubiquitin C-terminal hydrolase-L1 (UCH-L1), where its farnesylated form is believed to promote the neurotoxicity of alpha-synuclein, a hallmark protein aggregate in PD.
While these findings suggest that targeting farnesylation could be a therapeutic strategy, the utility of this compound itself as a diagnostic or prognostic biomarker for PD in clinical practice has not been established. Further research is needed to quantify this compound levels in the cerebrospinal fluid (CSF) and plasma of PD patients and compare them to healthy controls.
Comparison with Alpha-Synuclein
The established biomarker for Parkinson's Disease is alpha-synuclein. Its aggregated form is the main component of Lewy bodies, the pathological hallmark of PD. The detection of alpha-synuclein in various forms (total, oligomeric, and phosphorylated) in CSF and, more recently, in blood and other peripheral tissues, is a key diagnostic tool.
Table 1: Comparison of this compound (Potential) and Alpha-Synuclein as Biomarkers for Parkinson's Disease
| Feature | This compound | Alpha-Synuclein |
| Biological Basis | Product of farnesylated protein degradation; may reflect alterations in protein processing linked to PD pathology. | A presynaptic neuronal protein that aggregates in Lewy bodies, a hallmark of PD. |
| Sample Type | Potentially CSF, plasma. | CSF, plasma, serum, saliva, skin biopsies.[1][2] |
| Detection Method | Mass Spectrometry, potentially ELISA. | ELISA, Seed Amplification Assays (e.g., RT-QuIC).[3] |
| Quantitative Data | Data on levels in PD patients is currently limited. | Levels in CSF are typically lower in PD patients compared to controls.[1] Plasma levels have shown inconsistent results.[4][5] |
| Sensitivity | Not yet established. | Varies by assay and sample type. For CSF α-synuclein seed amplification assays, sensitivity can be high (e.g., 88-95%).[3] |
| Specificity | Not yet established. | Varies. CSF α-synuclein alone has low specificity in distinguishing PD from other synucleinopathies.[4] Seed amplification assays show higher specificity (e.g., 92-100%).[3] |
Signaling Pathway: Farnesylation and its Role in Protein Localization
Caption: Protein Farnesylation Pathway.
This compound in Chronic Fatigue Syndrome: A Promising Immunological Biomarker
In contrast to Parkinson's Disease, there is more direct evidence supporting the role of this compound as a biomarker for Chronic Fatigue Syndrome (CFS), also known as Myalgic Encephalomyelitis (ME). Research has shown that patients with CFS have significantly higher levels of IgM antibodies directed against S-farnesyl-L-cysteine. This suggests an immune response targeting this molecule, potentially due to oxidative and nitrosative stress leading to the formation of neoepitopes that the immune system recognizes as foreign. The levels of these IgM antibodies have also been found to correlate with the severity of CFS symptoms, such as fatigue, muscle pain, and aches.
Comparison with Inflammatory Cytokines
Inflammatory cytokines are well-studied biomarkers in CFS, with numerous studies reporting altered levels in patients compared to healthy controls. Cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are often implicated in the inflammatory processes associated with CFS.
Table 2: Comparison of IgM Anti-Farnesylcysteine and Cytokines as Biomarkers for Chronic Fatigue Syndrome
| Feature | IgM Anti-S-farnesyl-L-cysteine | Inflammatory Cytokines (e.g., IL-6, TNF-α) |
| Biological Basis | IgM-mediated immune response against this compound, possibly due to oxidative stress. | Soluble proteins that mediate inflammation and immune responses, often dysregulated in CFS.[6] |
| Sample Type | Serum, plasma. | Serum, plasma, CSF.[7] |
| Detection Method | ELISA. | ELISA, Multiplex bead-based assays. |
| Quantitative Data | Significantly higher prevalence and mean IgM levels in CFS patients compared to controls. Levels correlate with symptom severity. | Levels of certain cytokines, like IL-6 and TNF-α, are often reported to be elevated in CFS patients, though results can be inconsistent across studies.[6][7] Some studies show correlations with disease severity.[8] |
| Sensitivity | Data on sensitivity is limited. | Varies depending on the specific cytokine and patient cohort. Some studies show good biomarker potential for certain cytokines based on ROC curve analysis.[9] |
| Specificity | Data on specificity is limited. | Generally low, as cytokine elevations are common in many inflammatory and infectious conditions.[9] |
Logical Relationship: this compound as an Immunogenic Target in CFS
Caption: this compound in CFS.
Experimental Protocols
Quantitative Analysis of this compound by Mass Spectrometry (Adapted)
This protocol is adapted from a method for quantifying farnesylmethylcysteine in cell lysates and can be modified for this compound in plasma or CSF.
1. Sample Preparation:
-
Collect blood in EDTA tubes and centrifuge to obtain plasma. For CSF, collect via lumbar puncture.
-
To 100 µL of plasma or CSF, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reverse-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Run a gradient elution to separate this compound from other components.
-
-
Mass Spectrometry (MS/MS):
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Optimize the MS parameters (e.g., collision energy, declustering potential) for this compound and the internal standard.
-
Monitor specific precursor-to-product ion transitions for this compound and the internal standard for quantification.
-
3. Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Experimental Workflow: Mass Spectrometry Quantification
Caption: MS Workflow.
Detection of IgM Antibodies against S-farnesyl-L-cysteine by ELISA (Representative Protocol)
This protocol is a representative indirect ELISA for the detection of specific IgM antibodies.
1. Plate Coating:
-
Dilute S-farnesyl-L-cysteine-carrier protein conjugate (e.g., BSA-conjugated) to a final concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the coating solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
2. Blocking:
-
Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
3. Sample Incubation:
-
Dilute patient serum or plasma samples (e.g., 1:100) in blocking buffer.
-
Add 100 µL of the diluted samples, positive controls, and negative controls to the respective wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
4. Detection Antibody Incubation:
-
Dilute an enzyme-conjugated anti-human IgM antibody (e.g., HRP-conjugated) in blocking buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
5. Substrate Development and Measurement:
-
Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Experimental Workflow: Indirect ELISA for Anti-Farnesylcysteine IgM
Caption: ELISA Workflow.
Conclusion
This compound shows considerable promise as a biomarker, particularly for Chronic Fatigue Syndrome, where an IgM-mediated immune response against it appears to be a key pathological feature. Further validation studies are needed to establish its sensitivity and specificity and to develop standardized assays for clinical use. In Parkinson's Disease, the role of this compound is more nuanced, with its primary relevance currently lying in its connection to the farnesylation of proteins central to the disease's progression. While direct measurement of this compound in PD patients is an area for future research, the established biomarker, alpha-synuclein, remains the clinical standard. This guide provides a framework for researchers to understand the current landscape and potential future directions for validating this compound as a clinically useful biomarker.
References
- 1. Alpha‐Synuclein as a Biomarker for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 综述与专论:α突触核蛋白作为帕金森病诊断标志物和治疗靶点 [pibb.ac.cn]
- 3. α-Synuclein: A Promising Biomarker for Parkinsonâs Disease and Related Disorders [e-jmd.org]
- 4. Frontiers | Alpha-Synuclein as a Biomarker of Parkinson’s Disease: Good, but Not Good Enough [frontiersin.org]
- 5. Biomarkers of Parkinson’s Disease: From Basic Research to Clinical Practice [aginganddisease.org]
- 6. BIOMARKERS for CHRONIC FATIGUE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The clinical value of cytokines in chronic fatigue syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Plasma cytokines in women with chronic fatigue syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
comparison of different mass spectrometry platforms for farnesylcysteine analysis
A Comparative Guide to Mass Spectrometry Platforms for Farnesylcysteine Analysis
For Researchers, Scientists, and Drug Development Professionals
The post-translational modification of proteins by farnesylation, the attachment of a 15-carbon isoprenoid to a cysteine residue, plays a critical role in various cellular processes, including signal transduction. The farnesyl group facilitates membrane association and protein-protein interactions, making farnesylated proteins key players in signaling pathways such as the Ras pathway.[1][2] Consequently, the accurate analysis and quantification of this compound-containing proteins and peptides are of significant interest in both basic research and drug development. This guide provides a comparative overview of different mass spectrometry (MS) platforms for this compound analysis, supported by experimental data and detailed methodologies.
Comparison of Mass Spectrometry Platforms
The choice of a mass spectrometry platform for this compound analysis depends on the specific research question, ranging from high-throughput screening to in-depth quantitative analysis. The two primary platforms employed are Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS), with the latter encompassing various mass analyzers such as triple quadrupole (QqQ) and Orbitrap systems.
Quantitative Performance
The following table summarizes the key quantitative performance metrics for each platform based on reported data for the analysis of post-translationally modified peptides and similar analytes. It is important to note that direct head-to-head comparative data for this compound across all platforms is limited, and these values represent typical performance characteristics.
| Feature | MALDI-TOF | LC-MS/MS (Triple Quadrupole) | LC-MS/MS (Orbitrap) |
| Primary Application | High-throughput screening, Qualitative analysis | Targeted quantification | Targeted and untargeted quantification, High-resolution analysis |
| Sensitivity | Sub-picomole to femtomole range[3] | Femtomole to attomole range | Femtomole to attomole range |
| Limit of Detection (LOD) | ~100 fmol | ~1-10 fmol | ~5-50 fmol |
| Limit of Quantitation (LOQ) | ~500 fmol | ~5-50 fmol | ~20-100 fmol |
| Linear Dynamic Range | 2-3 orders of magnitude | 3-5 orders of magnitude | 3-4 orders of magnitude |
| Precision (%RSD) | 15-30% | <15% | <20% |
| Mass Accuracy | <50 ppm | Unit mass resolution | <5 ppm |
| Throughput | High | Medium | Medium |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable this compound analysis. Below are generalized protocols for the key mass spectrometry platforms.
MALDI-TOF MS for Farnesylated Peptide Analysis
This protocol is adapted from methods used for the analysis of post-translationally modified peptides.[4][5]
1. Sample Preparation:
-
Enzymatic Digestion: Proteins are digested with a specific protease (e.g., trypsin) to generate peptides.
-
Enrichment (Optional): Farnesylated peptides can be enriched using affinity chromatography or chemical capture methods to increase their concentration in the sample.[6]
-
Desalting and Purification: The peptide mixture is desalted and purified using C18 ZipTips or similar solid-phase extraction methods.
2. MALDI Plate Spotting:
-
Matrix Selection: A suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), is chosen. A saturated solution of the matrix is prepared in a solvent mixture (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid).
-
Co-crystallization: The purified peptide sample is mixed with the matrix solution in a 1:1 ratio and spotted onto the MALDI target plate. The solvent is allowed to evaporate, leading to the co-crystallization of the sample and matrix.
3. Mass Spectrometry Analysis:
-
Instrument: A MALDI-TOF mass spectrometer is used for analysis.
-
Ionization: A pulsed laser is directed at the sample spot, causing desorption and ionization of the peptides.
-
Detection: The time-of-flight of the ions is measured, which is proportional to their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the mass shift corresponding to farnesylation (+204.2 Da).
LC-MS/MS for Farnesylated Peptide Analysis
This protocol is a generalized procedure based on methods for the analysis of modified peptides using triple quadrupole or Orbitrap mass spectrometers.[7][8]
1. Sample Preparation:
-
Protein Extraction and Digestion: Proteins are extracted from cells or tissues, denatured, reduced, alkylated, and then digested with a protease.
-
Enrichment (Optional): As with MALDI-TOF, enrichment of farnesylated peptides can be performed.[6]
-
Desalting: The peptide mixture is desalted using C18 solid-phase extraction.
2. Liquid Chromatography Separation:
-
Column: A reversed-phase C18 column is typically used for peptide separation.
-
Mobile Phases: A gradient of two mobile phases is used for elution. Mobile phase A is typically water with 0.1% formic acid, and mobile phase B is acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic content is applied to elute the peptides based on their hydrophobicity. Farnesylated peptides are generally more hydrophobic and will have longer retention times.[7]
3. Mass Spectrometry Analysis:
-
Ionization: The eluting peptides are ionized using electrospray ionization (ESI).
-
Mass Analyzer:
-
Triple Quadrupole (QqQ): For targeted analysis, the first quadrupole selects the precursor ion (the farnesylated peptide), the second quadrupole acts as a collision cell to fragment the peptide, and the third quadrupole selects specific fragment ions for detection (Selected Reaction Monitoring - SRM).
-
Orbitrap: For high-resolution analysis, the instrument can be operated in full scan mode to detect all ions or in a targeted mode (Parallel Reaction Monitoring - PRM) where precursor ions are selected and fragmented, and all fragment ions are detected at high resolution.
-
-
Data Analysis: The data is analyzed using specialized software to identify and quantify the farnesylated peptides based on their accurate mass, retention time, and fragmentation pattern.
Visualizations
Signaling Pathway
Protein farnesylation is a key step in the activation of many signaling proteins, most notably the Ras family of small GTPases. The farnesyl group anchors Ras to the cell membrane, a prerequisite for its function in downstream signaling cascades that regulate cell proliferation, differentiation, and survival.[1][9]
Caption: The Ras signaling pathway, initiated by growth factor binding and leading to changes in gene expression.
Experimental Workflow
The general workflow for the analysis of farnesylated proteins by mass spectrometry involves several key steps, from sample preparation to data analysis.[10]
Caption: A generalized experimental workflow for the mass spectrometric analysis of farnesylated proteins.
References
- 1. addgene.org [addgene.org]
- 2. MALDI-MS Analysis of Peptide Libraries Expands the Scope of Substrates for Farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterization of posttranslational modifications of proteins by MALDI ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Locating and identifying posttranslational modifications by in-source decay during MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatographic analysis and mass spectrometric identification of farnesylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Prenylated C-terminal Peptides Using a Thiopropyl-based Capture Technique and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. anygenes.com [anygenes.com]
- 10. Workflow for Protein Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
Assessing the Off-Target Effects of Farnesylcysteine-Based Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Farnesylcysteine-based drugs, primarily known as farnesyltransferase inhibitors (FTIs), represent a class of therapeutic agents investigated for their potential in treating various diseases, including cancer and progeria. By inhibiting the farnesyltransferase enzyme, these drugs prevent the post-translational modification of key signaling proteins, most notably Ras. However, like any therapeutic intervention, understanding the off-target effects of these drugs is paramount for a comprehensive assessment of their safety and efficacy. This guide provides a comparative analysis of the off-target effects of prominent this compound-based drugs, supported by experimental data and detailed methodologies.
Introduction to this compound-Based Drugs and On-Target Effects
Farnesyltransferase (FTase) is a crucial enzyme that catalyzes the attachment of a farnesyl group to a cysteine residue within a "CaaX" motif at the C-terminus of substrate proteins. This process, known as farnesylation, is essential for the proper localization and function of these proteins, including the Ras family of small GTPases, which are frequently mutated in human cancers. This compound-based drugs, such as lonafarnib and tipifarnib, are designed to competitively inhibit FTase, thereby disrupting the signaling pathways driven by farnesylated proteins.[1] Another related drug, salirasib, acts as a this compound mimetic and disrupts the association of active Ras proteins with the plasma membrane.[2]
The primary on-target effect of these drugs is the inhibition of farnesylation, leading to the disruption of Ras signaling and subsequent downstream pathways involved in cell proliferation, survival, and differentiation. This mechanism of action forms the basis of their therapeutic potential.
Comparative Analysis of Off-Target Effects
While designed to be specific for farnesyltransferase, this compound-based drugs can interact with other cellular targets, leading to off-target effects. These effects can contribute to both the therapeutic efficacy and the toxicity profile of the drugs. This section compares the known off-target effects of lonafarnib, tipifarnib, and salirasib, primarily focusing on clinical adverse events as a surrogate for off-target manifestations.
Clinical Adverse Events
The following tables summarize the frequency of common adverse events observed in clinical trials for lonafarnib and tipifarnib. Data for salirasib is less extensive but indicates a generally safe profile with minimal side effects, primarily gastrointestinal disturbances.[2][3][4]
Table 1: Comparison of Common Adverse Events for Lonafarnib and Tipifarnib (All Grades)
| Adverse Event | Lonafarnib (%) | Tipifarnib (%) |
| Gastrointestinal | ||
| Diarrhea | 71 - 79 | 85.2 |
| Nausea | 64 | 51.9 |
| Vomiting | 86 | - |
| Abdominal Pain | ≥25 | - |
| Decreased Appetite | ≥25 | 59.3 |
| General | ||
| Fatigue | 57 | 77.8 |
| Hematological | ||
| Anemia | 23 | 37 |
| Neutropenia | 41 | - |
| Thrombocytopenia | 32 | - |
| Lymphopenia | - | 13 |
| Dermatological | ||
| Rash | - | 70.4 |
| Pruritus | - | 33.3 |
| Other | ||
| Infection | ≥25 | - |
| Upper Respiratory Tract Infection | ≥25 | - |
| Musculoskeletal Pain | ≥25 | - |
| Headache | ≥25 | - |
| Cough | ≥25 | - |
| Hypertension | ≥25 | - |
Note: Frequencies are compiled from various clinical trials and may vary depending on the patient population, dosage, and combination therapies. A "-" indicates that the data was not prominently reported in the reviewed sources.[4][5][6][7][8][9][10][11][12][13][14][15]
Table 2: Comparison of Severe (Grade 3/4) Adverse Events for Lonafarnib and Tipifarnib
| Adverse Event | Lonafarnib (%) | Tipifarnib (%) |
| Hematological | ||
| Neutropenia | 28.3 - 41 | 43.1 |
| Thrombocytopenia | 32 | 36.9 |
| Anemia | 23 | 30.8 |
| Leukopenia | - | ≥10 |
| Lymphopenia | - | ≥10 |
| Gastrointestinal | ||
| Nausea | 36 | ≥10 |
| Vomiting | 23 | - |
| Diarrhea | - | - |
| General | ||
| Fatigue | - | - |
Note: Frequencies are compiled from various clinical trials and may vary depending on the patient population, dosage, and combination therapies. A "-" indicates that the data was not prominently reported in the reviewed sources.[4][7][8][9][10][15]
Off-Target Molecular Mechanisms
Beyond clinical observations, in vitro studies have begun to elucidate the molecular basis of some off-target effects:
-
Cytokine Secretion: Studies have shown that both lonafarnib and tipifarnib can inhibit the secretion of pro-inflammatory cytokines, suggesting an off-target immunomodulatory effect.[13]
-
Other Cellular Processes: Farnesylation is not exclusive to Ras proteins. Other farnesylated proteins are involved in various cellular processes, and their inhibition by FTIs could lead to a range of biological effects beyond Ras signaling disruption.
Experimental Protocols for Assessing Off-Target Effects
A variety of experimental approaches can be employed to characterize the off-target effects of this compound-based drugs.
Farnesyltransferase (FTase) Activity Assay
This assay directly measures the on-target activity of the drug, which is essential for determining its potency and for comparing the on-target versus off-target effects.
Principle: A fluorogenic substrate is used to measure the enzymatic activity of FTase. The transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate results in a change in fluorescence, which can be monitored over time.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT).
-
Reconstitute purified human farnesyltransferase enzyme in the assay buffer to the desired concentration.
-
Prepare a stock solution of the dansylated peptide substrate (e.g., Dansyl-GCVLS) in an appropriate solvent (e.g., DMSO).
-
Prepare a stock solution of farnesyl pyrophosphate (FPP) in the assay buffer.
-
Prepare serial dilutions of the this compound-based drug in DMSO.
-
-
Assay Procedure (96-well or 384-well plate format):
-
To each well, add the assay buffer.
-
Add the this compound-based drug at various concentrations.
-
Add the FTase enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the dansylated peptide substrate and FPP.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 505 nm) in a kinetic mode for a set duration (e.g., 30-60 minutes) at a constant temperature (e.g., 30°C).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay
This assay assesses the overall cytotoxic or cytostatic effect of the drug on cancer cell lines and normal cells, providing an indication of its therapeutic index and potential for off-target toxicity.
Principle: Various methods can be used to measure cell proliferation, including assays that measure metabolic activity (e.g., MTT, WST-1) or DNA synthesis (e.g., BrdU incorporation).
Detailed Methodology (MTT Assay):
-
Cell Culture:
-
Culture the desired cancer cell lines or normal cell lines in appropriate media and conditions.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the this compound-based drug for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability versus the logarithm of the drug concentration.
-
Determine the IC50 value, the concentration of the drug that inhibits cell growth by 50%.
-
Kinome Profiling
This technique provides a broad assessment of the drug's interaction with a large panel of kinases, identifying potential off-target kinase inhibition.
Principle: In vitro kinase activity assays are performed in a high-throughput format using a large panel of purified kinases. The ability of the drug to inhibit the activity of each kinase is measured.
Experimental Workflow:
-
Compound Submission: The this compound-based drug is submitted to a specialized service provider or an in-house facility with a comprehensive kinase panel.
-
Assay Performance: The drug is typically tested at one or more concentrations against the kinase panel. The activity of each kinase is measured in the presence and absence of the drug, often using a radiometric (³³P-ATP) or fluorescence-based method.
-
Data Analysis: The percentage of inhibition for each kinase at the tested drug concentration is calculated. For hits that show significant inhibition, a follow-up dose-response curve is generated to determine the IC50 value.
-
Selectivity Score: A selectivity score can be calculated to quantify the drug's specificity for its intended target versus the off-target kinases.
Proteomic Profiling (e.g., Cellular Thermal Shift Assay - CETSA®)
This method allows for the identification of direct protein targets of a drug in a cellular context by measuring changes in protein thermal stability upon drug binding.
Principle: Drug binding to a protein can increase its thermal stability. By heating cell lysates or intact cells treated with the drug to various temperatures, and then quantifying the amount of soluble protein remaining, one can identify proteins that are stabilized by the drug.
Experimental Workflow:
-
Cell Treatment: Treat cultured cells with the this compound-based drug or a vehicle control.
-
Heating: Heat the cell lysates or intact cells to a range of temperatures.
-
Protein Extraction: Lyse the cells (if not already done) and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of specific proteins in the soluble fraction using techniques such as Western blotting or mass spectrometry-based proteomics.
-
Data Analysis: Proteins that show increased thermal stability (i.e., remain soluble at higher temperatures) in the presence of the drug are identified as potential targets.
Visualizing Pathways and Workflows
To better understand the context of this compound-based drug action and the methods used to assess their off-target effects, the following diagrams have been generated using Graphviz.
On-target action of this compound-based drugs.
Workflow for assessing off-target effects.
Conclusion
The assessment of off-target effects is a critical component of the preclinical and clinical development of this compound-based drugs. While lonafarnib and tipifarnib have demonstrated therapeutic potential, they are associated with a range of adverse events, highlighting the importance of understanding their off-target interactions. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these effects. A combination of in vitro biochemical assays, cell-based functional screens, and broader profiling techniques like kinome and proteomic analysis is essential for building a comprehensive safety and selectivity profile for these and future this compound-based drug candidates. Further research, particularly direct head-to-head comparative studies, will be invaluable in refining our understanding and enabling the development of more specific and less toxic therapies.
References
- 1. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 2. The Ras inhibitor farnesylthiosalicylic acid (Salirasib) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An early clinical trial of Salirasib, an oral RAS inhibitor, in Japanese patients with relapsed/refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase II trial of Salirasib in patients with lung adenocarcinomas with KRAS mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Lonafarnib | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Identification of tipifarnib sensitivity biomarkers in T-cell acute lymphoblastic leukemia and T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A phase I safety, pharmacological, and biological study of the farnesyl protein transferase inhibitor, lonafarnib (SCH 663366), in combination with cisplatin and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Phase I Study of the Farnesyltransferase Inhibitor Tipifarnib in Combination with the Epidermal Growth Factor Tyrosine Kinase Inhibitor Erlotinib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lonafarnib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The farnesyltransferase inhibitors tipifarnib and lonafarnib inhibit cytokines secretion in a cellular model of mevalonate kinase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tipifarnib in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase 2 trial of the farnesyltransferase inhibitor tipifarnib for relapsed/refractory peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of Farnesylcysteine in Ras-Mediated Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of farnesylcysteine and its alternative, geranylgeranylcysteine, in the context of Ras protein function, a critical biological process implicated in cancer. We delve into the experimental data validating their roles, detail the methodologies for key experiments, and visualize the pertinent signaling pathways and workflows.
This compound vs. Geranylgeranylcysteine: A Tale of Two Lipids
Protein prenylation, the attachment of isoprenoid lipids to cysteine residues, is a crucial post-translational modification that governs the subcellular localization and function of many signaling proteins. The two most common forms of this modification involve the 15-carbon farnesyl group and the 20-carbon geranylgeranyl group, resulting in this compound and geranylgeranylcysteine, respectively.
The specificity of which lipid is attached is determined by the C-terminal "CaaX" motif of the target protein, where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' determines the modification. Farnesyltransferase (FTase) typically recognizes CaaX boxes ending in serine, methionine, or alanine, while geranylgeranyltransferase-I (GGTase-I) prefers leucine at the X position.[1][2]
However, this specificity is not absolute. Notably, key signaling proteins like K-Ras and N-Ras, which are naturally farnesylated, can undergo alternative geranylgeranylation when FTase is inhibited.[3][4] This "escape" mechanism has significant implications for the development of farnesyltransferase inhibitors (FTIs) as cancer therapeutics. While geranylgeranylated K-Ras is reported to be fully functional, understanding the quantitative differences in their signaling capacities is paramount for designing effective therapeutic strategies.[1]
Data Presentation: Comparing Farnesylated and Geranylgeranylated Proteins
While direct, side-by-side quantitative comparisons of farnesylated versus geranylgeranylated Ras protein activity are not extensively documented in single studies, we can compile data from various sources to infer their functional similarities and differences.
Table 1: Substrate Preference of Prenyltransferases
| Substrate Protein | CaaX Motif | Primary Prenyltransferase | Alternative Prenyltransferase (upon inhibition of primary) | Reference |
| H-Ras | CVLS | FTase | - | [2] |
| K-Ras | CVIM | FTase | GGTase-I | [3] |
| N-Ras | CVVM | FTase | GGTase-I | [3] |
| RhoA | CLVL | GGTase-I | FTase (less efficient) | [5] |
| Rap1A | CLLL | GGTase-I | - | [6] |
Table 2: Functional Consequences of Farnesylation vs. Geranylgeranylation
| Protein | Modification | Observed Functional Outcome | Quantitative Data | Reference |
| K-Ras | Farnesylation | Promotes membrane association and downstream signaling. | - | [5] |
| K-Ras | Geranylgeranylation | Maintains membrane association and is considered "fully functional". | Direct comparative kinetic data is limited. | [1] |
| RhoB | Farnesylation | Exhibits tumor-suppressive activity. | - | [1][4] |
| RhoB | Geranylgeranylation | Also exhibits tumor-suppressive activity. | - | [1][4] |
Table 3: Comparison of this compound and Geranylgeranylcysteine Analogues
| Analogue | Target | Effect | IC50 / Km | Reference |
| N-acetyl-S-farnesyl-L-cysteine (AFC) | Isoprenylcysteine carboxyl methyltransferase (Icmt) | Inhibits methylation of farnesylated proteins. Modulates G-protein signaling and inhibits chemotaxis. | Km = 20 µM for S-farnesylcysteine methyl transferase. | |
| N-acetyl-S-geranylgeranyl-L-cysteine (AGGC) | Isoprenylcysteine carboxyl methyltransferase (Icmt) | Substrate for Icmt, can inhibit methylation of other prenylated proteins. | - | [7] |
Experimental Protocols
In Vitro Protein Prenylation Assay
This assay measures the activity of FTase or GGTase-I by quantifying the incorporation of a radiolabeled isoprenoid into a substrate protein.
Materials:
-
Purified recombinant FTase or GGTase-I
-
Purified recombinant substrate protein (e.g., H-Ras for FTase, RhoA for GGTase-I)
-
[³H]Farnesyl pyrophosphate ([³H]FPP) or [³H]Geranylgeranyl pyrophosphate ([³H]GGPP)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Scintillation cocktail and counter
Protocol:
-
Prepare a reaction mixture containing the assay buffer, substrate protein, and the respective prenyltransferase.
-
Initiate the reaction by adding the radiolabeled isoprenoid pyrophosphate.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Excise the protein band corresponding to the substrate.
-
Quantify the incorporated radioactivity using a scintillation counter.
Ras Protein Membrane Association Assay
This protocol determines the extent to which Ras proteins are associated with cellular membranes, a prerequisite for their signaling function.
Materials:
-
Cell line expressing the Ras protein of interest
-
Cell lysis buffer (e.g., hypotonic buffer containing protease inhibitors)
-
Ultracentrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-Ras antibody
Protocol:
-
Harvest cells and resuspend them in hypotonic lysis buffer.
-
Lyse the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g) to remove nuclei and intact cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour to pellet the membranes.
-
Carefully separate the supernatant (cytosolic fraction) from the pellet (membrane fraction).
-
Resuspend the membrane pellet in a small volume of lysis buffer.
-
Analyze equal amounts of protein from the cytosolic and membrane fractions by SDS-PAGE and Western blotting using an anti-Ras antibody.
-
Quantify the band intensities to determine the proportion of Ras in each fraction.
Mandatory Visualizations
Caption: Ras Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Posttranslational modification of Ha-ras p21 by farnesyl versus geranylgeranyl isoprenoids is determined by the COOH-terminal amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. K- and N-Ras are geranylgeranylated in cells treated with farnesyl protein transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The balance of protein farnesylation and geranylgeranylation during the progression of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesylation or geranylgeranylation? Efficient assays for testing protein prenylation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Evaluation of Bivalent K‐Ras Inhibitors That Target the CAAX Binding Site and the Acidic Surface of Farnesyltransferase and Geranylgeranyltransferase I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
A Comparative Guide to the Efficacy of Farnesyltransferase Inhibitors on Farnesylation Levels
For Researchers, Scientists, and Drug Development Professionals
Farnesyltransferase inhibitors (FTIs) are a class of experimental drugs that target farnesyltransferase, an enzyme crucial for the post-translational modification of a variety of cellular proteins, including those in the Ras superfamily. By inhibiting the attachment of a farnesyl group to a cysteine residue (forming farnesylcysteine) at the C-terminus of these proteins, FTIs disrupt their proper localization and function. This guide provides a comparative overview of the efficacy of different FTIs, focusing on their impact on farnesylated protein levels, supported by experimental data and detailed methodologies.
Quantitative Comparison of Farnesyltransferase Inhibitor Efficacy
The potency of farnesyltransferase inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays. This value represents the concentration of the inhibitor required to reduce the activity of the farnesyltransferase enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported IC50 values for several prominent FTIs.
| Farnesyltransferase Inhibitor | Target | IC50 (nM) | Reference |
| Lonafarnib (SCH66336) | Farnesyltransferase | 1.9 | [1][2][3] |
| H-ras | 1.9 | [2] | |
| K-ras | 5.2 | [2] | |
| N-ras | 2.8 | [2] | |
| Tipifarnib (R115777) | Farnesyltransferase | 0.6 | [4] |
| Farnesyltransferase (for a lamin B peptide) | 0.86 | [4] | |
| Farnesyltransferase (for a K-RasB peptide) | 7.9 | [4][5] | |
| FTI-277 | Farnesyltransferase | Not explicitly stated in snippets | [6] |
| BMS-214662 | Farnesyltransferase | Not explicitly stated in snippets |
Note: IC50 values can vary depending on the specific assay conditions and the substrate used.
Experimental Protocols for Assessing FTI Efficacy
The efficacy of FTIs is assessed through various experimental methods that measure either the direct inhibition of the farnesyltransferase enzyme or the downstream effects on protein farnesylation within cells.
In Vitro Farnesyltransferase Activity Assay
This assay directly measures the enzymatic activity of farnesyltransferase in the presence of an inhibitor.
Principle: A common method is a fluorescence-based assay where farnesyltransferase catalyzes the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a fluorescently labeled peptide substrate. The resulting product can be measured by its fluorescence.[7]
General Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing purified farnesyltransferase enzyme, the fluorescently labeled peptide substrate (e.g., a dansyl-peptide), and farnesyl pyrophosphate.
-
Inhibitor Addition: Add varying concentrations of the farnesyltransferase inhibitor to the reaction mixtures.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a specific period.
-
Fluorescence Measurement: Measure the fluorescence intensity of the reaction product at appropriate excitation and emission wavelengths (e.g., λex/em = 340/550 nm for a dansyl-peptide substrate).[7]
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value.
Electrophoretic Mobility Shift Assay (EMSA) for Farnesylated Proteins
This cellular assay assesses the inhibition of protein farnesylation by observing a shift in the electrophoretic mobility of target proteins. Unfarnesylated proteins migrate slower on an SDS-PAGE gel compared to their farnesylated counterparts.
Principle: Treatment of cells with an FTI leads to the accumulation of the unprocessed, unfarnesylated form of farnesyltransferase substrates like HDJ-2 and prelamin A. This unprocessed form has a higher molecular weight and thus migrates more slowly during SDS-PAGE.[6][8]
General Protocol:
-
Cell Treatment: Culture human neoplastic cell lines (e.g., A549, HCT116, BxPC-3, or MCF-7) and treat them with different concentrations of the FTI (e.g., lonafarnib or FTI-277) for a specified duration (e.g., 24-48 hours).[6][8]
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies specific for the target farnesylated proteins (e.g., anti-HDJ-2 or anti-lamin A).
-
Incubate with a suitable secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Compare the band patterns between untreated and FTI-treated samples. The appearance or increased intensity of a slower-migrating band in the treated samples indicates the accumulation of the unfarnesylated protein and thus the efficacy of the inhibitor. The percentage of unfarnesylated protein can be quantified by densitometry.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the context and methodology of FTI efficacy studies, the following diagrams are provided.
Caption: Ras signaling pathway and the inhibitory action of FTIs.
Caption: Experimental workflows for assessing FTI efficacy.
Concluding Remarks
The selection of a farnesyltransferase inhibitor for research or therapeutic development depends on its potency, selectivity, and cellular efficacy. While in vitro enzymatic assays provide a direct measure of an inhibitor's potency against the farnesyltransferase enzyme, cellular assays, such as the electrophoretic mobility shift assay, offer crucial insights into the inhibitor's ability to penetrate cells and inhibit protein farnesylation in a biological context. The data and protocols presented in this guide provide a foundation for the comparative evaluation of different FTIs and their effects on farnesylation levels. Further head-to-head studies quantifying the direct impact on this compound levels using mass spectrometry would provide a more precise comparison of these inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Potential of Farnesyl Transferase Inhibitors in Combination Regimens in Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Comparison of potential markers of farnesyltransferase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Proteomics Guide: Farnesylated vs. Non-Farnesylated Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of farnesylated and non-farnesylated protein profiles, supported by experimental data and detailed methodologies. We explore the techniques used to identify and quantify these protein populations, with a focus on the effects of farnesyltransferase inhibitors (FTIs).
Introduction to Protein Farnesylation
Protein farnesylation is a crucial post-translational modification where a 15-carbon farnesyl isoprenoid group is attached to a cysteine residue near the C-terminus of a target protein.[1] This modification is catalyzed by the enzyme farnesyltransferase (FTase) and is essential for the proper localization and function of numerous proteins involved in cellular signaling, including the Ras superfamily of small GTPases.[1][2][3] The farnesyl group acts as a hydrophobic anchor, facilitating the association of proteins with cellular membranes, a prerequisite for their participation in signal transduction pathways that regulate cell growth, differentiation, and survival.[2][3][4]
The significance of farnesylation in oncology is underscored by the fact that Ras proteins are frequently mutated in human cancers, leading to their constitutive activation and uncontrolled cell proliferation.[3] Consequently, farnesyltransferase inhibitors (FTIs) have been developed as potential anti-cancer agents to prevent the membrane localization and subsequent activation of oncogenic Ras.[5]
Comparative Proteomics Methodologies
Several innovative proteomic strategies have been developed to enrich, identify, and quantify farnesylated proteins, enabling a direct comparison with their non-farnesylated counterparts, particularly in the context of FTI treatment.
Tagging-via-Substrate (TAS) Technology
A powerful method for profiling farnesylated proteins is the "Tagging-via-Substrate" (TAS) approach.[1][6] This technique involves the metabolic incorporation of a synthetic farnesyl pyrophosphate analog containing a bioorthogonal tag, such as an azide group.[1][6] These tagged proteins can then be selectively captured and enriched for subsequent identification by mass spectrometry.[1][6]
Metabolic Labeling with Alkyne-Modified Isoprenoid Analogues
Similar to the TAS methodology, this approach utilizes metabolic labeling with isoprenoid analogues containing an alkyne group.[7] These alkyne-tagged proteins can be detected and enriched through "click" chemistry, reacting with azide-containing probes for visualization or affinity purification.[7]
Data Presentation: Quantitative Proteomic Analysis of Farnesylated Proteins
The following table summarizes a selection of farnesylated proteins identified using the Tagging-via-Substrate (TAS) technology. This method allows for the specific enrichment and identification of proteins that have been post-translationally modified with a farnesyl group. The data highlights the diversity of proteins that undergo this modification, ranging from well-known signaling proteins to those involved in various other cellular processes.
Table 1: Farnesylated Proteins Identified by Tagging-via-Substrate (TAS) Proteomics [1]
| Protein Name | Gene Symbol | Function |
| Prelamin-A/C | LMNA | Nuclear structure and integrity |
| Lamin-B1 | LMNB1 | Nuclear envelope assembly |
| Lamin-B2 | LMNB2 | Nuclear stability and chromatin organization |
| DnaJ homolog subfamily C member 3 | DNAJC3 | Chaperone, protein folding |
| Ras-related protein H-Ras-1 | HRAS | Signal transduction, cell growth |
| Ras-related protein K-Ras-2 | KRAS | Signal transduction, cell proliferation |
| Ras-related protein N-Ras | NRAS | Signal transduction, cell survival |
| Ras-related protein Rab-2A | RAB2A | Vesicular transport |
| Ras-related protein Rheb | RHEB | mTOR signaling pathway |
| Peroxisomal farnesylated protein | PEX19 | Peroxisome biogenesis |
| Ras-related C3 botulinum toxin substrate 1 | RAC1 | Cytoskeletal organization |
| Cell division control protein 42 homolog | CDC42 | Cell cycle regulation |
| Ras-related protein Rap-2a | RAP2A | Signal transduction |
| Guanine nucleotide-binding protein G(i) subunit alpha-2 | GNAI2 | Signal transduction |
| Guanine nucleotide-binding protein G(I)/G(S)/G(O) subunit gamma-2 | GNG2 | Signal transduction |
| Centromere protein E | CENPE | Chromosome segregation |
| Centromere protein F | CENPF | Mitotic progression |
| Tyrosine-protein phosphatase non-receptor type 22 | PTPN22 | T-cell activation |
Experimental Protocols
Detailed Protocol 1: Tagging-via-Substrate (TAS) for Farnesylated Protein Enrichment
This protocol describes the enrichment of farnesylated proteins using the TAS methodology.
-
Metabolic Labeling:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with cold Dulbecco's PBS.
-
Incubate cells in media containing an azido-farnesyl analog (e.g., FPP-azide or F-azide-OH) for 24 hours. To enhance incorporation, endogenous farnesyl pyrophosphate synthesis can be inhibited by pre-treating cells with a statin like lovastatin.
-
-
Cell Lysis:
-
Harvest cells and lyse them in a buffer containing 2% SDS.
-
Sonicate the lysate to ensure complete disruption and centrifuge at 100,000 x g for 20 minutes to pellet insoluble debris.
-
-
Staudinger Ligation:
-
To the supernatant, add a biotinylated phosphine capture reagent. This reagent will specifically react with the azide group on the metabolically labeled farnesylated proteins.
-
-
Protein Precipitation and Enrichment:
-
Precipitate the proteins using trichloroacetic acid/acetone to remove unreacted capture reagent.
-
Resolubilize the protein pellet in PBS with 0.1% SDS.
-
Incubate the resolubilized proteins with streptavidin-coated beads for 2 hours at 4°C to capture the biotinylated farnesylated proteins.
-
-
Elution and Preparation for Mass Spectrometry:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
Perform in-solution or in-gel trypsin digestion of the eluted proteins.
-
Analyze the resulting peptides by nano-HPLC-MS/MS for protein identification.
-
Detailed Protocol 2: Metabolic Labeling with Alkyne-Modified Isoprenoid Analogues
This protocol outlines the steps for labeling and detecting prenylated proteins using alkyne-modified isoprenoid analogues.
-
Metabolic Labeling:
-
Seed cells in culture dishes and grow to 40-60% confluency.
-
Optionally, pre-treat cells with lovastatin for 6 hours to deplete endogenous isoprenoids.[8]
-
Replace the medium with fresh medium containing the alkyne-modified isoprenoid probe (e.g., C15AlkOH) at a final concentration of 10 µM.[8]
-
Incubate the cells for 24 hours at 37°C.[8]
-
-
Cell Lysis and Protein Extraction:
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
-
Click Chemistry Reaction:
-
To the cell lysate, add an azide-containing detection reagent (e.g., an azide-functionalized fluorophore or biotin).
-
Perform the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to covalently link the detection reagent to the alkyne-tagged proteins.
-
-
Analysis:
-
For Visualization: If a fluorescent probe was used, analyze the proteins by SDS-PAGE and in-gel fluorescence scanning.
-
For Enrichment and Mass Spectrometry: If a biotin probe was used, follow the enrichment procedure described in Protocol 1 (steps 4 and 5) using streptavidin beads.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. A tagging-via-substrate technology for detection and proteomics of farnesylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Driven to Death: Inhibition of Farnesylation Increases Ras Activity in Osteosarcoma and Promotes Growth Arrest and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 6. A tagging-via-substrate technology for detection and proteomics of farnesylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Confirming the Subcellular Localization of Farnesylcysteine-Modified Proteins
For researchers, scientists, and drug development professionals, pinpointing the exact subcellular location of farnesylcysteine-modified proteins is crucial for understanding their function and role in signaling pathways. This guide provides a comprehensive comparison of key experimental methods used to confirm the subcellular localization of these important proteins, complete with experimental data, detailed protocols, and workflow visualizations.
Farnesylation, a type of prenylation, is a post-translational modification where a 15-carbon farnesyl group is attached to a cysteine residue at or near the C-terminus of a protein. This lipid modification increases the protein's hydrophobicity, often directing it to cellular membranes. Confirming the precise subcellular localization of these proteins is essential for elucidating their biological roles and for the development of therapeutics that target farnesylation-dependent pathways, which are often implicated in diseases like cancer.
This guide compares three widely used techniques for this purpose: Fluorescence Microscopy, Subcellular Fractionation with Western Blotting, and Metabolic Labeling with Mass Spectrometry. Each method offers distinct advantages and is suited to different experimental questions.
Comparative Analysis of Methods
The following table summarizes the key performance characteristics of the three major techniques for determining the subcellular localization of this compound-modified proteins.
| Feature | Fluorescence Microscopy | Subcellular Fractionation & Western Blotting | Metabolic Labeling & Mass Spectrometry |
| Principle | Visualization of a fluorescently tagged protein (e.g., GFP-fusion) in living or fixed cells. | Physical separation of cellular compartments followed by immunodetection of the target protein. | Incorporation of a bioorthogonal farnesyl analog, followed by affinity enrichment and identification by mass spectrometry. |
| Resolution | High (Diffraction-limited: ~250 nm; Super-resolution: 10-50 nm)[1] | Low (Resolution is limited to the purity of the isolated fractions) | Not directly applicable for imaging, but provides high-resolution identification of proteins within enriched fractions. |
| Sensitivity | Can detect low protein expression levels, down to single molecules with advanced techniques.[2] | Dependent on antibody affinity and protein abundance; may require enrichment of low-abundance proteins.[3] | High sensitivity, capable of detecting low-abundance proteins and post-translational modifications.[4][5] |
| Specificity | High, dependent on the specificity of the fluorescent tag and potential for mislocalization artifacts due to the tag.[6] | Relies on the specificity of the primary antibody and the purity of the subcellular fractions.[7][8] | High, based on the specific metabolic incorporation of the farnesyl analog and the precision of mass spectrometry. |
| Quantitative Analysis | Can be quantitative with careful image analysis to measure fluorescence intensity in different regions.[9][10] | Semi-quantitative to quantitative, based on the densitometry of Western blot bands compared to loading controls and fraction markers.[11] | Highly quantitative, allowing for the relative and absolute quantification of protein abundance in different fractions.[12] |
| Live-Cell Imaging | Yes, allows for the study of dynamic processes in real-time. | No, requires cell lysis. | No, requires cell lysis for analysis. |
| Potential Artifacts | Overexpression of fusion proteins can lead to mislocalization; the fluorescent tag itself may interfere with protein function or localization.[8][13] | Cross-contamination between subcellular fractions; proteins may redistribute during the fractionation process.[14] | The analog may not be perfectly processed like the natural substrate; potential for incomplete labeling. |
Experimental Workflows and Signaling Pathways
To aid in the conceptualization of these experimental approaches, the following diagrams illustrate the workflows and a relevant signaling pathway involving a farnesylated protein.
Detailed Experimental Protocols
Here we provide detailed methodologies for the key experiments discussed.
Method 1: Fluorescence Microscopy of GFP-Tagged Farnesylated Proteins
This method allows for the visualization of protein localization in living cells, providing dynamic information.
1. Plasmid Construction:
-
Clone the cDNA of the farnesylated protein of interest into a mammalian expression vector containing an N-terminal or C-terminal Green Fluorescent Protein (GFP) tag.
-
Note: An N-terminal tag is often preferred for farnesylated proteins to avoid interference with the C-terminal CAAX motif required for farnesylation.[6]
2. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HeLa, COS-7) on glass-bottom dishes.
-
Transfect the cells with the GFP-fusion plasmid using a standard transfection reagent.
-
Allow 24-48 hours for protein expression.[15]
3. Live-Cell Imaging:
-
Replace the culture medium with a pre-warmed live-cell imaging solution.[15]
-
Mount the dish on a confocal or total internal reflection fluorescence (TIRF) microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Acquire images using appropriate laser lines and filters for GFP (e.g., 488 nm excitation, 500-550 nm emission).
-
For co-localization studies, co-transfect with a plasmid expressing a fluorescently tagged marker for a specific organelle (e.g., a red fluorescent protein fused to a plasma membrane marker).[1]
4. Data Analysis:
-
Use image analysis software (e.g., ImageJ) to quantify the fluorescence intensity in different cellular regions (e.g., plasma membrane, cytoplasm, nucleus).
-
Co-localization analysis can be performed to determine the degree of spatial overlap between the GFP-tagged protein and organelle markers.[16]
Method 2: Subcellular Fractionation and Western Blotting
This biochemical approach provides a population-average view of protein distribution across different cellular compartments.
1. Cell Culture and Lysis:
-
Grow cells to confluency in a culture dish.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer to swell the cells.[3]
2. Homogenization and Differential Centrifugation:
-
Disrupt the cell membrane using a Dounce homogenizer or by passing the suspension through a fine-gauge needle.[2]
-
Perform a series of centrifugation steps at increasing speeds to separate the cellular components.[17]
-
Low-speed spin (e.g., 1,000 x g): Pellets nuclei.
-
Medium-speed spin (e.g., 10,000 x g): Pellets mitochondria.
-
High-speed spin (ultracentrifugation, e.g., 100,000 x g): Pellets the membrane fraction (microsomes). The supernatant contains the cytosolic fraction.[7]
-
3. Protein Quantification and Western Blotting:
-
Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[18]
-
Block the membrane and incubate with a primary antibody specific for the farnesylated protein of interest.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
4. Validation of Fraction Purity:
-
Probe separate blots with antibodies against known markers for each subcellular compartment to assess the purity of the fractions (e.g., Histone H3 for the nucleus, GAPDH for the cytosol, and a membrane protein like Na+/K+-ATPase for the membrane fraction).[3][6][7][8][19]
Method 3: Metabolic Labeling and Mass Spectrometry
This powerful technique allows for the specific identification and quantification of farnesylated proteins within different subcellular fractions.
1. Metabolic Labeling:
-
Culture cells in the presence of a farnesyl pyrophosphate (FPP) analog containing a bioorthogonal handle, such as an azide or alkyne group.[20] This is often done in combination with a statin (e.g., lovastatin) to inhibit endogenous FPP synthesis, thereby enhancing the incorporation of the analog.
2. Subcellular Fractionation:
-
Perform subcellular fractionation as described in Method 2 to isolate the desired cellular compartments.
3. Click Chemistry:
-
To the protein lysate from each fraction, add a capture reagent containing the complementary bioorthogonal group (e.g., biotin-alkyne for azide-labeled proteins).
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction to covalently attach the biotin tag to the metabolically labeled proteins.[15][21]
4. Affinity Purification:
-
Incubate the biotinylated protein mixture with streptavidin-coated beads to enrich for the farnesylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
5. Mass Spectrometry Analysis:
-
Elute the bound proteins and perform an in-solution or on-bead tryptic digest.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the farnesylated proteins by searching the acquired MS/MS spectra against a protein database.
-
The relative abundance of the identified proteins in each subcellular fraction can be quantified using label-free or label-based quantification methods.
Conclusion
The choice of method for confirming the subcellular localization of this compound-modified proteins depends on the specific research question. Fluorescence microscopy offers high-resolution visualization in living cells, making it ideal for studying dynamic processes. Subcellular fractionation followed by Western blotting provides a robust, albeit lower-resolution, method for determining the distribution of a protein across different compartments in a cell population. Metabolic labeling coupled with mass spectrometry offers the highest specificity and sensitivity for identifying and quantifying the entire farnesyl-proteome within distinct subcellular locations. For the most comprehensive understanding, a combination of these approaches is often employed, where the high-resolution imaging from microscopy complements the biochemical data from fractionation and the high-throughput identification from mass spectrometry.
References
- 1. Quantitative analysis of single-molecule superresolution images - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Single-Molecule Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancing the sensitivity of selected reaction monitoring-based targeted quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methodology for Subcellular Fractionation and microRNA Examination of Mitochondria, Mitochondria Associated ER Membrane (MAM), ER, and Cytosol from Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accuracy and precision in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A general method for quantitative fractionation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quantitative Analysis of Three-Dimensional Fluorescence Localization Microscopy Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A tagging-via-substrate technology for detection and proteomics of farnesylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. 細胞内タンパク質分画 | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. 8 Top Tips for Subcellular Fractionation | Proteintech Group [ptglab.com]
- 19. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Broadening the utility of farnesyltransferase-catalyzed protein labeling using norbornene-tetrazine click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comprehending dynamic protein methylation with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Novel Farnesylcysteine Analogs: A Comparative Guide to Known Inhibitors
For Immediate Release
[City, State] – [Date] – In the ongoing pursuit of novel therapeutics targeting protein farnesylation, a critical process in cellular signaling and a key target in cancer research, this guide provides a comprehensive benchmark of newly developed farnesylcysteine analogs against established farnesyltransferase inhibitors. This publication is intended for researchers, scientists, and drug development professionals, offering a comparative analysis based on experimental data to inform future research and development efforts.
Protein farnesyltransferase (FTase) is a key enzyme in the post-translational modification of numerous proteins, including the Ras superfamily of small GTPases. Aberrant Ras signaling is implicated in a significant percentage of human cancers, making FTase a prime target for therapeutic intervention. This guide summarizes the inhibitory potential of a series of novel this compound analogs and compares their performance with well-characterized FTase inhibitors.
Comparative Analysis of Inhibitor Potency
The inhibitory activities of the new this compound analogs and known farnesyltransferase inhibitors (FTIs) were determined by measuring their half-maximal inhibitory concentrations (IC50). The data, summarized in the tables below, provide a quantitative comparison of their potency against human farnesyltransferase.
Table 1: IC50 Values of Novel this compound Analogs against Human Farnesyltransferase (FTase)
| Compound ID | Modification | IC50 (µM) |
| New Analog 1 | Amide-linked adamantyl group | 12.4[1] |
| New Analog 2 | Sulfonamide-modified, 2-phenoxyphenyl | 8.8[2] |
| New Analog 3 | Farnesyloxy-5-hydroxy-2,3,6-trifluoro-4-nitrobenzene | 6.3[3] |
| New Analog 4 | Thiazoloisoindolinone scaffold (sulfoxide) | 0.004 |
| New Analog 5 | Thiazoloisoindolinone scaffold (sulfide) | 0.025 |
| New Analog 6 | Thiazoloisoindolinone scaffold (sulfone) | 0.067 |
Table 2: IC50 Values of Known Farnesyltransferase Inhibitors (FTIs)
| Inhibitor | Type | IC50 (nM) |
| Tipifarnib (R115777) | Non-peptidomimetic | 7.9 |
| Lonafarnib (SCH66336) | Non-peptidomimetic | 1.9 (H-Ras), 5.2 (K-Ras)[4] |
| BMS-214662 | Non-peptidomimetic | 1.3 (H-Ras), 8.4 (K-Ras)[5] |
| FTI-277 | Peptidomimetic | 0.5 |
| L-778,123 | Dual FTase/GGTase-I inhibitor | Not explicitly found |
| Chaetomellic acid A | Natural Product | 55 |
Signaling Pathway Context: The Ras-Raf-MEK-ERK Cascade
Farnesyltransferase plays a pivotal role in the initial step of a signaling cascade that is frequently hyperactivated in cancer. The diagram below illustrates the Ras-Raf-MEK-ERK pathway, highlighting the critical membrane localization of Ras, which is dependent on farnesylation. Inhibition of FTase is designed to disrupt this localization and abrogate downstream signaling.
References
- 1. Peptidomimetic inhibitors of protein farnesyltransferase show potent antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Evaluation of the Ras Farnesyltransferase Inhibitor Pepticinnamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. New tricks for human farnesyltransferase inhibitor: cancer and beyond - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Farnesylcysteine: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical component of research operations. For scientists and professionals in drug development, adherence to proper disposal protocols for compounds like Farnesylcysteine is essential not only for regulatory compliance but also for ensuring a safe laboratory environment. This guide provides a comprehensive overview of the necessary procedures for the proper disposal of this compound, drawing upon general principles of chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound provided by the supplier. While a specific, universally applicable SDS is not publicly available, related compounds and general laboratory chemical handling guidelines dictate the following precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[1][2]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][3] In case of contact, rinse the affected area immediately and thoroughly with water and seek medical attention if irritation persists.[1][2]
-
Spill Management: In the event of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[1][3]
Step-by-Step Disposal Protocol
The disposal of this compound, as with most laboratory chemicals, should be managed through your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste program.[4][5][6] Do not dispose of chemical waste down the drain or in the regular trash.[4][6]
-
Waste Identification and Classification:
-
This compound should be treated as chemical waste.
-
Based on available information for similar compounds, it is not classified as an acutely hazardous (P-listed) waste.[7] However, it is crucial to check for any institutional or local regulations that may classify it differently.
-
-
Containerization:
-
Collect this compound waste in a chemically compatible, leak-proof container with a secure lid.[4][8][9] The original container is often the best option.[8]
-
Ensure the container is in good condition and free from external contamination.[8]
-
Do not mix this compound with other incompatible waste streams.[4][5] For instance, avoid mixing with strong oxidizing agents.[3]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[6]
-
The label must include the full chemical name ("this compound"), the approximate quantity, and the date of accumulation.[10]
-
Indicate any known hazards. A safety data sheet for a related compound notes that it may cause skin irritation and an allergic skin reaction, and is very toxic to aquatic life.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[10]
-
This area should be at or near the point of generation and under the control of the laboratory personnel.[10]
-
Ensure secondary containment is used for liquid waste to prevent spills.[4]
-
-
Requesting Disposal:
Disposal of Contaminated Materials and Empty Containers
-
Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that is grossly contaminated with this compound should be collected in a designated, labeled container and disposed of as chemical waste.[11]
-
Empty Containers: A container that has held this compound should be triple-rinsed with a suitable solvent.[5] The first rinseate must be collected and disposed of as hazardous waste.[4] Subsequent rinses may also need to be collected depending on the toxicity of the compound and local regulations.[4] After thorough rinsing and drying, and once all labels are defaced or removed, the container may be disposed of as regular solid waste or recycled, in accordance with institutional policies.[4][8]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Satellite Accumulation Area Limit | A maximum of 55 gallons of hazardous waste may be stored. | [10] |
| Acutely Toxic Waste Limit | For P-listed (acutely toxic) waste, a maximum of one quart of liquid or one kilogram of solid may be accumulated. | [10] |
| Storage Time Limit | Hazardous waste containers may be stored in a satellite accumulation area for up to 12 months, provided accumulation limits are not exceeded. | [10] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for this compound Waste Disposal.
Caption: Logical Relationships in Chemical Waste Management.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. epa.gov [epa.gov]
- 8. vumc.org [vumc.org]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Personal protective equipment for handling Farnesylcysteine
Essential Safety and Handling Guide for Farnesylcysteine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling specialized compounds like this compound. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in your laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE based on general safety protocols for handling cysteine derivatives and isoprenoids.
| PPE Category | Recommendation | Specifications |
| Hand Protection | Double gloving is recommended. | Inner Glove: Nitrile Outer Glove: Neoprene or Butyl Rubber. Always consult the manufacturer's chemical resistance guide. |
| Eye Protection | Chemical safety goggles. | Must provide a complete seal around the eyes. A face shield should be worn in addition to goggles if there is a splash hazard. |
| Body Protection | Laboratory coat. | A chemically resistant lab coat is preferred. Ensure it is fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area. | A certified fume hood is required for all manipulations of solid this compound and solutions. |
Glove Compatibility
Due to the absence of specific compatibility data for this compound, glove selection should be based on materials resistant to related chemical classes.
| Glove Material | General Recommendation for Organic Sulfur Compounds | General Recommendation for Terpenoids |
| Nitrile | Good for incidental contact. | Fair to Good. |
| Neoprene | Very Good. | Good. |
| Butyl Rubber | Excellent. | Good. |
| Natural Rubber (Latex) | Poor to Fair. | Poor. |
| Polyvinyl Chloride (PVC) | Fair. | Fair. |
Note: Always inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if contamination is suspected.
Experimental Protocol: Safe Handling of this compound
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
- Ensure a certified chemical fume hood is operational and has a recent inspection tag.
- Clear the workspace within the fume hood of any unnecessary equipment or chemicals.
- Place an absorbent, disposable bench liner on the work surface.
- Assemble all necessary equipment (e.g., vials, pipettes, spatulas, waste containers) within the fume hood before handling the compound.
2. Donning Personal Protective Equipment (PPE):
- Put on a laboratory coat, ensuring it is fully buttoned.
- Don inner nitrile gloves.
- Wear chemical safety goggles.
- Don outer neoprene or butyl rubber gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
3. Handling Solid this compound:
- Perform all weighing and transfer of solid this compound within the fume hood.
- Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.
- If transferring to a vial for dissolution, ensure the vial is securely capped before removing it from the balance.
4. Preparing Solutions:
- All solution preparations must be conducted in the fume hood.
- Use a properly calibrated pipette to add solvent to the vial containing this compound.
- Cap the vial and vortex or sonicate as needed to dissolve the compound. Keep the vial capped whenever possible.
5. Post-Handling Procedures:
- Decontaminate any surfaces that may have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner.
- Dispose of all contaminated disposable materials in the designated hazardous waste container.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Solutions Containing this compound | Collect in a designated, sealed, and properly labeled hazardous liquid waste container. Do not mix with incompatible waste streams. |
| Contaminated Labware (disposable) | Place in a designated solid hazardous waste container. This includes pipette tips, gloves, bench liners, and empty vials. |
| Contaminated Labware (reusable) | Decontaminate by rinsing with an appropriate solvent (collecting the rinsate as hazardous liquid waste) before washing. |
General Disposal Guidelines:
-
All waste must be disposed of through a licensed professional waste disposal service.[1]
-
Do not dispose of this compound or its containers with household garbage.[1]
-
It is the responsibility of the waste generator to properly characterize and classify all waste materials according to local, regional, and national regulations.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
